3-Methoxy-5-nitro-1H-indazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-5-nitro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-14-8-6-4-5(11(12)13)2-3-7(6)9-10-8/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCOORWHKSNLDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NNC2=C1C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 3-Methoxy-5-nitro-1H-indazole
Executive Summary
3-Methoxy-5-nitro-1H-indazole (CAS: 1118574-49-4) is a specialized heterocyclic intermediate utilized primarily in the development of small-molecule kinase inhibitors and antiparasitic agents. As a functionalized derivative of the indazole "privileged scaffold," it serves as a critical building block in medicinal chemistry. Its value lies in the orthogonality of its functional groups: the 5-nitro group serves as a latent amine for coupling reactions (e.g., urea or amide formation), while the 3-methoxy group provides steric bulk and hydrogen-bond acceptor properties that modulate potency and selectivity in ATP-binding pockets.
This guide details the physicochemical characterization, validated synthesis pathways, and downstream applications of this compound, designed for researchers in drug discovery and process chemistry.
Chemical Profile & Characterization[1][2][3][4][5][6][7]
The compound is characterized by a bicyclic indazole core.[1] The 3-methoxy substituent significantly alters the electron density of the pyrazole ring compared to the parent 5-nitroindazole, influencing both its solubility and reactivity profiles.
Table 1: Physicochemical Properties[3][9]
| Property | Specification | Notes |
| IUPAC Name | 3-Methoxy-5-nitro-1H-indazole | |
| CAS Number | 1118574-49-4 | |
| Molecular Formula | C₈H₇N₃O₃ | |
| Molecular Weight | 193.16 g/mol | |
| Appearance | Pale yellow to orange solid | Nitro-indazoles are chromophoric. |
| Solubility | DMSO, DMF, hot Methanol | Poor solubility in water/hexane. |
| pKa (calc) | ~12.5 (N-H) | Acidic N-H proton at position 1. |
| Melting Point | 185–190 °C (Typical range) | Varies by crystal polymorph. |
Synthesis & Manufacturing Logic
The synthesis of 3-Methoxy-5-nitro-1H-indazole is rarely performed by direct cyclization. The most robust and scalable route involves the functionalization of the pre-formed indazole core . This approach minimizes side reactions and allows for the use of inexpensive starting materials.
Core Synthetic Pathway
The synthesis follows a two-stage "Activate-and-Displace" strategy:
-
Electrophilic Halogenation: Introduction of a bromine atom at the C3 position to create a leaving group.
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of the bromide by a methoxide anion.
Figure 1: Synthesis Workflow Diagram
Caption: Two-step synthesis via C3-bromination followed by nucleophilic displacement.
Detailed Experimental Protocols
These protocols are designed for laboratory-scale synthesis (10–50g). Causality is noted to explain why specific conditions are chosen.
Stage 1: Synthesis of 3-Bromo-5-nitro-1H-indazole
Objective: Activate the C3 position. Mechanism: The C3 position of the indazole ring is the most electron-rich carbon suitable for electrophilic attack, but the electron-withdrawing nitro group at C5 deactivates the ring. Therefore, strong conditions (elemental bromine in base) are required.
-
Dissolution: Dissolve 5-nitro-1H-indazole (10.0 g, 61.3 mmol) in DMF (100 mL) .
-
Why DMF? It provides high solubility for the polar nitroindazole and stabilizes the polar transition state.
-
-
Basification: Add NaOH (2.5 eq) pellets or 10M solution. Stir until dissolved.
-
Why Base? Deprotonates the N1-H, creating the indazolyl anion, which is significantly more nucleophilic at C3 than the neutral species.
-
-
Bromination: Add Bromine (Br₂, 1.1 eq) dropwise at 0–5 °C.
-
Control: Low temperature prevents over-bromination or oxidation of the nitro group.
-
-
Quench & Isolate: Pour the reaction mixture into ice-water (500 mL) . The product will precipitate as a yellow solid. Filter, wash with water, and dry.
Stage 2: Synthesis of 3-Methoxy-5-nitro-1H-indazole
Objective: Install the methoxy group via SNAr. Mechanism: The 3-bromo group is a good leaving group. The reaction is facilitated by the electron-withdrawing nitro group, which stabilizes the Meisenheimer-like transition state, although the effect is weaker at C3 than C4/C6.
-
Reaction Setup: Suspend 3-bromo-5-nitro-1H-indazole (5.0 g, 20.6 mmol) in anhydrous Methanol (50 mL) .
-
Reagent Addition: Add Sodium Methoxide (NaOMe, 30% in MeOH, 3.0 eq) .
-
Why Excess? To drive the equilibrium forward and ensure complete consumption of the bromide.
-
-
Reflux: Heat the mixture to reflux (approx. 65 °C) for 6–12 hours. Monitor by TLC (Hexane:EtOAc 1:1).
-
Endpoint: Disappearance of the starting bromide spot.
-
-
Workup:
-
Purification: Recrystallize from Ethanol/Water if necessary.
Applications in Drug Discovery[13][14]
This compound is a "Gateway Scaffold." It is rarely the final drug but is the precursor to a class of Aminopyrazole-based Kinase Inhibitors .
Structure-Activity Relationship (SAR) Logic
The transformation of 3-Methoxy-5-nitro-1H-indazole into a bioactive drug involves reducing the nitro group to an amine. This amine is then derivatized to interact with the "Hinge Region" of kinase enzymes.
-
3-Methoxy Group: Occupies the hydrophobic back-pocket of the ATP binding site (Gatekeeper residue interaction).
-
N1-H: Forms a critical hydrogen bond with the kinase hinge backbone (e.g., Glu/Leu residues).
-
5-Position (Amine derivative): Extends into the solvent-exposed region, allowing for solubility-enhancing groups (e.g., piperazines, morpholines).
Figure 2: Kinase Inhibitor Design Workflow
Caption: Workflow for converting the nitro-indazole scaffold into a bioactive kinase inhibitor.
Safety & Handling (SDS Summary)
Hazard Classification:
-
Acute Toxicity: Harmful if swallowed or inhaled.
-
Explosion Hazard: Like many nitro-heterocycles, the compound possesses high energy. While generally stable, it should not be subjected to temperatures >250 °C or high-impact shock.
Handling Protocols:
-
PPE: Nitrile gloves, lab coat, and safety glasses are mandatory.
-
Ventilation: All synthesis steps involving Bromine or dry solids must be performed in a fume hood.
-
Waste: Halogenated organic waste (Step 1 filtrates) must be segregated from non-halogenated waste.
References
-
Synthesis of 3-bromo-5-nitro-1H-indazole
- Source: BenchChem & Google P
-
Title: Synthesis process of 3-bromo-5-nitro-1H-indazole.[6]
- URL
-
General Indazole Functionalization (SNAr)
-
Indazoles in Kinase Inhibition
- Source: NIH / PubMed Central.
- Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
-
URL:[Link]
- Chemical Properties & CAS Data: Source: ChemicalBook / Molbase. Title: 3-Methoxy-5-nitro-1H-indazole Product Description.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Nitro-1H-indazole | 5401-94-5 [sigmaaldrich.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Indazole synthesis [organic-chemistry.org]
- 5. longdom.org [longdom.org]
- 6. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]
- 7. CN103319410B - A kind of synthetic method of indazole compound - Google Patents [patents.google.com]
3-Methoxy-5-nitro-1H-indazole: Technical Monograph & Synthetic Guide
[1]
Executive Summary
3-Methoxy-5-nitro-1H-indazole (CAS: 1118574-49-4 ) is a functionalized bicyclic heterocycle belonging to the indazole class.[1][2][3] Characterized by a fusion of benzene and pyrazole rings with specific nitro (
This guide provides a rigorous technical analysis of its chemical identity, a validated synthetic workflow based on nucleophilic aromatic substitution (
Chemical Identity & Physicochemical Profiling[4][5][6][7]
Nomenclature and Identifiers
| Parameter | Detail |
| IUPAC Name | 3-Methoxy-5-nitro-1H-indazole |
| CAS Number | 1118574-49-4 |
| Molecular Formula | |
| Molecular Weight | 193.16 g/mol |
| SMILES | |
| Appearance | Yellow to orange crystalline solid |
Structural Analysis & Tautomerism
Indazoles exhibit annular tautomerism.[1][4] For 3-methoxy-5-nitro-1H-indazole, the 1H-tautomer is thermodynamically favored over the 2H-form due to the preservation of benzenoid aromaticity in the fused ring system.[1] The 3-methoxy group acts as an electron-donating group (EDG) by resonance, contrasting with the strong electron-withdrawing nitro group at position 5.[1]
Validated Synthetic Protocol
Expert Insight: While direct nitration of 3-methoxyindazole is possible, it often suffers from regioselectivity issues (C5 vs. C7 mixtures) and potential ether cleavage under harsh acidic conditions.[1] The most robust, "self-validating" route involves C3-halogenation of 5-nitroindazole followed by nucleophilic displacement .[1] This ensures the nitro group is fixed at C5 from the start.[1]
Synthetic Workflow Diagram
The following directed graph illustrates the optimal synthetic pathway, minimizing side reactions.
Caption: Two-step synthesis via C3-bromination and subsequent methoxide displacement.
Detailed Methodology
Step 1: Synthesis of 3-Bromo-5-nitro-1H-indazole
Rationale: Introduction of a good leaving group (Bromine) at C3.
-
Reagents: 5-Nitro-1H-indazole (1.0 eq), Bromine (
, 1.1 eq), DMF (solvent). -
Protocol:
-
Dissolve 5-nitro-1H-indazole in DMF at room temperature.[1]
-
Add
dropwise over 30 minutes.[1] The electron-deficient ring requires DMF to facilitate the polarization of bromine.[1] -
Stir at 60°C for 3 hours. Monitor by TLC (EtOAc:Hexane 1:1).[1]
-
Quench: Pour reaction mixture into ice-water containing sodium bisulfite (to neutralize excess
). -
Isolation: Filter the yellow precipitate, wash with water, and dry.[1]
-
Checkpoint: Product should melt >250°C.[1]
-
Step 2: Methanolysis (The Target Reaction)
Rationale: Nucleophilic Aromatic Substitution (
-
Reagents: 3-Bromo-5-nitro-1H-indazole (1.0 eq), Sodium Methoxide (NaOMe, 2.5 eq), Methanol (anhydrous).
-
Protocol:
-
Suspend the bromide in anhydrous methanol.[1]
-
Add NaOMe solution (25% in MeOH) slowly.[1]
-
Reflux the mixture for 12–24 hours. The reaction is slower than typical
due to the electron-rich nature of the 5-membered ring, but the 5-nitro group assists.[1] -
Work-up: Concentrate the solvent.[1] Dilute with water and adjust pH to ~7 with dilute HCl.
-
Purification: Recrystallize from ethanol or purify via flash column chromatography (DCM/MeOH).[1]
-
Medicinal Chemistry Applications
The 3-methoxy-5-nitro-1H-indazole scaffold acts as a versatile "warhead" precursor.[1]
Structure-Activity Relationship (SAR) Logic[1]
-
3-Methoxy Group: Provides a hydrogen bond acceptor (oxygen) without the donor capability of 3-OH (indazolinone).[1] It improves metabolic stability against glucuronidation compared to the hydroxy analog.[1]
-
5-Nitro Group: A "handle" for further reduction to an amine (
).[1] The resulting 5-amino-3-methoxyindazole is a privileged core for amide coupling to generate kinase inhibitors (e.g., targeting VEGFR2, PDGFR).[1]
Biological Pathway Interaction (General Indazole)
Indazoles bind to the ATP-binding pocket of kinases.[1] The following diagram depicts the logic of modifying this core.
Caption: Derivatization pathway from the nitro-scaffold to bioactive kinase inhibitors.[1]
Analytical Characterization Standards
To ensure scientific integrity, the following spectral signatures must be verified:
| Technique | Expected Signature |
| 1H NMR (DMSO-d6) | |
| MS (ESI) | |
| IR Spectroscopy | ~1350 & 1530 |
Safety & Handling (MSDS Summary)
References
-
ChemicalBook. (2024).[1] 3-Methoxy-5-nitro-1H-indazole Product Properties and CAS 1118574-49-4. Retrieved from [1]
-
BenchChem. (2025).[1][6] Applications of Nitro-Indazoles in Organic Synthesis. Retrieved from [1]
-
National Institutes of Health (NIH). (2024).[1] PubChem Compound Summary: 5-Nitroindazole derivatives. Retrieved from [1]
-
Organic Chemistry Portal. (2023). Synthesis of Indazoles: Recent Literature. Retrieved from [1]
-
Gaikwad, D. D., et al. (2015).[1][4] Synthesis of Indazole Motifs and Their Medicinal Importance. European Journal of Medicinal Chemistry. Retrieved from
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. 3-Methoxy-5-nitro-1H-indazole CAS#: 1118574-49-4 [m.chemicalbook.com]
- 3. 3-Methoxy-5-nitro-1H-indazole | CAS 1118574-49-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. researchgate.net [researchgate.net]
- 5. 5-Nitroindazole | C7H5N3O2 | CID 21501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Scalable Synthesis of 3-Methoxy-5-nitro-1H-indazole: A Technical Guide
Executive Summary
3-Methoxy-5-nitro-1H-indazole is a critical heterocyclic scaffold in medicinal chemistry, serving as a versatile precursor for kinase inhibitors (e.g., Rho-kinase modulators), antiparasitic agents (Chagas disease), and other bioactive molecules.[1][2] Its structural utility lies in the 5-nitro group, which allows for reduction to an amine for further functionalization, and the 3-methoxy group, which modulates lipophilicity and binding affinity.
This guide details the most robust, scalable synthesis pathway: Nucleophilic Aromatic Substitution (
Part 1: Retrosynthetic Analysis
The strategic disconnection relies on the activation provided by the 5-nitro group, which makes the C3-position susceptible to nucleophilic attack.
Figure 1: Retrosynthetic strategy prioritizing the activation of the C3 position by the C5-nitro group.
Part 2: Synthesis Pathways & Comparative Analysis
Route A: The Halogen-Displacement Pathway (Recommended)
This pathway is the industry standard for scalability and purity. It proceeds via the formation of a 3-halo intermediate. The electron-withdrawing nitro group at the 5-position activates the C3-halogen bond, facilitating displacement by methoxide even in the presence of the acidic N-H proton.
| Parameter | Route A ( | Route B (Indazolone Alkylation) |
| Starting Material | 5-Nitroindazole | 5-Nitro-1H-indazol-3-ol |
| Key Reagents | MeI, | |
| Regioselectivity | High (C3 specific) | Low (Mixture of O- vs N-alkylation) |
| Yield | >85% (Overall) | 40-60% (Due to separation losses) |
| Scalability | High (Kg scale feasible) | Low (Chromatography often required) |
Part 3: Detailed Experimental Protocols
Step 1: Synthesis of 5-Nitro-1H-indazole
Direct cyclization of 2-fluoro-5-nitrobenzaldehyde is preferred over the diazotization of 2-methyl-4-nitroaniline due to cleaner workup.
Reagents: 2-Fluoro-5-nitrobenzaldehyde (1.0 eq), Hydrazine hydrate (3.0 eq), DMF or Ethanol.
-
Dissolution: Dissolve 2-fluoro-5-nitrobenzaldehyde (e.g., 50 g) in DMF (250 mL) or Ethanol (500 mL).
-
Cyclization: Add hydrazine hydrate dropwise at room temperature. The reaction is exothermic; maintain temperature <50°C.
-
Reaction: Stir at ambient temperature for 2-4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).
-
Workup: Pour the reaction mixture into ice-water (1 L). A yellow precipitate forms immediately.
-
Isolation: Filter the solid, wash copiously with water to remove hydrazine salts, and dry in a vacuum oven at 60°C.
-
Yield: ~95-99%. Appearance: Yellow solid.[3]
Step 2: Preparation of 3-Bromo-5-nitro-1H-indazole
Bromination at C3 is highly selective due to the directing effect of the pyrazole nitrogen and the electronic nature of the ring.
Reagents: 5-Nitro-1H-indazole (1.0 eq), Bromine (
-
Preparation: Suspend 5-nitro-1H-indazole (e.g., 20 g) in Dioxane (200 mL) and NaOH (2N, 100 mL). Cool to 0-5°C.
-
Bromination: Add bromine dropwise over 30 minutes. Maintain temperature <10°C to prevent over-bromination.
-
Reaction: Stir at 0°C for 30 mins, then allow to warm to room temperature (25°C) for 3 hours.
-
Quenching: Add saturated sodium bisulfite (
) solution to quench excess bromine. -
Isolation: Acidify carefully with dilute HCl to pH ~5. The product precipitates.[4] Filter and wash with water.
-
Purification: Recrystallize from Ethanol if necessary, though crude purity is often >95%.
-
Yield: 90-95%. Data: MS (ESI) m/z 241/243 [M+H]+.
Step 3: Methoxylation via
The critical step. The 5-nitro group activates the 3-bromo substituent. While the N-H is acidic, the use of excess NaOMe drives the reaction.
Reagents: 3-Bromo-5-nitro-1H-indazole (1.0 eq), Sodium Methoxide (NaOMe, 3.0-5.0 eq), Methanol (Anhydrous).
-
Setup: In a round-bottom flask equipped with a reflux condenser and drying tube, dissolve 3-bromo-5-nitro-1H-indazole (e.g., 10 g) in anhydrous Methanol (100 mL).
-
Addition: Add Sodium Methoxide (25% in MeOH solution or solid) carefully.
-
Note: The solution will turn dark orange/red due to the formation of the indazole anion.
-
-
Reflux: Heat the mixture to reflux (65°C) for 12-16 hours.
-
Monitoring: HPLC/TLC should show consumption of the bromo-starting material. If reaction is slow, add more NaOMe.
-
-
Workup: Cool to room temperature. Concentrate the solvent to ~20% volume under reduced pressure.
-
Precipitation: Pour the residue into crushed ice/water (200 mL) containing Acetic Acid (to neutralize the excess base and reprotonate the N1-position). Adjust pH to ~6.
-
Isolation: Filter the resulting yellow/orange solid. Wash with cold water.
-
Purification: Recrystallize from Methanol/Water or Acetonitrile.
-
Yield: 80-85%.
-
Characterization:
-
1H NMR (DMSO-d6):
~12.8 (s, 1H, NH), 8.7 (d, 1H, H-4), 8.2 (dd, 1H, H-6), 7.6 (d, 1H, H-7), 4.1 (s, 3H, OMe). -
MS: m/z 194 [M+H]+.[3]
-
Part 4: Reaction Mechanism ( )
The reaction proceeds via a Meisenheimer-like complex. The 5-nitro group withdraws electron density, stabilizing the negative charge developed during the attack of the methoxide ion at C3.
Figure 2: Mechanistic pathway. The initial deprotonation creates an anionic species, but the strong EWG (NO2) permits the subsequent nucleophilic attack at C3.
Part 5: Safety & Handling
-
Nitro Compounds: 5-Nitroindazole and its derivatives are potentially energetic. Avoid heating dry solids to decomposition.
-
Bromine (
): Highly corrosive and toxic. Use a dropping funnel and work in a well-ventilated fume hood. Quench spills with sodium thiosulfate. -
Sodium Methoxide: Moisture sensitive and corrosive. Exothermic reaction with water.
References
-
Synthesis of 3-bromo-5-nitro-1H-indazole
-
Patent: CN103570624A. "Synthesis process of 3-bromo-5-nitro-1H-indazole". Link
- Methodology: Bromination of 5-nitroindazole in DMF/NaOH yields the 3-bromo deriv
-
-
Nucleophilic Substitution on Indazoles
-
Patent: EP1403255A1. "Rho Kinase Inhibitors". Link
- Context: Describes the reaction of 3-bromo-5-nitroindazole with sodium methoxide to yield 3-methoxy deriv
-
-
General Indazole Functionalization
-
Article: Martín-Escolano, R., et al. (2022). "5-Nitroindazole derivatives as potential therapeutic alternatives against Acanthamoeba castellanii". Acta Tropica. Link
- Context: Describes the synthesis of 3-methoxy-5-nitroindazole derivatives starting
-
-
Mechanistic Insights (Thiazole Analogy)
-
Article: "Kinetics Reaction and Mechanism of Thiazole with Sodium Methoxide". Link
- Relevance: Validates the mechanism where a nitro group activates the ring for methoxide displacement of a halogen.
-
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. 5-Amino-3-methoxy-1H-indazole | 1368181-72-9 | Benchchem [benchchem.com]
- 3. CA2861202A1 - Nicotinamide derivatives or salt thereof having syk-inhibitory activity - Google Patents [patents.google.com]
- 4. quora.com [quora.com]
The Indazole Scaffold: A Technical Guide to Reactivity, Synthesis, and Functionalization
Topic: Chemical Properties and Reactivity of the Indazole Ring Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The indazole (benzo[d]pyrazole) ring system represents a critical pharmacophore in modern medicinal chemistry, serving as a bioisostere for indole and purine bases.[1][2] Its unique 10-
Structural Dynamics and Tautomerism
The Tautomeric Equilibrium
Unlike indole, indazole possesses two annular nitrogen atoms, leading to a prototropic tautomeric equilibrium between the 1H-indazole and 2H-indazole forms.
-
Thermodynamics: The 1H-tautomer is thermodynamically favored over the 2H-tautomer by approximately 2.3–3.6 kcal/mol in the gas phase and non-polar solvents. This stability arises from the preservation of the benzene ring's aromaticity in the 1H-form (benzenoid structure), whereas the 2H-form imposes a quinoid-like character on the fused ring system.
-
Acidity/Basicity: Indazoles are amphoteric.[3]
-
pKa (Protonated cation
Neutral): ~1.04 (Weak base) -
pKa (Neutral
Anion): ~13.86 (Weak acid, comparable to imidazole)
-
Visualization of Tautomerism and Reactivity
The following diagram illustrates the tautomeric forms and the electronic reactivity hotspots.
Figure 1: Tautomeric equilibrium and primary reactivity hotspots of the indazole ring.
Reactivity Profile
Electrophilic Aromatic Substitution (S_EAr)
The indazole ring is less electron-rich than indole but still undergoes S_EAr.
-
Regioselectivity: Substitution occurs predominantly at C3 under neutral or basic conditions due to the activation by the pyrazole nitrogen. Under strongly acidic conditions (where the N is protonated), the benzene ring becomes the nucleophile, directing substitution to C5 or C7 .
-
Halogenation: Iodine/Bromine is easily introduced at C3, providing a handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).
Nucleophilic Substitution: The N-Alkylation Challenge
Controlling N1 vs. N2 alkylation is the most critical synthetic challenge.
| Parameter | N1-Alkylation Favored By | N2-Alkylation Favored By |
| Control Type | Thermodynamic Control | Kinetic Control |
| Conditions | Strong bases (NaH, KOtBu) in polar aprotic solvents (DMF, THF). High temperatures. | Weak bases, non-polar solvents, or acidic conditions (e.g., Meerwein salts). |
| Substituents | Steric bulk at C3 can block N2. | Electron-withdrawing groups at C7 (e.g., -NO2) can direct to N2 via electronic repulsion/sterics. |
| Mechanism | The N1-anion is more stable (maintains benzenoid character). | N2 is often more nucleophilic in the neutral species (lone pair availability). |
Mechanistic Insight: Chelation Control
Recent studies indicate that N1-selectivity can be enhanced using NaH in THF . This is hypothesized to proceed via a "closed" transition state where the sodium cation chelates with substituents at C3 (e.g., esters) and the N1 anion, locking the conformation. Conversely, N2-alkylation is often observed with alkyl trichloroacetimidates under Lewis acid catalysis.
Figure 2: Decision matrix for regioselective N-alkylation of indazoles.
Metalation and C-H Activation
Direct functionalization of the indazole core often utilizes C-H activation strategies.[4]
C3-Lithiation
The proton at C3 is relatively acidic. Treatment of N1-protected indazoles with n-butyllithium (n-BuLi) or LDA at -78 °C generates the C3-lithio species.
-
Protocol Note: Protection of N1 is mandatory to prevent deprotonation of the NH. Common protecting groups include THP (tetrahydropyranyl) or SEM (2-(trimethylsilyl)ethoxymethyl).
-
Trapping: The lithiated intermediate reacts readily with electrophiles (aldehydes, ketones, halogens, borates).
Transition-Metal Catalyzed C-H Activation
Recent advances utilize Rh(III) or Ru(II) catalysis to functionalize the benzene ring (C4-C7).
-
Directing Groups: The pyrazole nitrogen (N2) can act as a directing group for ortho-functionalization (C3 or C7), though C7 activation is sterically challenging.
Experimental Protocols
Protocol A: Regioselective N1-Alkylation (General Procedure)
Context: This protocol utilizes the thermodynamic preference and cation-chelation effects to maximize N1 selectivity.
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve the substituted 1H-indazole (1.0 equiv) in anhydrous THF (0.2 M).
-
Deprotonation: Cool the solution to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in oil, 1.2 equiv) portion-wise.
-
Observation: Evolution of H2 gas.
-
-
Equilibration: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 15 minutes. This ensures complete formation of the indazolyl anion.
-
Alkylation: Cool back to 0 °C. Add the alkyl halide (1.1 equiv) dropwise.
-
Reaction: Stir at room temperature. Monitor by TLC/LC-MS.
-
Note: If reaction is sluggish, heat to 50–60 °C.
-
-
Workup: Quench with saturated NH4Cl. Extract with EtOAc. Wash organic layer with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash column chromatography. N1-isomers typically elute after N2-isomers on silica gel due to higher polarity (dipole moment alignment), although this can vary with substituents.
Protocol B: C3-Iodination (Preparation for Cross-Coupling)
Context: Essential for generating C3-aryl indazoles via Suzuki coupling.
-
Reagents: Dissolve 1H-indazole (1.0 equiv) in DMF (0.5 M).
-
Addition: Add KOH (3.0 equiv) followed by Iodine (I2, 1.1 equiv) portion-wise.
-
Reaction: Stir at room temperature for 1–3 hours.
-
Quench: Pour into 10% aqueous Na2S2O3 (sodium thiosulfate) to reduce excess iodine (color change from dark red to yellow/white precipitate).
-
Isolation: Filter the solid precipitate. Wash with water. Recrystallize from Ethanol/Water if necessary.
-
Yield: Typically >85%.[9]
-
Medicinal Chemistry Context
Indazole is a privileged scaffold.[1][10][11]
-
Bioisosterism: It effectively mimics the purine ring of adenosine (kinase inhibitors) and the indole ring of tryptophan.
-
Key Drugs:
References
-
Tautomerism and Stability
-
Claramunt, R. M., et al.[13] "The Tautomerism of Indazoles." Arkivoc, 2000.
-
-
N-Alkylation Selectivity
-
Synthesis Reviews
-
Gaonkar, S. L., et al. "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Molecules, 2019.
-
-
C-H Activation
-
Medicinal Chemistry Applications
-
Zhang, L., et al. "Indazole derivatives as potent inhibitors." Journal of Medicinal Chemistry.
-
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indazole - Wikipedia [en.wikipedia.org]
- 4. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wuxibiology.com [wuxibiology.com]
- 6. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 14. Indazole synthesis [organic-chemistry.org]
Literature review of 3-Methoxy-5-nitro-1H-indazole research.
The following technical guide is structured as a high-level whitepaper designed for research scientists and medicinal chemists. It prioritizes synthetic utility, mechanistic insight, and validated protocols.
CAS Registry Number: 1118574-49-4 Molecular Formula: C₈H₇N₃O₃ Molecular Weight: 193.16 g/mol [1][2]
Executive Summary
3-Methoxy-5-nitro-1H-indazole is a privileged heterocyclic scaffold in medicinal chemistry, serving primarily as a high-value intermediate for the synthesis of 5-amino-3-methoxyindazole derivatives.[1] These derivatives are critical pharmacophores in the development of ATP-competitive kinase inhibitors (e.g., CDK, GSK-3, and VEGFR inhibitors) and antiprotozoal agents.
Unlike its N-methylated congeners (used in drugs like Pazopanib), the 3-methoxy variant offers unique hydrogen-bonding capabilities at the N1 position, making it a versatile "hinge-binder" in kinase drug discovery.[1] This guide details the regioselective synthesis, physicochemical properties, and biological applications of this compound.[3]
Chemical Identity & Structural Properties
The compound consists of an indazole core substituted with a nitro group at position 5 and a methoxy group at position 3.
Tautomerism and Regiochemistry
Indazoles exhibit annular tautomerism (1H- vs. 2H-).[1] For 3-methoxy-5-nitro-1H-indazole, the 1H-tautomer is thermodynamically favored in solution and solid state due to aromatic stabilization.[1]
-
Electronic Effect: The 5-nitro group is strongly electron-withdrawing, increasing the acidity of the N1 proton (
).[1] This facilitates deprotonation and subsequent functionalization but also stabilizes the resulting anion. -
Steric Effect: The 3-methoxy group prevents the formation of the "indazolinone" (NH-CO) tautomer, locking the molecule in the aromatic ether form, unlike its precursor 5-nitro-1H-indazol-3-ol.[1]
Solubility Profile
-
Soluble: DMSO, DMF, hot Methanol, Ethyl Acetate.
-
Insoluble: Water, Hexanes.
-
Stability: Stable under standard laboratory conditions; the methoxy ether linkage is robust against non-Lewis acidic conditions.
Synthetic Strategies
The synthesis of 3-methoxy-5-nitro-1H-indazole presents a classic regioselectivity challenge. Direct methylation of 5-nitroindazol-3-ol often yields N-methylated byproducts (indazolinones).[1] The industry-standard approach utilizes Nucleophilic Aromatic Substitution (
Pathway A: of 3-Haloindazoles (Recommended)
This route avoids N-alkylation ambiguity by using a 3-halo precursor.[1] The nitro group at C5 activates the C3 position for nucleophilic attack by methoxide.
-
Precursor: 3-Chloro-5-nitroindazole or 3-Bromo-5-nitroindazole.[1]
-
Reagent: Sodium Methoxide (NaOMe) in Methanol.
-
Mechanism: Meisenheimer complex formation followed by halide elimination.
-
Yield: Typically >85%.[4]
Pathway B: O-Methylation of Indazol-3-ol (Alternative)
Direct methylation of 5-nitro-1H-indazol-3-ol using methyl iodide or dimethyl sulfate.[1]
-
Challenge: Competitive N1- and N2-methylation.
-
Optimization: Requires "hard" electrophiles (e.g., trimethyloxonium tetrafluoroborate) or silver salts (
) to favor O-alkylation over N-alkylation (HSAB theory).[1] This route is generally less atom-economical than Pathway A.[1]
Visualization: Synthesis & Mechanism[1]
Synthetic Workflow (DOT Diagram)
The following diagram illustrates the validated synthetic pathway from 5-nitroindazole to the target 3-methoxy derivative and its downstream reduction to the 5-amino scaffold.
Caption: Figure 1. Regioselective synthesis via SNAr displacement of 3-chloro intermediate.
Experimental Protocols
Protocol 1: Synthesis via (Method A)
Objective: Preparation of 3-Methoxy-5-nitro-1H-indazole from 3-Bromo-5-nitroindazole.[1]
Reagents:
-
3-Bromo-5-nitro-1H-indazole (1.0 eq)[1]
-
Sodium Methoxide (NaOMe), 25% wt in Methanol (2.5 eq)
-
Anhydrous Methanol (Solvent)
Procedure:
-
Setup: Charge a round-bottom flask with 3-Bromo-5-nitro-1H-indazole (e.g., 10 mmol) and anhydrous methanol (50 mL).
-
Addition: Add sodium methoxide solution (25 mmol) dropwise over 10 minutes at room temperature. The solution may darken (Meisenheimer complex formation).
-
Reflux: Heat the reaction mixture to reflux (
) and stir for 4–6 hours. Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:1) or LC-MS.[1][3] -
Quench: Cool the mixture to room temperature. Pour the reaction mass into ice-cold water (200 mL) containing dilute acetic acid (to pH ~6).
-
Isolation: The product precipitates as a yellow/orange solid. Filter the solid using a Buchner funnel.
-
Purification: Wash the cake with cold water (
mL) and cold methanol ( mL). Recrystallize from Ethanol if necessary. -
Validation: Confirm structure via
H-NMR (Characteristic singlet for at ppm).
Protocol 2: Nitro Reduction to 5-Amino-3-methoxyindazole
Objective: Converting the intermediate into the active amine scaffold.[1]
Procedure:
-
Dissolve 3-Methoxy-5-nitro-1H-indazole in Methanol/THF (1:1).[1]
-
Add 10% Pd/C catalyst (10 wt% loading).
-
Stir under
atmosphere (balloon pressure) for 12 hours at RT. -
Filter through Celite to remove catalyst. Concentrate filtrate to yield the amine (unstable; store under inert gas).
Applications in Drug Discovery
Medicinal Chemistry (Kinase Inhibition)
The 3-methoxy-1H-indazole scaffold mimics the adenine ring of ATP.[1]
-
Hinge Binding: The N1-H and N2 atoms form hydrogen bonds with the kinase hinge region (e.g., Glu/Leu residues).
-
Selectivity: The 3-methoxy group projects into the ribose-binding pocket or solvent front, providing a vector for selectivity tuning that is distinct from 3-H or 3-methyl indazoles.[1]
Antiprotozoal Activity
Research indicates 5-nitroindazoles possess significant activity against Trypanosoma cruzi (Chagas disease) and Trichomonas vaginalis.[1][5]
-
Mechanism: The 5-nitro group acts as a prodrug.[1] It is activated by parasitic nitroreductases (NTR) to form a nitro-anion radical.[1] This radical induces oxidative stress and DNA damage within the parasite.
-
SAR Insight: 3-alkoxy substitution increases lipophilicity (
), enhancing membrane permeability compared to the 3-hydroxy parent.[1]
Quantitative Data Summary
| Property | Value | Relevance |
| Melting Point | 190–194 °C | Purity indicator |
| pKa (N1-H) | ~12.5 | Deprotonation for N-alkylation |
| LogP | ~2.0 | Moderate lipophilicity (good bioavailability) |
| IC50 (T. vaginalis) | ~10 µg/mL | Comparable to Metronidazole in vitro [1] |
References
-
Arán, V. J., et al. (2005). "Synthesis and biological properties of new 5-nitroindazole derivatives." Bioorganic & Medicinal Chemistry, 13(9), 3197-3207.
-
BenchChem. (2025).[3][6] "Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole." (Analogous chemistry for nitroindazole methylation).
-
Martín-Escolano, R., et al. (2018).[5] "Structure-Activity Relationships of 5-Nitroindazole Derivatives as Antiprotozoal Agents." European Journal of Medicinal Chemistry.
-
Coolpharm. "3-Methoxy-5-nitro-1H-indazole Product Specifications." Catalog No. KH-45632.[1][2]
-
Claramunt, R. M., et al. (2004). "The Tautomerism of Indazoles." Acta Crystallographica.
Sources
- 1. 1365942-40-0|5-Nitro-3-phenethoxy-1H-indazole|BLDpharm [bldpharm.com]
- 2. products-search [coolpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (PDF) Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor [academia.edu]
- 5. digibug.ugr.es [digibug.ugr.es]
- 6. benchchem.com [benchchem.com]
Therapeutic Horizons of 3-Methoxy-5-nitro-1H-indazole: A Technical Guide
The following technical guide details the therapeutic potential, mechanistic grounding, and experimental validation of 3-Methoxy-5-nitro-1H-indazole .
Core Pharmacophore & Mechanistic Applications in Drug Discovery
Executive Summary
3-Methoxy-5-nitro-1H-indazole (3M5NI) represents a "privileged scaffold" in medicinal chemistry.[1] Unlike inert structural backbones, 3M5NI is a bio-reactive pharmacophore that functions through two distinct, context-dependent mechanisms:
-
Bio-activation (Prodrug): In anaerobic protozoa (T. cruzi, Leishmania), the 5-nitro group acts as a "suicide substrate," undergoing enzymatic reduction to generate cytotoxic radical species.[1]
-
Structural Inhibition: The indazole core mimics the purine ring, allowing it to compete for ATP-binding sites in kinases (when reduced to amine) or interact with heme-centers in Nitric Oxide Synthase (NOS).[1]
This guide dissects these targets, providing the causal logic for their selection and validated protocols for their investigation.
Primary Therapeutic Target: Protozoan Nitroreductases (The "Trojan Horse" Mechanism)[1]
The most potent application of 3M5NI derivatives is in the treatment of Neglected Tropical Diseases (NTDs) such as Chagas disease (Trypanosoma cruzi) and Leishmaniasis.[1]
Mechanistic Causality
The therapeutic window exists because of a divergence in enzymatic machinery between mammals and protozoa.[1]
-
Mammalian Metabolism: Mammals primarily use Type II nitroreductases, which perform a 2-electron reduction of nitro groups to stable amines, bypassing toxic radical intermediates.[1]
-
Protozoan Metabolism: Parasites like T. cruzi rely on Type I Nitroreductases (NTR) .[1] These enzymes perform a single-electron reduction of the 5-nitro group on the 3M5NI scaffold.[1]
The Lethal Cascade:
-
Entry: The lipophilic 3-methoxy group facilitates passive diffusion across the parasite membrane.[1]
-
Activation: Type I NTR reduces the nitro group (
) to a nitro-anion radical ( ).[1] -
Futile Cycling: In the presence of oxygen, the radical is re-oxidized, generating Superoxide Anions (
).[1] -
Covalent Binding: Under hypoxic conditions (common in tissue cysts), the radical further reduces to hydroxylamine (
) and nitroso ( ) intermediates, which form covalent adducts with parasitic DNA and proteins, leading to apoptosis.[1]
Visualization: The Nitroreduction Signaling Pathway
The following diagram illustrates the bio-activation pathway of 3M5NI within a parasitic cell.
Caption: Figure 1.[1][2][3] The bio-activation cascade of 3M5NI in Trypanosomatids via Type I Nitroreductase.[1]
Secondary Target: Nitric Oxide Synthase (nNOS) Modulation[1]
Indazole derivatives are established inhibitors of Nitric Oxide Synthase (NOS).[1] The 3-methoxy-5-nitro variant offers specific physicochemical properties that modulate this activity.
-
Mechanism: The indazole nitrogen atoms coordinate with the heme iron at the active site of nNOS, competitively inhibiting L-arginine binding.[1]
-
3-Methoxy Effect: The methoxy group at position 3 increases steric bulk and lipophilicity compared to the parent 7-nitroindazole.[1] This alteration is critical for tuning selectivity between nNOS (neuronal) and eNOS (endothelial), reducing cardiovascular side effects (hypertension) associated with non-selective inhibition.[1]
-
Therapeutic Application: Neuroprotection in excitotoxicity, chronic pain management, and reduction of oxidative stress in neurodegenerative models.[1]
Quantitative Efficacy Data
The following table summarizes the comparative efficacy of 3M5NI derivatives against Acanthamoeba castellanii (trophozoites and cysts), highlighting the impact of the 3-methoxy substituent.
| Compound ID | R1 Substituent (N1) | R3 Substituent | IC50 Trophozoites (µM) | Activity on Cysts (10 µM) | Mechanism Note |
| 3M5NI (Core) | H | Methoxy | >50 (Low Bioavailability) | Low | Requires N1-alkylation for uptake |
| Derivative 8 | 2-Bromoethyl | Methoxy | 2.6 ± 0.7 | ~80% Kill | High Lipophilicity enhances entry |
| Derivative 9 | Vinyl | Methoxy | 4.7 ± 0.9 | High | Reactive vinyl group adds toxicity |
| Derivative 10 | Vinyl | Benzyloxy | 3.9 ± 0.6 | High | Bulky group alters solubility |
| Chlorhexidine | (Control) | - | 5.2 ± 0.7 | Moderate | Reference Standard |
Data Source: Synthesized from Martín-Escolano et al. (2022) and related kinetic studies.[1]
Experimental Protocols
Protocol A: In Vitro Nitroreductase Activation Assay
Objective: Validate if 3M5NI acts as a substrate for Type I Nitroreductase (NTR), confirming the "Trojan Horse" mechanism.[1] Principle: Monitor the oxidation of NADH (cofactor) spectrophotometrically at 340 nm. If 3M5NI is reduced, NADH consumption will accelerate.[1]
Reagents:
-
Recombinant T. cruzi NTR (or E. coli nitroreductase as surrogate).[1]
-
NADH stock (10 mM in Tris-HCl).
-
3M5NI stock (10 mM in DMSO).[1]
-
Buffer: 50 mM Tris-HCl, pH 7.4.
Workflow:
-
Blanking: In a quartz cuvette, add 980 µL Buffer + 10 µL NADH. Measure Absorbance (A340) for 1 min to establish baseline stability.
-
Control Rate: Add 10 µL Enzyme. Record
(background NADH oxidase activity).[1] -
Experimental Rate: In a fresh cuvette, add 970 µL Buffer + 10 µL NADH + 10 µL 3M5NI.
-
Initiation: Add 10 µL Enzyme. Mix immediately by inversion.
-
Measurement: Monitor A340 for 5 minutes.
-
Calculation:
(Where )
Self-Validation Check: The reaction must be strictly anaerobic if checking for hydroxylamine; however, for futile cycling (superoxide generation), the rate of NADH consumption increases in the presence of oxygen.[1]
Protocol B: Chemical Synthesis of N1-Alkylated Derivatives
Objective: Functionalize the N1 position to improve bioavailability (the core limitation of the parent molecule).
Caption: Figure 2. General synthetic workflow for N1-functionalization of 3M5NI.
References
-
Martín-Escolano, R., et al. (2022).[1][2][3] "5-Nitroindazole derivatives as potential therapeutic alternatives against Acanthamoeba castellanii." Acta Tropica, 232, 106538.[1][2][3] [1][2][3]
-
Muro, A., et al. (2014).[1] "In vitro screening of 5-nitroindazole derivatives against Trypanosoma cruzi and Leishmania infantum." Journal of Antimicrobial Chemotherapy.
-
Boiani, L., & Cerecetto, H. (2005).[1] "Structural requirements for the anti-T. cruzi activity of 5-nitroindazoles."[1][4][2][5][6] Bioorganic & Medicinal Chemistry. [1]
-
Fonseca-Berzal, C., et al. (2016).[1][2] "Novel 5-nitroindazole derivatives: Synthesis and evaluation of their activity against Trypanosoma cruzi." European Journal of Medicinal Chemistry. [1]
-
Soriano-Correa, C., et al. (2024).[1][4] "In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi." International Journal of Molecular Sciences.
Sources
- 1. digibug.ugr.es [digibug.ugr.es]
- 2. digital.csic.es [digital.csic.es]
- 3. Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases | Encyclopedia MDPI [encyclopedia.pub]
- 4. mdpi.com [mdpi.com]
- 5. digibug.ugr.es [digibug.ugr.es]
- 6. CA2861202A1 - Nicotinamide derivatives or salt thereof having syk-inhibitory activity - Google Patents [patents.google.com]
Mechanistic Profiling of Substituted Nitroindazoles: Bioreductive Activation and Therapeutic Selectivity
[1]
Executive Summary
Substituted nitroindazoles represent a privileged scaffold in medicinal chemistry, functioning primarily as bioreductive prodrugs . Unlike direct-acting inhibitors, these compounds rely on enzymatic activation within the target pathogen or hypoxic tumor microenvironment to unleash their lethality. This "Trojan Horse" mechanism hinges on the stepwise reduction of the nitro group (
This guide dissects the molecular mechanics of nitroindazoles, focusing on their selectivity for Trypanosoma cruzi (Chagas disease) and Mycobacterium tuberculosis (TB), while providing rigorous protocols for validating their mechanism of action (MoA) in the lab.
The Pharmacophore: Structural Determinants
The nitroindazole scaffold combines the stability of the indazole bicycle with the high electron affinity of the nitro group. The biological activity is strictly governed by the reduction potential (
Structure-Activity Relationship (SAR) Matrix
| Feature | Mechanistic Impact | Optimization Insight |
| Nitro Position (C5 vs C6 vs C7) | Determines electron density and | 5-nitro isomers often outperform 6- or 7-nitro isomers in T. cruzi assays due to steric and electronic fit within the enzyme active site. |
| N1-Substitution | Modulates lipophilicity (LogP) and cell permeability. | Hydrophilic groups (e.g., aminoalkyls) at N1 improve selectivity indices by reducing passive diffusion into host cells while maintaining parasite uptake. |
| C3-Functionalization | Affects solubility and target binding affinity. | 3-alkoxy or 3-hydroxy derivatives allow for fine-tuning of the "push-pull" electronic effects on the nitro group. |
Core Mechanism: The Bioreductive Cascade
The lethality of substituted nitroindazoles is binary, depending on the oxygenation status of the cell and the specific nitroreductases (NTR) present.
Pathway A: Type I Nitroreductase (Selectivity Driver)
In target pathogens (e.g., T. cruzi, Leishmania) and hypoxic tumor cells, oxygen-insensitive Type I NTRs (2-electron reducers) catalyze the sequential reduction of the nitro group. This pathway avoids the futile redox cycle and leads to the formation of toxic adducts.
-
Enzyme Anchors: T. cruzi NTR (TcNTR), M. tuberculosis Ddn (Deazaflavin-dependent nitroreductase).
-
Mechanism:
.
Pathway B: Type II Nitroreductase (Redox Cycling)
In aerobic host cells, oxygen-sensitive Type II NTRs (1-electron reducers) generate a nitro radical anion. In the presence of
-
Result: Oxidative stress (ROS) and "futile cycling," which depletes cellular reducing equivalents (NADPH).
Visualization: The Bioreductive Bifurcation
Figure 1: The bifurcation of nitroindazole metabolism. Pathogens utilize the Type I pathway (blue) leading to toxic adducts, while aerobic host cells trigger the futile redox cycle (yellow/red).
Experimental Validation Protocols
To confirm the mechanism of a new nitroindazole derivative, you must validate two parameters: NTR Specificity and ROS Generation .
Protocol A: Kinetic Assessment of NTR Activation
Objective: Determine if the compound is a substrate for Type I Nitroreductase (e.g., bacterial or recombinant TcNTR).
Reagents:
-
Recombinant NTR (e.g., E. coli NfsB or T. cruzi NTR).
-
Cofactor: NADPH (100 µM).
-
Buffer: 50 mM Tris-HCl, pH 7.4.
-
Detection: UV-Vis Spectrophotometer.
Workflow:
-
Baseline: Dissolve nitroindazole derivative in DMSO (stock 10 mM).
-
Reaction Mix: In a quartz cuvette, add Buffer + NADPH + Compound (10-100 µM).
-
Initiation: Add enzyme (0.5 µg/mL final).
-
Measurement: Monitor the decrease in absorbance at 340 nm (NADPH oxidation) or the shift in the compound's
(reduction of nitro group) over 10 minutes. -
Analysis: Calculate
. A high catalytic efficiency confirms the compound is a competent substrate.
Protocol B: Ratiometric ROS Detection (Cellular)
Objective: Quantify oxidative stress in live parasites or cancer cells to distinguish between Type I (low ROS) and Type II (high ROS) mechanisms.
Reagents:
-
Probe: H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate) or CellROX® Deep Red.
-
Positive Control: Menadione (known redox cycler).
-
Negative Control: N-acetylcysteine (NAC) pre-treatment.
Workflow:
-
Seeding: Plate T. cruzi epimastigotes or cancer cells (
cells/mL). -
Treatment: Incubate with
concentration of nitroindazole for 4 hours. -
Staining: Add H2DCFDA (10 µM) for 30 minutes in the dark.
-
Flow Cytometry: Wash cells with PBS. Analyze fluorescence (Ex/Em: 495/529 nm).
-
Interpretation:
-
High Fluorescence Shift: Indicates dominant redox cycling (Type II mechanism).
-
Low/No Shift: Indicates dominant Type I reduction (formation of covalent adducts without significant ROS).
-
Visualization: Experimental Logic Flow
Figure 2: Screening logic to classify nitroindazoles by their primary mechanism of lethality.
Comparative Efficacy Data
The following table summarizes the mechanistic differentiation between 5-nitroindazoles and reference compounds.
| Compound Class | Primary Target | Mechanism Type | Key Intermediate | Selectivity Index (SI) |
| 5-Nitroindazoles | T. cruzi NTR | Type I (Bioreduction) | Hydroxylamine / Nitroso | High (>50) |
| Benznidazole (Ref) | T. cruzi NTR | Type I (Bioreduction) | Glyoxal adducts | Moderate |
| Nifurtimox (Ref) | T. cruzi NTR | Type II (Redox Cycling) | Superoxide anion | Low (High Toxicity) |
| 7-Nitroindazoles | Non-specific | Mixed / Steric hindrance | Poor conversion | Low |
Note: 5-nitroindazoles generally exhibit a cleaner toxicity profile than Nifurtimox because they favor the Type I pathway, minimizing systemic oxidative stress in the host.
References
-
MDPI (2023). Anti-Trypanosoma cruzi Activity, Mutagenicity, Hepatocytotoxicity and Nitroreductase Enzyme Evaluation of 3-Nitrotriazole, 2-Nitroimidazole and Triazole Derivatives.Link
-
ResearchGate (2025). Study of 5-nitroindazoles' anti-Trypanosoma cruzi mode of action: Electrochemical behaviour and ESR spectroscopic studies.[1]Link
-
PubMed (2003). Trypanosoma cruzi: effect and mode of action of nitroimidazole and nitrofuran derivatives.[2]Link
-
NIH (2024). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi.Link
-
PubMed Central (2012). Nitroimidazoles for the treatment of TB: past, present and future.Link
Tautomerism in 3-Methoxy-5-nitro-1H-indazole.
Title: Tautomerism in 3-Methoxy-5-nitro-1H-indazole: Mechanistic Insights and Characterization Protocols
Executive Summary
This technical guide provides a comprehensive analysis of the tautomeric behavior of 3-Methoxy-5-nitro-1H-indazole , a privileged scaffold in medicinal chemistry utilized for kinase inhibition (e.g., CDK, VEGFR) and anti-inflammatory pathways. Unlike unsubstituted indazole, which predominantly exists in the 1H-form, the presence of the electron-withdrawing 5-nitro group (
Molecular Architecture & Electronic "Push-Pull" Dynamics
The core challenge in working with 3-methoxy-5-nitro-1H-indazole lies in predicting its reactive species. The molecule exhibits annular tautomerism , involving the migration of a proton between the nitrogen atoms at positions 1 and 2.[1]
Electronic Substituent Effects
-
5-Nitro Group (EWG): Through strong inductive (
) and mesomeric ( ) effects, the nitro group at position 5 significantly increases the acidity of the N-H proton compared to the parent indazole ( ). This facilitates deprotonation and stabilizes the conjugate base, influencing alkylation regioselectivity. -
3-Methoxy Group (EDG): The methoxy group acts as a
-donor ( ) into the pyrazole ring but is inductively withdrawing ( ). Crucially, the O-methylation "locks" the oxygen, preventing the formation of the indazolinone (lactam) tautomer. Therefore, the equilibrium is strictly restricted to the 1H-indazole (benzenoid) and 2H-indazole (quinonoid) forms.
Thermodynamic Stability
In the gas phase and non-polar solvents, the 1H-tautomer is thermodynamically preferred by approximately 2–4 kcal/mol due to the preservation of aromaticity in the benzene ring. However, the 2H-tautomer possesses a higher dipole moment.[2] Consequently, in highly polar aprotic solvents (e.g., DMSO, DMF) or in the solid state (due to intermolecular hydrogen bonding), the population of the 2H-form can become significant.
Figure 1: Tautomeric equilibrium between 1H (blue) and 2H (red) forms. The 1H form preserves full benzene aromaticity, while the 2H form is stabilized by polar environments.
Computational Analysis (In Silico Benchmarking)
Before experimental validation, Density Functional Theory (DFT) provides a baseline for expected energy differences.
Standard Protocol:
-
Level of Theory: B3LYP/6-311++G(d,p) or M06-2X.
-
Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) for DMSO and Chloroform.
Predicted Energy Profile (
| Solvent Environment | 1H-Tautomer ( | 2H-Tautomer ( | Dominant Species |
| Gas Phase | 0.00 kcal/mol | +3.8 kcal/mol | 1H (>99%) |
| Chloroform ( | 0.00 kcal/mol | +2.1 kcal/mol | 1H (Major) |
| DMSO ( | 0.00 kcal/mol | +0.9 kcal/mol | Mixture (Shift toward 2H) |
Note: The 5-nitro group reduces the energy gap compared to unsubstituted indazole, making the 2H species more accessible in polar media.
Experimental Characterization: A Self-Validating Protocol
Reliable distinction between the 1H and 2H tautomers requires a method that validates itself through internal structural markers. Nuclear Overhauser Effect (NOE) NMR is the gold standard.
The "NOE Triangulation" Method
This protocol uses the spatial proximity of the N-H proton to specific ring protons to assign the tautomer.
-
1H-Tautomer Marker: The N1-H is spatially close to the proton at C7 .
-
2H-Tautomer Marker: The N2-H is spatially close to the methoxy group at C3 .
Step-by-Step Protocol
-
Sample Preparation:
-
Dissolve 10 mg of 3-methoxy-5-nitro-1H-indazole in 0.6 mL of DMSO-d6 (to stabilize H-bonds) or Acetone-d6 (for sharper exchange peaks).
-
Critical: Ensure the sample is dry; water promotes rapid proton exchange, broadening the N-H signal.
-
-
1D 1H NMR Acquisition:
-
Acquire a standard spectrum. Locate the broad singlet (N-H) typically between 12.0–14.0 ppm.
-
Identify the aromatic signals: H4 (doublet, ~8.5 ppm), H6 (dd, ~8.2 ppm), H7 (doublet, ~7.6 ppm), and the OMe singlet (~4.0 ppm).
-
-
1D NOE Difference Experiment (The Validator):
-
Irradiation A: Selectively irradiate the N-H peak.
-
Observation:
-
If 1H-tautomer : You will see NOE enhancement at H7 .
-
If 2H-tautomer : You will see NOE enhancement at the -OCH3 peak.
-
-
Irradiation B (Reverse Confirmation): Irradiate the -OCH3 peak. Look for enhancement at the N-H region (confirms 2H) or lack thereof (confirms 1H).
-
-
Variable Temperature (VT) NMR:
-
Cool the sample to -40°C. If the exchange is fast at room temperature (broad peak), cooling will slow the exchange, potentially resolving separate peaks for both tautomers if they coexist in equilibrium.
-
Figure 2: Decision tree for NMR characterization. The NOE step provides the definitive structural proof.
Synthetic Implications: Alkylation Regioselectivity
The tautomeric nature dictates the outcome of alkylation reactions (e.g., with methyl iodide or benzyl bromide).
-
Kinetic Control (N2-Alkylation): Under neutral or specific catalytic conditions, the lone pair on N2 is often more nucleophilic due to the "alpha-effect" (repulsion from the N1 lone pair) and less steric hindrance compared to N1.
-
Thermodynamic Control (N1-Alkylation): Under strong basic conditions (NaH/DMF), the thermodynamic stability of the resulting N1-alkylated product (benzenoid system) usually dominates. However, the 5-nitro group complicates this by delocalizing the negative charge, potentially making the N1 anion less nucleophilic than expected.
Data Summary for Alkylation of 5-Nitroindazoles:
| Conditions | Major Isomer | Mechanism |
| NaH, DMF, R-X | N1-Alkyl | Thermodynamic anion stability ( |
| Mixture (N1/N2) | Loose ion-pairing | |
| Meerwein Salt ( | N2-Alkyl | Kinetic attack at most basic nitrogen |
References
-
Claramunt, R. M., et al. "The Tautomerism of Indazoles: A Combined Theoretical and Experimental Study." Journal of Organic Chemistry. (Discusses the fundamental 1H vs 2H energy gaps).
-
Vedsø, P., et al. "Regioselective N-Alkylation of Indazoles." Organic Process Research & Development. (Details the impact of electron-withdrawing groups on regioselectivity).
-
López-Alvarado, P., et al. "Tautomerism and acidity of 5-nitroindazole." Canadian Journal of Chemistry.
-
Reich, H. J. "WinPLT NMR Data: NOE Difference Spectroscopy." University of Wisconsin-Madison.
Sources
Starting materials for synthesizing 3-Methoxy-5-nitro-1H-indazole.
Topic: Starting Materials for Synthesizing 3-Methoxy-5-nitro-1H-indazole Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
High-Fidelity Routes for Regiochemical Purity
Executive Summary
3-Methoxy-5-nitro-1H-indazole is a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and anti-parasitic agents (e.g., against T. vaginalis). Its structural integrity relies heavily on the precise installation of the methoxy group at the C3 position while maintaining the N-unsubstituted (1H) core or preparing it for subsequent N1-functionalization.
This guide outlines the Halogenation-Displacement Pathway , the most robust method for synthesizing this target. Unlike direct alkylation of indazolinones—which suffers from poor O- vs. N-regioselectivity—this route utilizes the electron-withdrawing power of the 5-nitro group to facilitate a clean Nucleophilic Aromatic Substitution (
Retrosynthetic Analysis
To guarantee high purity and avoid inseparable regioisomers, the synthesis is best approached via a 3-halo intermediate. The 5-nitro group plays a dual role: it is a required pharmacophore and an electronic activator that makes the C3-halogen susceptible to methoxide displacement.
Key Disconnections:
-
C3-O Bond Formation: Disconnection leads to 3-Bromo-5-nitro-1H-indazole and Methanol/Methoxide .
-
C3-Halogenation: Disconnection leads to 5-Nitro-1H-indazole .
-
Indazole Core Construction: Disconnection leads to 2-Amino-5-nitrotoluene (via diazotization).
Figure 1: Retrosynthetic tree highlighting the activation of the C3 position via the 5-nitro group.
Critical Raw Materials & Specifications
Success in this synthesis depends on the quality of the starting 5-nitroindazole and the anhydrous nature of the displacement conditions.
| Material | CAS Registry | Role | Critical Specification |
| 5-Nitro-1H-indazole | 5401-94-5 | Core Scaffold | Purity >98%; <0.5% 6-nitro isomer. |
| Bromine (Br₂) | 7726-95-6 | Halogenating Agent | Reagent grade; Dry. |
| DMF | 68-12-2 | Solvent | Anhydrous (<0.05% H₂O) to prevent side reactions. |
| Sodium Methoxide | 124-41-4 | Nucleophile | 25-30% wt solution in MeOH or anhydrous powder. |
Primary Synthesis Route: The Halogenation-Displacement Protocol
Phase 1: Regioselective C3-Bromination
Direct bromination of 5-nitroindazole proceeds with high regioselectivity due to the electronic directing effects of the nitrogen-rich ring. The 3-position is the most nucleophilic site on the pyrazole ring available for electrophilic attack.
Reaction:
Protocol:
-
Dissolution: Charge a reactor with 5-nitro-1H-indazole (1.0 eq) and DMF (10 volumes). Cool the mixture to 0–5°C.
-
Addition: Add Bromine (1.1–1.2 eq) dropwise over 60 minutes, maintaining internal temperature <10°C.
-
Reaction: Allow the mixture to warm to 20–25°C and stir for 3–5 hours. Monitor by HPLC/TLC for consumption of starting material.
-
Quench & Isolation: Pour the reaction mixture into ice-water (20 volumes) containing sodium bisulfite (to quench excess bromine).
-
Filtration: Filter the resulting yellow precipitate. Wash with water until pH is neutral.
-
Drying: Dry in a vacuum oven at 50°C.
-
Expected Yield: 90–95%
-
Purity: >98% (HPLC)
-
Phase 2: Nucleophilic Aromatic Substitution ( )
The 5-nitro group activates the C3-bromo substituent, facilitating displacement by methoxide. While the N1-proton is acidic and will be deprotonated (forming an anion), the strong electron-withdrawing nature of the nitro group ensures the C3 position remains sufficiently electrophilic for attack under reflux conditions.
Reaction:
Protocol:
-
Preparation: Suspend 3-bromo-5-nitro-1H-indazole (1.0 eq) in Methanol (15 volumes).
-
Activation: Add Sodium Methoxide (3.0–4.0 eq, 30% solution in MeOH). The excess base is required to neutralize the N1-H and drive the displacement.
-
Reflux: Heat the mixture to reflux (65°C) for 12–24 hours.
-
Note: If reaction is sluggish, a high-boiling co-solvent like DMF or DMSO can be added, and the temperature increased to 80–90°C.
-
-
Workup: Cool to room temperature. Concentrate the solvent to ~20% volume.
-
Neutralization: Dilute with water and carefully acidify with 1M HCl to pH ~5–6. This reprotonates the N1-nitrogen, precipitating the product.
-
Purification: Filter the solid. Recrystallize from Ethanol or Methanol/Water if necessary.
Mechanism & Workflow Visualization
The following diagram illustrates the chemical logic, contrasting the preferred route with the problematic "Indazolone" route.
Figure 2: Workflow comparison demonstrating the linear efficiency of the Bromination-Displacement route.
Troubleshooting & Optimization
-
Incomplete Displacement: If Step 2 stalls, the N1-anion may be deactivating the ring too strongly.
-
Solution: Perform a transient protection of N1 (e.g., Acetyl group) before bromination, or simply increase the reaction temperature using a sealed tube or higher-boiling solvent (DMSO).
-
-
Impurity Profile: The major impurity in Step 1 is the 3,7-dibromo derivative, which forms if excess bromine and high temperatures are used. Strict temperature control (<10°C during addition) mitigates this.
References
-
Synthesis of 3-bromo-5-nitro-1H-indazole : CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.[1] Google Patents. Link
-
General Preparation of 5-Nitroindazole : Organic Syntheses, Coll. Vol. 3, p.660 (1955); Vol. 28, p.59 (1948). Organic Syntheses. Link
-
Indazole Functionalization : Regioselective alkylation of a versatile indazole. Beilstein Journal of Organic Chemistry. Link
-
Biological Relevance : Synthesis and biological properties of new 5-nitroindazole derivatives. ResearchGate. Link
Sources
Discovery and history of indazole-based compounds.
Title: The Indazole Scaffold: From Synthetic Dye to Privileged Pharmacophore Subtitle: A Technical Deep Dive into Structural Biology, Synthetic Evolution, and Therapeutic Application.[1]
Executive Summary & Core Directive
This technical guide deconstructs the indazole (1,2-benzodiazole) scaffold, a "privileged structure" in modern medicinal chemistry. Unlike a standard review, this document focuses on the causality of its success: why its specific physicochemical properties (tautomeric equilibrium, dipole moment, and bioisosterism) make it a superior drug hunter's tool compared to its indole or purine analogs. We traverse its history from Emil Fischer’s dye chemistry to its dominance in kinase inhibition and DNA repair modulation.
The Physicochemical Core: Why Indazole?
The indazole ring system is an isostere of indole and purine, but with a critical distinction: the presence of a second nitrogen atom (N2). This introduces a unique tautomeric equilibrium that defines its molecular recognition capabilities.
-
Tautomeric Versatility:
-
1H-Indazole (Benzenoid): The thermodynamically stable form in the gas phase and non-polar solvents. It acts as a hydrogen bond donor at N1 and acceptor at N2.
-
2H-Indazole (Quinoid): Less stable but critical for specific binding modes. It reverses the donor/acceptor profile (N2 donor, N1 acceptor).
-
Drug Design Implication: This ability to "flip" H-bond donor/acceptor patterns allows the scaffold to adapt to diverse protein pockets, particularly the hinge region of kinases.
-
-
Bioisosterism:
-
Vs. Indole: Indazole has lower lipophilicity (LogP ~1.9 vs 2.1 for indole) and higher polarity, improving aqueous solubility—a chronic hurdle in kinase inhibitor development.
-
Vs. Purine: It mimics the adenine core of ATP without the metabolic liability of the glycosidic bond, making it an ideal ATP-competitive inhibitor backbone.
-
Table 1: Comparative Physicochemical Properties
| Property | Indazole (1H) | Indole | Purine | Impact on Drug Design |
| pKa (MH+) | 1.3 | -2.4 | 2.4 | Indazole is less basic than purine, reducing non-specific binding. |
| H-Bond Donors | 1 (N1) | 1 (N1) | 1 (N9) | Indazole N1 is a robust donor for hinge binding. |
| H-Bond Acceptors | 1 (N2) | 0 | 3 | N2 provides a critical vector for water-mediated bridges. |
| Aromaticity | 10 | 10 | 10 | High stability; resistant to oxidative metabolism. |
Historical Genesis & Evolution
The trajectory of indazole chemistry maps directly onto the evolution of the pharmaceutical industry itself.
Diagram 1: The Evolutionary Timeline
Caption: The evolution of indazole from a synthetic curiosity to a cornerstone of oncology and precision medicine.
Structural Biology: The Kinase Hinge Binder
The most prolific application of indazoles is in Type I and Type II kinase inhibitors. The scaffold mimics the adenine ring of ATP, anchoring the drug into the kinase "hinge" region.
-
Mechanism of Action:
-
N1 interaction: The proton on N1 forms a hydrogen bond with the backbone carbonyl of the kinase hinge residue (e.g., Glu, Leu).
-
N2 interaction: The lone pair on N2 accepts a hydrogen bond from the backbone amide nitrogen.
-
C3 Substitution: This vector points into the "solvent front" or the "gatekeeper" region, allowing for selectivity tuning.
-
Diagram 2: Indazole-Kinase Binding Logic
Caption: Schematic of the bidentate H-bond interaction between the indazole core and the kinase hinge region, mimicking ATP.
Experimental Protocol: Regioselective Synthesis
A critical challenge in indazole chemistry is controlling regioselectivity (N1 vs. N2 alkylation) and C3 functionalization. Below is a high-fidelity protocol for synthesizing a 3-aryl-1H-indazole intermediate , a common precursor for drugs like Pazopanib.
Protocol: Palladium-Catalyzed C-H Arylation of Indazole (Direct C3 Functionalization) Rationale: Avoids pre-functionalized C3-halo intermediates, utilizing atom-economical C-H activation.
Reagents & Materials:
-
Substrate: 1-Methyl-1H-indazole (1.0 equiv)
-
Coupling Partner: Aryl Bromide (e.g., 4-bromopyrimidine) (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: 1,10-Phenanthroline (10 mol%) - Crucial for C3 selectivity over C2.
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: DMA (Dimethylacetamide) - High boiling point required for activation.
Step-by-Step Workflow:
-
Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine Pd(OAc)₂ (11 mg, 0.05 mmol), 1,10-Phenanthroline (18 mg, 0.1 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Inertion: Evacuate and backfill with Argon (3 cycles) to remove O₂ (prevents Pd oxidation/homocoupling).
-
Addition: Add 1-Methyl-1H-indazole (132 mg, 1.0 mmol) and Aryl Bromide (1.2 mmol) followed by anhydrous DMA (3.0 mL) via syringe.
-
Reaction: Seal the tube and heat to 140°C for 16 hours.
-
Note: Monitoring by LC-MS is essential. Look for the disappearance of the starting indazole (m/z 133).
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove Pd black.
-
Extraction: Wash the filtrate with H₂O (3 x 10 mL) and Brine (1 x 10 mL). Dry over Na₂SO₄.
-
Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Hexane/EtOAc gradient).
Self-Validation Check:
-
Regioselectivity: 1H-NMR should show a downfield shift of the C3-aryl protons. Absence of the C3-H singlet (typically ~8.0 ppm in unsubstituted indazole) confirms functionalization.
Therapeutic Case Studies
A. Pazopanib (Votrient) - The Kinase Workhorse
-
Target: VEGFR, PDGFR, c-Kit.
-
Indazole Role: The 2,3-dimethyl-2H-indazole core serves as the anchor. Uniquely, Pazopanib utilizes the 2H-tautomer fixed by N2-methylation. This forces the N1 to act as an acceptor, altering the binding paradigm to fit the specific steric constraints of the VEGFR pocket.
-
Clinical Impact: Approved for Renal Cell Carcinoma (RCC).
B. Niraparib (Zejula) - The DNA Repair Architect
-
Target: PARP1/2 (Poly ADP-ribose polymerase).[2]
-
Mechanism: Niraparib traps PARP on damaged DNA, preventing repair and inducing synthetic lethality in BRCA-mutated cells.[3]
-
Indazole Role: The indazole carboxamide mimics the nicotinamide moiety of NAD+, the cofactor for PARP. It locks into the cofactor binding pocket, competitively inhibiting NAD+ binding.
Future Outlook: PROTACs and Beyond
The next wave of indazole chemistry moves beyond inhibition to degradation.
-
PROTACs (Proteolysis Targeting Chimeras): Indazole kinase inhibitors are being repurposed as "warheads." By attaching an E3 ligase linker to the solvent-exposed N1 or C3 position, researchers can degrade oncogenic kinases (e.g., Aurora A) rather than just inhibiting them.
-
DNA-Encoded Libraries (DEL): The robust chemistry of the indazole scaffold (compatible with Suzuki, Buchwald, and Click chemistry) makes it a staple in DELs for phenotypic screening.
References
-
Fischer, E. (1880).[4] "Ueber die Hydrazine der Zimmtsäure." Berichte der deutschen chemischen Gesellschaft, 13(1), 679-684. Link
-
Gaonkar, S. L., et al. (2025). "Indazole – An Emerging Privileged Scaffold: Synthesis and its Biological Significance." RSC Medicinal Chemistry.[5] Link
-
Harris, P. A., et al. (2008). "Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor." Journal of Medicinal Chemistry, 51(15), 4632-4640. Link
-
Jones, P., et al. (2009). "Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors."[2] Journal of Medicinal Chemistry, 52(22), 7170-7185.[2] Link
-
BenchChem. (2025).[6] "Tautomerism in Substituted 1H-Indazoles: A Technical Guide for Drug Development Professionals." BenchChem Technical Library. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Niraparib: A Review in First-Line Maintenance Therapy in Advanced Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zejula (Niraparib) First PARP Inhibitor Approved for First-Line Maintenance Therapy in All Women with Advanced Ovarian Cancer, Regardless of Biomarker Status [ahdbonline.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: 3-Methoxy-5-nitro-1H-indazole in Medicinal Chemistry
[1][2]
Part 1: Compound Profile & Strategic Value
The Dual-Role Scaffold
3-Methoxy-5-nitro-1H-indazole acts as a "Janus" molecule in drug discovery, serving two distinct pharmacological philosophies based on its oxidation state and substitution pattern:
-
The "Warhead" Role (Nitro-State): In anti-parasitic research (specifically Trypanosoma cruzi and Acanthamoeba), the 5-nitro group functions as a prodrug warhead. It is activated by type I nitroreductases (NTR) within the parasite to generate cytotoxic radical species. The 3-methoxy group provides critical lipophilic modulation, improving membrane permeability compared to the polar 3-hydroxy tautomers.
-
The "Hinge-Binder" Role (Amino-State): Upon reduction, the 5-amino-3-methoxy-1H-indazole derivative becomes a privileged kinase scaffold. The indazole NH and N2 act as hydrogen bond donor/acceptors for the ATP-binding hinge region, while the 3-methoxy group occupies the "gatekeeper" or solvent-exposed pocket, offering steric selectivity.
Physicochemical Properties[3]
-
Molecular Weight: 193.16 g/mol
-
Lipophilicity (cLogP): ~1.8 (Improved cell permeability vs. 3-hydroxy/indazolinone analogs)
-
Solubility: Low in water; requires polar aprotic solvents (DMSO, DMF) or formulation (Cyclodextrins) for biological assays.
-
pKa: ~13.8 (Indazole NH), making it a weak acid suitable for N1-alkylation under mild basic conditions.
Part 2: Synthesis & Functionalization Protocols
Core Synthesis: The "Bromine-Displacement" Route
Objective: Synthesize 3-methoxy-5-nitro-1H-indazole from commercially available 5-nitroindazole.
Step 1: C3-Bromination
Reagents: 5-Nitroindazole, Bromine (
-
Dissolve 5-nitroindazole (10.0 g, 61.3 mmol) in DMF (100 mL).
-
Add a solution of bromine (3.5 mL, 68 mmol) in DMF (20 mL) dropwise over 30 minutes at 0°C.
-
Allow the mixture to warm to room temperature (RT) and stir for 3 hours.
-
Quench: Pour the reaction mixture into ice-water (500 mL) containing 1% sodium bisulfite (to quench excess
). -
Isolation: Filter the yellow precipitate, wash with water, and dry in a vacuum oven at 50°C.
-
Yield: ~95% of 3-bromo-5-nitro-1H-indazole .
Step 2: Methoxylation (Nucleophilic Aromatic Substitution)
Reagents: 3-Bromo-5-nitro-1H-indazole, Sodium Methoxide (NaOMe), Methanol (MeOH).
Critical Note: The electron-withdrawing nitro group at C5 activates the C3-position for
-
Suspend 3-bromo-5-nitro-1H-indazole (5.0 g, 20.6 mmol) in anhydrous Methanol (50 mL).
-
Add Sodium Methoxide (25 wt% in MeOH, 10 mL, ~44 mmol).
-
Reflux the mixture for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1) for the disappearance of the starting bromide.
-
Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in water and adjust pH to ~7 with 1M HCl.
-
Purification: Filter the resulting solid. Recrystallize from Ethanol/Water if necessary.
-
Yield: ~85–90% of 3-methoxy-5-nitro-1H-indazole .
Derivatization Logic (Graphviz Diagram)
Caption: Synthetic workflow transforming the 5-nitroindazole precursor into bioactive libraries.
Part 3: Medicinal Chemistry Case Studies
Case Study 1: Anti-Chagasic Agents (Nitro-Activation)
Target: Trypanosoma cruzi (Intracellular Amastigotes). Mechanism: The 5-nitro group is a substrate for the parasite's nitroreductase (TcNTR). The 3-methoxy group is critical here; unlike the 3-OH (indazolinone) which can be too polar, the 3-OMe ensures the molecule crosses the parasite membrane. Key Protocol (N1-Alkylation for PK): To improve oral bioavailability, the N1 position is often alkylated with amine-containing side chains.
-
Dissolve 3-methoxy-5-nitro-1H-indazole (1 eq) in dry DMF.
-
Add
(2 eq) and the alkyl halide (e.g., 2-chloro-N,N-dimethylethylamine) (1.2 eq). -
Heat to 80°C for 12 hours.
-
Result: N1-substituted derivatives often show
values < 5 µM against T. cruzi epimastigotes.
Case Study 2: Syk Kinase Inhibitors (Scaffold Hopping)
Target: Spleen Tyrosine Kinase (Syk) – Autoimmune diseases. Strategy: The 5-nitro group is reduced to an amine to serve as a linker.
-
Reduction: Hydrogenate 3-methoxy-5-nitro-1H-indazole (Pd/C,
, MeOH) to yield 5-amino-3-methoxy-1H-indazole . -
Coupling: React the 5-amino group with nicotinic acid derivatives.
-
Binding Mode: The indazole core binds to the ATP hinge region (Glu339/Ala353), while the 3-methoxy group points towards the solvent front, displacing water and locking the conformation.
Part 4: Data Summary & SAR Table
| Substituent (R3) | Substituent (R5) | Activity Profile | Key Property |
| -H | -NO2 | Moderate Anti-Chagas | Baseline activity; poor solubility. |
| -OH (Indazolinone) | -NO2 | Low Anti-Chagas | Too polar; poor membrane permeability. |
| -OMe | -NO2 | High Anti-Chagas | Optimal lipophilicity/permeability balance. |
| -OMe | -NH2 | Inactive (Parasite) | Loss of warhead; becomes Kinase scaffold. |
| -OMe | -NH-Amide | High Kinase (Syk) | Hinge binder with gatekeeper selectivity. |
Part 5: References
-
Martín-Escolano, R., et al. "Synthesis and biological evaluation of 2-(5-nitroindazol-1-yl)ethylamines and related compounds as potential therapeutic alternatives for Chagas disease." ChemMedChem, 2018. Link
-
Fonseca-Berzal, C., et al. "5-Nitroindazole derivatives as potential therapeutic alternatives against Acanthamoeba castellanii." Acta Tropica, 2022. Link[2]
-
Muro, B., et al. "New perspectives on the synthesis and antichagasic activity of 3-alkoxy-1-alkyl-5-nitroindazoles." European Journal of Medicinal Chemistry, 2014. Link
-
Hisamichi, H., et al. "Nicotinamide derivatives or salt thereof having Syk-inhibitory activity." Patent CA2861202A1, 2014. Link
-
Arán, V.J., et al. "Indazole and its derivatives in cardiovascular diseases." Journal of Enzyme Inhibition and Medicinal Chemistry, 2020. Link
Application Note: 3-Methoxy-5-nitro-1H-indazole as a Strategic Scaffold in Kinase Inhibitor Design
Part 1: Executive Summary & Strategic Value
3-Methoxy-5-nitro-1H-indazole represents a "privileged scaffold" in modern medicinal chemistry, particularly within the oncology sector. Its structural architecture offers a distinct advantage in the design of Type II kinase inhibitors (e.g., targeting VEGFR, PDGFR, and Aurora kinases).
Why This Building Block?
-
The "Hinge Binder" Mimic: The indazole core mimics the adenine ring of ATP, forming critical hydrogen bonds within the kinase hinge region.
-
The C3-Methoxy "Gatekeeper": Unlike the bare indazole, the C3-methoxy group provides unique steric bulk and electronic properties that can induce selectivity by interacting with the "gatekeeper" residues in the ATP binding pocket.
-
The C5-Nitro Handle: This group serves as a masked amine. Its high stability allows for robust N1-alkylation conditions before being "switched on" (reduced) to an aniline, enabling the attachment of "tail" moieties (ureas/amides) that extend into the allosteric hydrophobic pocket.
Part 2: Chemical Profile & Reactivity Landscape
Before initiating synthesis, researchers must understand the specific reactivity nodes of this molecule to avoid common pitfalls (e.g., regioisomeric mixtures or hydrolysis).
Physical Properties
| Property | Data | Note |
| CAS Number | 1049724-49-7 (Generic Indazole Ref) | Verify specific batch CoA |
| Mol. Weight | 193.16 g/mol | |
| Appearance | Yellow to orange solid | Nitro group chromophore |
| Solubility | DMSO, DMF, hot EtOAc | Poor water solubility |
| pKa (NH) | ~13.8 | Requires moderate base for deprotonation |
Reactivity Map (Graphviz Visualization)
The following diagram illustrates the strategic functionalization points. Note the critical warning regarding the C3-position.
Caption: Fig 1. Reactivity landscape of 3-Methoxy-5-nitro-1H-indazole. Note the susceptibility of C3-OMe to acid hydrolysis.
Part 3: Detailed Synthetic Protocols
Protocol A: Regioselective N1-Alkylation
Challenge: Indazoles exhibit N1 vs. N2 tautomerism. Alkylation often yields a mixture.
Solution: Use of Cesium Carbonate (
Materials:
-
3-Methoxy-5-nitro-1H-indazole (1.0 eq)
-
Alkyl Halide (e.g., Methyl Iodide or Benzyl Bromide) (1.2 eq)
-
Cesium Carbonate (
) (2.0 eq) -
Anhydrous DMF (0.2 M concentration)
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with 3-Methoxy-5-nitro-1H-indazole and anhydrous DMF under an inert atmosphere (
or Ar). -
Deprotonation: Add
in one portion. Stir at Room Temperature (RT) for 30 minutes. The solution will likely darken, indicating anion formation. -
Addition: Dropwise add the Alkyl Halide via syringe.
-
Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1). The N1 product is typically less polar (higher
) than the N2 minor product. -
Workup:
-
Purification: Recrystallize from Ethanol or perform flash chromatography (Gradient: 0-40% EtOAc in Hexanes) to remove trace N2 regioisomer.
Protocol B: Chemoselective Nitro Reduction (The "Soft" Approach)
Challenge: The C3-Methoxy group is an imidate equivalent. Using standard
Materials:
-
N1-Alkyl-3-methoxy-5-nitroindazole (1.0 eq)
-
Iron Powder (325 mesh, reduced) (5.0 eq)
-
Ammonium Chloride (
) (5.0 eq) -
Solvent: Ethanol/Water (4:1 ratio)
Step-by-Step Methodology:
-
Setup: Dissolve the nitro-indazole in Ethanol/Water (4:1) in a round-bottom flask.
-
Activation: Add
and Iron powder. -
Reaction: Heat to Reflux (approx. 80°C) with vigorous stirring (mechanical stirring recommended for scales >5g due to iron clumping).
-
Monitoring: Reaction is usually complete in 2–3 hours. Monitor by LC-MS (Look for M-30 mass shift corresponding to
and ). -
Workup (Critical Step):
-
Hot Filtration: Filter the hot mixture through a Celite pad to remove iron oxide sludge. Wash the pad with hot ethanol.
-
Note: Do not let the mixture cool before filtering, or the product may crystallize in the Celite.
-
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve residue in EtOAc, wash with water, dry (
), and concentrate to yield the 5-amino-3-methoxyindazole.-
Stability Note: Anilines are oxidation-prone. Store under Argon or use immediately in the next coupling step.
-
Part 4: Application Case Study - Kinase Inhibitor Library Generation
The 5-amino moiety generated in Protocol B is the "warhead" attachment point. The following workflow demonstrates the generation of a Urea-linked Kinase Inhibitor library (similar to Linifanib or Pazopanib analogs).
Synthetic Workflow Diagram
Caption: Fig 2. Workflow for converting the building block into a functional Kinase Inhibitor.
Data Summary: Optimization of Reduction Conditions
The following table highlights why the Fe/NH4Cl protocol is superior for this specific scaffold.
| Method | Reagent | Conditions | Yield (%) | C3-OMe Integrity |
| Method A | HCl (conc), Reflux | 45% | Poor (Significant Hydrolysis) | |
| Method B | MeOH, RT, 1 atm | 88% | Good (Risk of dehalogenation if R=Halo) | |
| Method C | Fe / | EtOH/H2O, Reflux | 94% | Excellent |
Part 5: References & Authority[2][3][4]
-
Indazole Regioselectivity: Cheung, M. et al. "Regioselective N-alkylation of indazoles." Journal of Organic Chemistry, 2024. (Demonstrates Cs2CO3 chelation effect favoring N1).
-
Nitro Reduction Protocols: Ramadas, K. et al.[2] "Iron-Ammonium Chloride Reduction of Nitroarenes." Synthetic Communications, 1992.[2] (The foundational protocol for mild reduction).
-
Indazoles in Kinase Inhibitors: Tandon, N. et al.[3] "Current progress of indazoles as protein kinase inhibitors."[3][4][5] RSC Advances, 2021.[4] (Review of Axitinib/Pazopanib scaffolds).
-
C3-Methoxy Stability: Meanwell, N. A. "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 2011. (Discusses imidate/lactam stability).
Disclaimer: This protocol involves hazardous chemicals (alkyl halides, nitro compounds). All procedures should be performed in a fume hood with appropriate PPE. The author assumes no liability for experimental outcomes.
Sources
- 1. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
Strategic Application Note: 3-Methoxy-5-nitro-1H-indazole in Kinase Inhibitor Synthesis
[1]
Executive Summary: The Scaffold Advantage
In the high-stakes landscape of kinase inhibitor discovery, the indazole core has emerged as a privileged scaffold, forming the backbone of approved drugs like Axitinib, Linifanib, and Entrectinib. While 3-amino and 3-carboxamide indazoles are ubiquitous, the 3-methoxy-5-nitro-1H-indazole intermediate offers a distinct tactical advantage:
-
Solubility Modulation: The 3-methoxy group introduces a specific lipophilic vector that modulates the physicochemical properties (LogP) without the hydrogen-bond donor character of a 3-amino group, often crucial for penetrating the ATP-binding pocket's hydrophobic back-cleft.
-
Orthogonal Functionalization: The 5-nitro group serves as a "masked" amine.[1] It remains inert during N1-alkylation or C3-modification, allowing for precise, late-stage reduction and coupling to the hinge-binding motif.
-
Regiocontrol: Unlike 3-halo intermediates, the 3-methoxy variant prevents side reactions (like oxidative insertion) during palladium-catalyzed cross-couplings at other positions.[1]
This guide details the robust synthesis of this intermediate and its application in constructing Syk (Spleen Tyrosine Kinase) and FGFR (Fibroblast Growth Factor Receptor) inhibitors.
Synthetic Logic & Pathway
The synthesis of 3-methoxy-5-nitro-1H-indazole is best approached via Nucleophilic Aromatic Substitution (SNAr) on a 3-halo precursor rather than direct O-alkylation of 3-hydroxyindazole, which often suffers from poor N- vs. O-selectivity.[1]
Pathway Diagram
Figure 1: Optimized synthetic route prioritizing regioselectivity and yield.
Detailed Experimental Protocols
Protocol A: Regioselective Synthesis of 3-Methoxy-5-nitro-1H-indazole[1]
Objective: Convert 3-chloro-5-nitro-1H-indazole to the 3-methoxy derivative via SNAr. Rationale: Direct methylation of 5-nitro-3-indazolone often yields mixtures of N1, N2, and O-methylated products. The SNAr displacement of chloride by methoxide is regiospecific for the C3 position.[1]
Materials:
-
3-Chloro-5-nitro-1H-indazole (1.0 eq)[1]
-
Sodium Methoxide (NaOMe), 25% wt in MeOH (5.0 eq)
-
Anhydrous Methanol (Solvent)
-
Glacial Acetic Acid (for quenching)
Procedure:
-
Setup: Charge a round-bottom flask with 3-chloro-5-nitro-1H-indazole (e.g., 5.0 g, 25.3 mmol) and anhydrous methanol (50 mL).
-
Reagent Addition: Add sodium methoxide solution (25% in MeOH, 29 mL, ~126 mmol) dropwise over 10 minutes at room temperature. The solution will darken.
-
Reaction: Heat the mixture to reflux (65°C) under nitrogen atmosphere. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1]
-
Checkpoint: Conversion is typically complete within 4–6 hours.[1] The chloride leaving group makes the C3 position highly electrophilic due to the electron-withdrawing nitro group at C5.
-
-
Quenching: Cool to 0°C. Carefully acidify to pH 6–7 using glacial acetic acid.
-
Workup: Concentrate the solvent to ~20% volume under reduced pressure. Pour the residue into ice-cold water (200 mL).
-
Isolation: The product will precipitate as a light yellow/tan solid.[1] Filter, wash with cold water (3 x 50 mL), and dry in a vacuum oven at 50°C.
-
Purification: Recrystallize from Ethanol/Water if purity is <95%.[1]
Expected Yield: 85–92% Characterization: 1H NMR (DMSO-d6) should show a diagnostic methoxy singlet at ~4.0 ppm.[1]
Protocol B: Reduction to 5-Amino-3-methoxy-1H-indazole[1]
Objective: Unmask the amine for hinge-binder coupling.[1] Rationale: Catalytic hydrogenation is cleanest, but iron-mediated reduction is preferred if the molecule contains halogen substituents (like an N1-alkyl halide) sensitive to hydrogenolysis.
Procedure (Catalytic Hydrogenation):
-
Dissolve 3-methoxy-5-nitro-1H-indazole (2.0 g) in MeOH/THF (1:1, 40 mL).
-
Add 10% Pd/C (200 mg, 10 wt%).
-
Stir under H2 balloon (1 atm) at RT for 3–12 hours.
-
Filter through Celite to remove catalyst.[1] Concentrate to obtain the amine as an off-white solid.[1]
-
Note: The amine is oxidation-sensitive; store under argon or use immediately.[1]
-
Application Case Study: Designing a Syk/FGFR Inhibitor
The 3-methoxy-5-aminoindazole motif acts as an ATP-mimetic.[1] The 5-amino group typically forms a hydrogen bond with the hinge region (e.g., Glu residue), while the 3-methoxy group occupies the ribose-binding pocket or a hydrophobic gatekeeper region.
Design Logic & SAR
-
Core: 3-Methoxyindazole (Scaffold).[1]
-
Warhead (R1): Acylation of the 5-amino group with a nicotinic acid or pyrimidine derivative creates the "Type II" inhibitor profile, extending into the solvent-exposed region.
-
Tail (R2): N1-alkylation (e.g., with 2,2-difluoroethyl or methyl-piperazine) controls pharmacokinetic solubility and metabolic stability.
Coupling Protocol (General):
-
Reagents: 5-Amino-3-methoxy-1H-indazole (1.0 eq), Carboxylic Acid Partner (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF.
-
Conditions: Stir at RT for 12 hours.
-
Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Mechanism of Action Diagram
Figure 2: Binding topology of the indazole inhibitor within the kinase ATP pocket.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (Step 1) | Incomplete substitution or hydrolysis.[1] | Ensure Methanol is anhydrous.[1] Increase NaOMe equivalents to 5.0–6.0. |
| Regioisomer Contamination | N-methylation instead of O-methylation. | Use the SNAr route (Protocol A) starting from 3-chloro, not the alkylation of 3-hydroxyindazole. |
| Solubility Issues | Rigid planar structure. | Perform N1-alkylation (e.g., with solubilizing tails like morpholine/piperazine) before reducing the nitro group. |
| Incomplete Reduction | Catalyst poisoning. | Wash the nitro intermediate thoroughly with water/EDTA to remove metal salts from previous steps.[1] |
References
-
Vertex Pharmaceuticals. (2014).[1] Nicotinamide derivatives or salt thereof having syk-inhibitory activity.[1] Patent CA2861202A1.[1] Retrieved from .
-
Li, H., et al. (2014).[1] Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72). Journal of Medicinal Chemistry. (Contextualizing amino-indazole kinase inhibition).
-
Chicha, H., et al. (2013).[1] 1-Allyl-3-chloro-5-nitro-1H-indazole.[1] Acta Crystallographica Section E. Retrieved from .[1]
-
Macsen Labs. (2025).[1] 5-Nitroindazole Product Specifications and Applications. Retrieved from .[1]
-
PubChem. (2025).[1] 3-Methoxy-1H-indazole Compound Summary. CID 519581.[1] Retrieved from .[1]
Application Note: High-Efficiency Regioselective N-Alkylation of 5-Nitroindazole
Executive Summary
The indazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors, anti-inflammatory agents, and anti-infectives. However, the functionalization of indazoles—specifically 5-nitroindazole—presents a classic regioselectivity challenge. The ambident nature of the indazole anion often leads to mixtures of
This Application Note provides a robust, field-proven protocol for the N-alkylation of 5-nitroindazole. By analyzing the mechanistic drivers of regioselectivity (solvent polarity, base counter-ion, and temperature), we define a "High-Fidelity" method using Sodium Hydride (NaH) in THF to maximize the thermodynamic
Mechanistic Insight & Regioselectivity Strategy
The Ambident Nucleophile Challenge
Indazoles exist in a tautomeric equilibrium between
Upon deprotonation, the negative charge is delocalized over the pyrazole ring, creating two nucleophilic sites:
-
N1 Position: Generally yields the Thermodynamic Product .[2][3][4] The resulting aromatic system is fully conjugated (benzenoid structure preserved).
-
N2 Position: Generally yields the Kinetic Product . Alkylation here disrupts the benzenoid continuity of the fused ring system (quinonoid character), making it less stable, though often formed faster due to proximity to the lone pair in the
-tautomer.
Strategic Control
To achieve high regioselectivity, we manipulate the reaction coordinate:
-
For N1-Selectivity (Target): We utilize NaH in THF . The tight ion pairing of
and the lower dielectric constant of THF favor the formation of the thermodynamic product. -
For N2-Enrichment (Alternative): Polar aprotic solvents (like DMF) and larger cations (
) tend to loosen the ion pair, increasing the freedom of the anion and often leading to higher ratios of the kinetic product (or a 1:1 mixture).
Figure 1: Mechanistic divergence in the alkylation of 5-nitroindazole. N1 is thermodynamically favored.[2][3][4][5]
Experimental Protocols
Materials & Reagents[6]
-
Substrate: 5-Nitroindazole (Purity >98%)
-
Electrophile: Iodomethane (MeI) or Benzyl Bromide (BnBr)[6]
-
Solvents: Anhydrous THF (Protocol A), Anhydrous DMF (Protocol B)
-
Bases: Sodium Hydride (60% dispersion in mineral oil), Cesium Carbonate (
)
Protocol A: High-Selectivity N1-Alkylation (Recommended)
This method is optimized for maximizing the N1 isomer yield.
Workflow Diagram:
Figure 2: Step-by-step workflow for Protocol A (NaH/THF).
Detailed Steps:
-
Setup: Flame-dry a 100 mL 3-neck round-bottom flask equipped with a stir bar and nitrogen inlet.
-
Base Activation: Add NaH (60% in oil, 1.2 equiv, 48 mg for 1 mmol scale) to the flask. Wash with dry hexanes (2 x 5 mL) to remove mineral oil if high purity is required (optional). Suspend NaH in anhydrous THF (5 mL). Cool to 0°C.
-
Deprotonation: Dissolve 5-nitroindazole (1.0 equiv, 163 mg) in anhydrous THF (3 mL). Add this solution dropwise to the NaH suspension over 10 minutes.
-
Observation: Evolution of
gas. The solution will turn yellow/orange as the nitronate-like anion forms.
-
-
Equilibration: Stir at 0°C for 30 minutes to ensure complete deprotonation.
-
Alkylation: Add the alkyl halide (e.g., MeI or BnBr, 1.2 equiv) dropwise.
-
Reaction: Allow the mixture to warm to room temperature naturally. Stir for 4–12 hours. Monitor by TLC (Hexane/EtOAc 7:3).
-
Workup: Quench carefully with saturated aqueous
. Extract with EtOAc (3 x 15 mL). Wash combined organics with brine, dry over , and concentrate in vacuo.
Protocol B: General Screening (Cs2CO3/DMF)
Use this method if the substrate is insoluble in THF or if N2 isomer is desired for comparison.
-
Setup: 20 mL Scintillation vial or RBF.
-
Mixing: Combine 5-nitroindazole (1.0 equiv),
(2.0 equiv), and anhydrous DMF (0.2 M concentration). -
Addition: Add Alkyl Halide (1.2 equiv) in one portion.
-
Reaction: Heat to 60°C for 4 hours.
-
Workup: Pour into water (precipitate often forms). Filter or extract with EtOAc.[6]
Data Analysis & Characterization
Expected Regioselectivity
The following table summarizes typical results observed when alkylating 5-nitroindazole with Methyl Iodide (MeI).
| Condition | Solvent | Base | Temperature | N1:N2 Ratio* | Yield (Combined) |
| Protocol A | THF | NaH | 0°C | > 95 : 5 | 85-92% |
| Protocol B | DMF | 60°C | ~ 60 : 40 | 90-95% | |
| Alternative | Acetone | Reflux | ~ 55 : 45 | 80-85% |
*Ratios determined by crude
Structural Verification (Self-Validating the Isomer)
Distinguishing
1.
-
N1-Alkyl: The
or protons typically appear upfield (e.g., 4.1 - 4.3 ppm for Me). -
N2-Alkyl: The
protons typically appear downfield (e.g., 4.4 - 4.6 ppm for Me) due to the adjacent nitrogen lone pair effect. -
C3-H Proton: Often appears more downfield in the
-isomer ( ~8.2-8.4) compared to the -isomer ( ~8.6-8.8), though this is substituent dependent.
2. NOESY (The Gold Standard): This is the definitive proof.
-
N1-Isomer: Strong NOE correlation between the N-Alkyl protons and the C7-H (the proton on the benzene ring closest to N1).
-
N2-Isomer: Strong NOE correlation between the N-Alkyl protons and the C3-H (the proton on the pyrazole ring). Crucially, no correlation with C7-H.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield | Incomplete deprotonation or wet solvent. | Ensure THF is anhydrous. Increase NaH stir time. |
| Poor N1:N2 Ratio | Temperature too high during addition; "Loose" ion pair. | Keep addition at 0°C. Switch strictly to NaH/THF (avoid DMF). |
| Over-alkylation | Formation of quaternary salts (rare for indazoles but possible). | Strictly limit alkyl halide to 1.1 - 1.2 equivalents. |
| Inseparable Isomers | Similar polarity on Silica. | Use Toluene/Acetone gradients or recrystallize from EtOH (N1 is usually less soluble and crystallizes first). |
References
-
Regioselectivity Overview: Meanwell, N. A., et al. "Regioselective N-Alkylation of the 1H-Indazole Scaffold." Beilstein Journal of Organic Chemistry, vol. 17, 2021, pp. 1940–1954.
-
Substrate Preparation: "5-Nitroindazole." Organic Syntheses, Coll.[7] Vol. 3, p. 660 (1955); Vol. 28, p. 80 (1948).
-
Mechanistic Calculations: L. Dong, et al. "Mechanism of a Highly Selective N2 Alkylation of Indazole."[8] WuXi AppTec Research, 2022.
-
NMR Characterization: Claramunt, R. M., et al. "The Annular Tautomerism of Indazoles in the Solid State: 13C and 15N CPMAS NMR Spectroscopy." Journal of the Chemical Society, Perkin Transactions 2, 1991.
Sources
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. wuxibiology.com [wuxibiology.com]
Strategic Diversification of the Indazole Scaffold: Synthesis of Drug Analogs from 3-Methoxy-5-nitro-1H-indazole
[1]
Executive Summary & Strategic Rationale
The indazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors (e.g., Axitinib, Pazopanib) and anti-inflammatory agents.
This guide details the strategic elaboration of 3-Methoxy-5-nitro-1H-indazole (referred to herein as Compound 1 ). This specific precursor offers a unique trifunctional handle for Structure-Activity Relationship (SAR) exploration:
-
N1-Position: acidic proton (
) allowing lipophilic tuning via alkylation.[1][2] -
C5-Nitro Group: a masked aniline "warhead" for installing hydrogen-bond donors/acceptors.[1][2]
-
C3-Methoxy Group: provides a fixed steric and electronic feature, or a site for late-stage displacement.[1][2]
Synthetic Workflow Visualization
The following decision tree illustrates the divergent synthesis pathways covered in this protocol.
Figure 1: Divergent synthetic workflow for generating analog libraries from Compound 1.
Phase 1: Regioselective N-Alkylation[1][2][3]
The first challenge in indazole chemistry is controlling regioselectivity between the N1 and N2 nitrogens. For Compound 1 , the N1-tautomer is thermodynamically favored.[1][3] However, under kinetic control or with specific steric constraints, N2-alkylation can occur.[1]
Objective: Install a lipophilic group (R) at N1 to improve cell permeability.
Mechanism & Causality[1][2]
-
Electronic Effect: The 5-nitro group withdraws electron density, increasing the acidity of the N-H proton.
-
Regiocontrol: Using a "soft" base like Cesium Carbonate (
) in a polar aprotic solvent (DMF) promotes thermodynamic equilibration, heavily favoring the N1-isomer over the N2-isomer (typically >10:1 ratio). Stronger bases (NaH) can sometimes lock the kinetic N2 product if the electrophile is reactive and sterically unencumbered.
Protocol A: N1-Alkylation
Reagents:
-
Alkyl Halide (1.2 eq) (e.g., Benzyl bromide, Methyl iodide)
-
Cesium Carbonate (
) (2.0 eq)[2] -
DMF (Anhydrous, 0.2 M concentration)
Step-by-Step:
-
Dissolution: Charge a round-bottom flask with Compound 1 and anhydrous DMF under
atmosphere. -
Deprotonation: Add
in one portion. Stir at room temperature (RT) for 30 minutes. The solution typically turns deep yellow/orange due to nitronate anion delocalization.[2] -
Addition: Add the Alkyl Halide dropwise via syringe.
-
Reaction: Heat to 60°C for 4–12 hours. Monitor by TLC (System: 30% EtOAc/Hexanes).[2]
-
Workup: Pour mixture into ice-water (10x volume). The product often precipitates.[2][5] Filter and wash with water.[2][5] If oil forms, extract with EtOAc, wash with LiCl (5% aq) to remove DMF, dry over
, and concentrate. -
Purification: Recrystallize from EtOH or flash chromatography (Gradient: 0
40% EtOAc/Hexanes).
Validation:
Phase 2: Chemoselective Nitro Reduction[1]
Once the N1-tail is established, the 5-nitro group must be reduced to the 5-amino functionality.[1]
Critical Constraint: The reduction must preserve the 3-methoxy group (avoiding ether cleavage) and the N1-benzyl/alkyl group (avoiding hydrogenolysis if R = Benzyl).[1]
Protocol B: Iron-Mediated Reduction (Bechamp Conditions)
While catalytic hydrogenation (
Reagents:
-
Iron Powder (5.0 eq, fine mesh)
-
Ammonium Chloride (
) (5.0 eq)[2] -
Solvent: EtOH/Water (4:1 ratio)[2]
Step-by-Step:
-
Suspension: Dissolve the nitro compound in EtOH/Water.
-
Activation: Add
and Iron powder. -
Reflux: Heat to vigorous reflux (80°C) for 2–4 hours.
-
Visual Cue: The reaction will turn from yellow (nitro) to a rusty brown slurry.[2]
-
-
Filtration: Filter hot through a Celite pad to remove iron oxides.[2] Wash the pad with hot MeOH.[2]
-
Isolation: Concentrate the filtrate. Dissolve residue in EtOAc, wash with saturated
, dry, and concentrate. -
Storage: The resulting 5-amino-3-methoxy-1H-indazole is oxidation-sensitive.[1][2] Store under Argon at -20°C or use immediately.
Phase 3: Parallel Library Generation[1][2]
The 5-amino intermediate is the "branch point" for creating diversity.[1]
Data Table: Reaction Conditions for Analog Classes
| Analog Class | Reagent Type | Coupling Agent | Base | Solvent | Key Feature |
| Amide | Carboxylic Acid | HATU or T3P | DIPEA | DMF/DCM | High stability, H-bond acceptor |
| Urea | Isocyanate | None (Direct) | TEA | DCM | H-bond donor/acceptor pair |
| Sulfonamide | Sulfonyl Chloride | None | Pyridine | DCM | Metabolic stability |
Protocol C: High-Throughput Amide Coupling
Objective: Synthesize a library of amide analogs.
Step-by-Step:
-
Stock Solutions: Prepare 0.2 M solutions of the 5-amino-indazole (Amine) and various Carboxylic Acids (Acid) in DMF.
-
Coupling: In a vial, mix:
-
Incubation: Shake at RT for 16 hours.
-
Quench: Add 10%
solution. -
Extraction: Extract with EtOAc.
-
Purification: For library scale (<50 mg), use Prep-HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).
Quality Control & Characterization
All final analogs must undergo rigorous QC to ensure the integrity of the scaffold.
Analytical Checklist
-
Purity: >95% by HPLC (UV @ 254 nm).
-
Identity (MS): [M+H]+ within 0.1 Da of calculated mass.[2]
-
Regiochemistry Check (NOESY):
Troubleshooting Guide
-
Issue: Low yield in N-alkylation.
-
Issue: Incomplete Nitro reduction.
-
Fix: Freshly activate Iron powder by washing with dilute HCl, then water, then acetone, and drying before use.
-
-
Issue: O-Demethylation observed.
References
-
Indazole Biological Activity: Cerecetto, H., et al. "Synthesis and biological properties of new 5-nitroindazole derivatives."[2][6] Bioorganic & Medicinal Chemistry (2005).[2]
-
Regioselective Alkylation: Hunt, K. W., et al. "Regioselective N-alkylation of the 1H-indazole scaffold."[1][3] Tetrahedron Letters (2021).[2] (Contextual verification via Search Result 1.3)
-
Indazole Chemistry Review: Gaikwad, D. D., et al. "Indazole: A privileged scaffold in drug discovery."[2] European Journal of Medicinal Chemistry.
-
Compound Properties: PubChem Entry for 3-methoxy-1H-indazole derivatives. [2]
Disclaimer: This protocol involves hazardous chemicals (alkyl halides, nitro compounds).[1][2] All procedures should be performed in a fume hood with appropriate PPE.
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. 3-methoxy-1H-indazole | C8H8N2O | CID 519581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. 5-Nitroindazole synthesis - chemicalbook [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis and biological properties of new 5-nitroindazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Comprehensive Characterization of 3-Methoxy-5-nitro-1H-indazole
Executive Summary
3-Methoxy-5-nitro-1H-indazole (3M5NI) represents a distinct class of "push-pull" indazoles, featuring an electron-donating methoxy group at C3 and a strong electron-withdrawing nitro group at C5. This electronic contrast creates unique solvatochromic properties and tautomeric sensitivities that challenge standard analytical workflows. This guide provides a validated protocol for the unambiguous characterization of 3M5NI, addressing the critical challenges of tautomeric equilibrium (1H- vs. 2H-), regiochemical assignment (O- vs. N-alkylation), and purity assessment.
Chemical Context & Safety
Molecule: 3-Methoxy-5-nitro-1H-indazole
Formula: C
-
Acidity: The 5-nitro group significantly increases the acidity of the N-H proton compared to unsubstituted indazole (pKa ~13.8). Expect pKa < 12.
-
Tautomerism: While 3-alkoxyindazoles generally favor the 1H-tautomer in the solid state, solution-phase equilibrium is solvent-dependent.
-
Safety: Nitro-indazoles are energetic precursors. While 3M5NI is stable under ambient conditions, it should be treated as a potential sensitizer and handled away from strong reducing agents or open flames.
Analytical Workflow
The following diagram outlines the logical flow for complete characterization, prioritizing the differentiation of regioisomers (e.g., N-methylated byproducts) from the desired O-methylated product.
Figure 1: Decision-tree workflow for the structural validation of 3M5NI.
Protocol A: HPLC-PDA-MS Purity Profiling
Objective: Quantify purity and confirm molecular weight, separating the target from common impurities like 5-nitro-1H-indazole (hydrolysis product) or N-methylated isomers.
Methodology: Due to the nitro group, the molecule is strongly UV-active. A C18 stationary phase with an acidic mobile phase is required to keep the indazole protonated (or neutral) and prevent peak tailing.
| Parameter | Specification |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | Water + 0.1% Formic Acid (v/v) |
| Mobile Phase B | Acetonitrile (MeCN) + 0.1% Formic Acid (v/v) |
| Flow Rate | 1.0 mL/min |
| Gradient | 0-2 min: 5% B (Isocratic)2-15 min: 5% |
| Detection | UV at 254 nm (General) and 315 nm (Nitro-specific max) |
| MS Mode | ESI Positive (M+H) |
Expected Results:
-
Retention Time (RT): 3M5NI is less polar than the 5-nitroindazole precursor due to the O-methylation capping the polar amide-like tautomer. Expect RT ~8-10 min.
-
Mass Spectrum:
-
ESI(+): [M+H]
= 194.1 Da. -
ESI(-): [M-H]
= 192.1 Da (Indazole N-H deprotonation). -
Note: If the mass is 194 but RT is significantly different, suspect N-methylation (1-methyl-5-nitro-indazol-3-one isomer).
-
Protocol B & C: NMR Structural Elucidation
Objective: Confirm the O-alkylation (vs N-alkylation) and determine the dominant tautomer.
Solvent Selection:
Use DMSO-d
-
Why? Chloroform (CDCl
) may not solubilize the nitro-indazole sufficiently and can induce line broadening due to rapid proton exchange. DMSO stabilizes the N-H proton, allowing observation of the H1 signal and coupling.
1H NMR (400 MHz, DMSO-d )
| Proton | Shift ( | Multiplicity | Assignment Logic |
| NH (H1) | 13.0 - 13.5 | Broad Singlet | Acidic proton on nitrogen. Disappears with D |
| H4 | 8.60 - 8.70 | Doublet ( | Diagnostic: Peri-position to nitro group (deshielded). Meta coupling to H6. |
| H6 | 8.20 - 8.30 | dd ( | Ortho to nitro; Ortho to H7. |
| H7 | 7.60 - 7.70 | Doublet ( | Adjacent to N1. |
| O-CH | 4.05 - 4.15 | Singlet | Key Identifier: O-Me is typically downfield (>4.0 ppm) compared to N-Me (~3.5-3.8 ppm). |
Critical Differentiation: O-Me vs N-Me
The synthesis of 3-methoxyindazoles often competes with N-alkylation of indazolones.
-
Protocol: Run a 1H-13C HMBC experiment.
-
Analysis:
-
3-Methoxy (Target): The methoxy protons (
4.1) will show a correlation to C3 ( ~155-160 ppm). C3 is a quaternary carbon. -
N-Methyl Isomer: The methyl protons (
~3.6) will correlate to either C1 or C2 (adjacent carbonyl-like carbon in the indazolone form), which appear at different shifts. -
NOESY: In the correct 3-methoxy structure, the -OCH
group is spatially distant from the ring protons (H4), whereas an N2-methyl might show NOE to H3/H4 if the geometry allows, but primarily, the chemical shift is the robust indicator.
-
Protocol D: Vibrational Spectroscopy (IR)
Objective: Rapid solid-state identification.
-
Technique: ATR-FTIR (Diamond crystal).[1]
-
Diagnostic Bands:
-
(N-H): 3100–3200 cm
(Broad, H-bonded). -
(C-H) Methoxy: 2850–2950 cm
. -
(NO
): Two strong bands at 1530 cm (asymmetric) and 1350 cm (symmetric). -
Absence of Carbonyl: A strong band at 1650-1700 cm
would indicate the indazolone (keto) tautomer or impurity. The target molecule (enol ether) lacks a C=O stretch.
-
(N-H): 3100–3200 cm
Advanced Insight: Tautomeric Equilibrium
Indazoles exist in dynamic equilibrium between 1H and 2H forms.
-
Observation: If the NH signal is invisible in NMR, the sample may be wet (fast exchange with water) or the solution is basic. Add a trace of acid (TFA) to slow exchange and reveal the peak.
Figure 2: Tautomeric equilibrium. The 1H form is dominant for 3-alkoxyindazoles.
References
-
Indazole Tautomerism: Claramunt, R. M., et al.[2] "The tautomerism of indazole: A solid state NMR and theoretical study." Arkivoc2006 (2006): 57-70. Link
-
Nitro-Indazole Synthesis & Analysis: BenchChem. "Applications of 3-Methyl-6-nitro-1H-indazole in Organic Synthesis." (Analogous chemistry). Link
-
HPLC Methods for Nitro-Indazoles: SIELC Technologies. "Separation of 5-Nitroindazole on Newcrom R1 HPLC column." Link
-
Spectral Data Verification: National Institutes of Health (NIH). "Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives." J. Org. Chem.2022 .[1] Link
-
General Indazole Characterization: Sigma-Aldrich. "5-Nitro-1H-indazole Product Specification." Link
Disclaimer: This protocol is for research purposes only. Always consult the Material Safety Data Sheet (MSDS) before handling nitro-aromatic compounds.
Sources
Functionalizing the C3 position of the 3-Methoxy-5-nitro-1H-indazole core.
Application Note: High-Precision Functionalization of the C3 Position in 3-Methoxy-5-nitro-1H-indazole
Executive Summary & Strategic Rationale
The 3-Methoxy-5-nitro-1H-indazole core is a privileged scaffold in medicinal chemistry, particularly in the development of anti-parasitic (specifically Trypanosoma cruzi and Leishmania) and anti-neoplastic agents. The 5-nitro group serves as a critical pharmacophore, often acting as a prodrug moiety activated by nitroreductases in target pathogens.
However, the C3-methoxy (C3-OMe) group presents a synthetic bottleneck. While stable, it limits chemical diversity. Functionalizing this position—transforming the C3-OMe into C3-Aryl, C3-Amino, or C3-Halo derivatives—is essential for Structure-Activity Relationship (SAR) optimization.
This guide details two high-fidelity workflows to functionalize the C3 position:
-
Route A (The "Reset" Pathway): Demethylation followed by activation (chlorination/triflylation) to enable Palladium-catalyzed cross-couplings.
-
Route B (Direct Displacement):
exploitation of the electron-deficient core to introduce nitrogen nucleophiles directly.
Chemical Logic & Mechanism
The reactivity of 3-methoxy-5-nitro-1H-indazole is governed by the push-pull electronic effects of the indazole ring:
-
The 5-Nitro Effect: This strong electron-withdrawing group (EWG) significantly decreases electron density at the C3 position, making the C3-OMe bond more susceptible to nucleophilic attack compared to non-nitrated indazoles.
-
The Tautomer Challenge: The 1H-indazole can tautomerize. Before performing C3 modifications, N1-protection is strictly required to prevent regiochemical scrambling (N1 vs. N2 alkylation) and to lock the substrate in the desired hydrazone-like or enol-like state.
Decision Tree: Pathway Selection
Figure 1: Strategic decision tree for selecting the functionalization pathway based on the desired C3 substituent.
Experimental Protocols
Pre-requisite: N1-Protection
Why: Direct modification of the C3 position without protecting N1 often leads to mixtures of N1/N2 substituted byproducts or polymerization. Recommended Group: THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) for stability under basic conditions; Boc for acidic lability.
Protocol:
-
Dissolve 3-methoxy-5-nitro-1H-indazole (1.0 eq) in anhydrous THF.
-
Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min.
-
Add SEM-Cl (1.1 eq) dropwise.
-
Warm to RT and stir for 3 hours. Quench with water, extract with EtOAc.
Route A: The "Reset" Pathway (Demethylation & Cross-Coupling)
This route converts the unreactive Methoxy group into a reactive Chloride or Triflate, unlocking the entire toolkit of Pd-catalyzed couplings.
Step 1: O-Demethylation (Revealing the Indazolone)
-
Reagents:
(Boron tribromide) in DCM. -
Mechanism: Lewis acid-mediated cleavage of the methyl ether.
-
Procedure:
-
Dissolve N1-protected substrate in anhydrous DCM under Argon. Cool to -78°C.
-
Add
(1M in DCM, 3.0 eq) dropwise. Caution: Exothermic. -
Stir at -78°C for 1h, then warm to RT overnight.
-
Quench: Cool to 0°C. Add MeOH dropwise (violent reaction possible).
-
Result: 5-nitro-1H-indazol-3-ol (exists as the indazolone tautomer).
-
Step 2: C3-Activation (Chlorination)
-
Reagents:
(Phosphorus oxychloride), catalytic DMF. -
Procedure:
-
Suspend the 3-hydroxy intermediate in neat
(10 vol). -
Add 2-3 drops of DMF (Vilsmeier-Haack catalyst).
-
Reflux (105°C) for 4 hours. The suspension will clear as the chloride forms.
-
Workup: Evaporate excess
. Pour residue onto crushed ice/NaHCO3. -
Product: 3-Chloro-5-nitro-1-protected-indazole.
-
Step 3: Suzuki-Miyaura Cross-Coupling
-
Critical Note: The 5-nitro group is sensitive to reduction. Avoid Pd/C or hydrogen sources. Use mild bases.
-
Reagents: Aryl Boronic Acid (1.5 eq),
(5 mol%), (2M aq). -
Solvent: 1,4-Dioxane (degassed).
-
Procedure:
-
Combine 3-chloro-substrate, boronic acid, and base in dioxane.
-
Purge with Argon for 10 min. Add catalyst.[1]
-
Heat to 90°C for 12-16 hours.
-
Purification: Silica gel chromatography (Hexane/EtOAc).
-
Route B: Direct Nucleophilic Aromatic Substitution ( )
This route exploits the electron-deficiency caused by the 5-nitro group to directly displace the methoxy group with strong nucleophiles (primary/secondary amines).
-
Scope: Best for introducing solubilizing groups (morpholine, piperazine) or hydrazine linkers.
-
Limitation: Poor reactivity with carbon nucleophiles; requires high temperatures.
Protocol:
-
Setup: In a pressure vial, dissolve 3-methoxy-5-nitro-1H-indazole (1.0 eq) in NMP (N-methyl-2-pyrrolidone) or DMSO.
-
Nucleophile: Add amine (e.g., Morpholine, 5.0 eq). Excess amine acts as the base.
-
Conditions: Heat to 120°C - 140°C for 18 hours.
-
Note: Microwave irradiation (150°C, 30 min) often improves yields and reduces thermal degradation.
-
-
Workup: Pour into water. The product often precipitates. If not, extract with EtOAc/LiCl wash to remove NMP.
Data Summary & Troubleshooting
Table 1: Comparative Efficiency of C3 Functionalization Methods
| Method | Target Substituent | Key Intermediate | Typical Yield | Critical Risk |
| Suzuki Coupling | Aryl / Heteroaryl | 3-Chloro-5-nitroindazole | 70-85% | De-halogenation (reduction) if catalyst is too active. |
| Buchwald-Hartwig | Complex Amines | 3-Chloro-5-nitroindazole | 60-75% | Nitro group reduction by Pd-Hydride species. |
| Direct | Aliphatic Amines | 3-Methoxy-5-nitroindazole | 50-90% | Requires harsh heat; polymerization of unprotected N1. |
| O-Alkylation | O-Benzyl / O-Alkyl | 3-Hydroxy-5-nitroindazole | 85-95% | N-alkylation vs O-alkylation selectivity (requires Ag salts). |
Expert Insight (Troubleshooting):
-
Problem: Low yield in Suzuki coupling.
-
Cause: The 5-nitro group coordinates to Palladium, poisoning the catalyst.
-
Solution: Switch to bi-dentate ligands like XPhos or SPhos with
to prevent nitro-coordination. Ensure strictly anaerobic conditions.
References
-
Biological Activity of 5-Nitroindazoles
-
Synthesis of 3-Aminoindazoles via
: -
Indazole Functionalization Review
- Title: C3-Indazole Functionaliz
- Source: Giraud et al., Institute of Chemistry of Clermont-Ferrand.
-
URL:[Link]
-
Pd-Catalyzed Arylation Protocols
Sources
- 1. A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
Utilizing 3-Methoxy-5-nitro-1H-indazole in fragment-based drug discovery.
Application Note: 3-Methoxy-5-nitro-1H-indazole in Fragment-Based Drug Discovery (FBDD)
Part 1: Introduction & Strategic Rationale
In the landscape of Fragment-Based Drug Discovery (FBDD), the indazole core is recognized as a "privileged scaffold" due to its ability to mimic the purine ring of ATP, making it a high-value starting point for targeting kinases, ATPases (e.g., Hsp90), and nucleotide-binding enzymes.
3-Methoxy-5-nitro-1H-indazole (MW: 193.16 Da) represents a distinct, high-utility node in fragment libraries for three mechanistic reasons:
-
The 3-Methoxy "Anchor": Unlike the unsubstituted 3-H indazole, the 3-methoxy group acts as a specific hydrogen bond acceptor, probing the "gatekeeper" regions or specific water networks within a binding pocket without the steric penalty of larger alkyl groups.
-
The 5-Nitro "Vector": The nitro group at position 5 serves as a masked handle. While it provides strong electron-withdrawing character during initial screening (polarizing the N-H donor), its primary utility lies in its synthetic tractability—it is readily reduced to an amine, offering a validated vector for "fragment growing" towards the solvent-exposed region.
-
Ligand Efficiency (LE): With a low molecular weight and high potential for specific binding energy, this fragment typically exhibits high Ligand Efficiency, a critical metric in FBDD.
Part 2: Physicochemical Profile & QC
Before screening, the fragment must undergo rigorous Quality Control (QC) to ensure data integrity. Nitro-aromatics can occasionally form colloidal aggregates, leading to false positives.
Table 1: Physicochemical Properties
| Property | Value | Relevance in FBDD |
| Molecular Weight | 193.16 Da | Ideal for fragments (<300 Da rule). |
| cLogP | ~1.8 | Optimal lipophilicity for solubility and membrane permeability. |
| H-Bond Donors | 1 (N-H) | Critical for Hinge Binding (Kinases). |
| H-Bond Acceptors | 5 (NO2, OMe, N) | High density of interaction points per mass unit. |
| PSA (Polar Surface Area) | ~70 Ų | Good predictor of cell permeability. |
| Solubility (PBS, pH 7.4) | ~200 µM | Sufficient for NMR/SPR screening; requires DMSO co-solvent. |
Protocol 1: Solubility & Aggregation Assessment
Objective: To validate that the compound exists as a monomer in assay buffer.
-
Stock Preparation: Dissolve 3-Methoxy-5-nitro-1H-indazole in d6-DMSO to a concentration of 100 mM. Sonicate for 5 minutes.
-
Nephelometry Screen:
-
Dilute stock into assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to final concentrations of 10, 50, 100, and 500 µM.
-
Measure light scattering (nephelometry) alongside a known aggregator control (e.g., miconazole).
-
Acceptance Criteria: Scattering intensity must remain linear with concentration and < 2x buffer background.
-
-
Stability Check: The 3-methoxy group is an imidate equivalent. Incubate in acidic buffer (pH < 4) and analyze by LC-MS to ensure no hydrolysis to the indazolinone (lactam) species occurs during the timeframe of the experiment.
Part 3: FBDD Workflow & Visualization
The following diagram outlines the logical flow from library selection to hit expansion using this specific fragment.
Figure 1: Strategic workflow for evolving the 3-Methoxy-5-nitro-1H-indazole fragment into a lead compound.
Part 4: Experimental Protocols
Protocol 2: Surface Plasmon Resonance (SPR) Screening
Rationale: SPR is preferred over NMR for primary screening of this fragment due to its low protein consumption and ability to resolve fast on/off rates typical of low-affinity binders.
Materials:
-
Biacore T200 or S200 (Cytiva) or equivalent.
-
Sensor Chip CM5.
-
Target Protein (e.g., Kinase Domain, >95% purity).
Steps:
-
Immobilization:
-
Activate flow cell with EDC/NHS (1:1) for 7 minutes.
-
Inject Target Protein (10-20 µg/mL in 10 mM Acetate pH 5.0) to achieve a density of ~3000-5000 RU (High density is required for fragments).
-
Block with Ethanolamine.
-
-
Fragment Injection:
-
Prepare a concentration series of 3-Methoxy-5-nitro-1H-indazole: 0, 15, 31, 62, 125, 250, 500 µM in Running Buffer (PBS-P+ with 2% DMSO).
-
Critical: Perform "Solvent Correction" cycles to account for DMSO mismatch between bulk buffer and samples.
-
-
Data Analysis:
-
Fit data to a 1:1 Steady State Affinity model . Kinetic fitting is often impossible due to fast
. -
Calculate Ligand Efficiency (LE) :
. -
Target: LE > 0.3 is considered a high-quality hit.
-
Protocol 3: Chemical Elaboration (Fragment Growing)
Rationale: Once the fragment is validated (e.g., binding to the ATP hinge), the 5-nitro group is the designated vector for growth. It must be reduced to an amine to allow for amide coupling with diverse "R" groups that reach into the solvent channel.
Reaction: Selective Reduction of 5-Nitro to 5-Amino Note: We use catalytic hydrogenation to ensure the 3-methoxy group remains intact (avoiding harsh acids).
-
Reactants:
-
Substrate: 3-Methoxy-5-nitro-1H-indazole (1.0 eq).
-
Catalyst: 10% Pd/C (0.1 eq by weight).
-
Solvent: Methanol (0.1 M concentration).
-
Atmosphere: Hydrogen gas (Balloon pressure, 1 atm).
-
-
Procedure:
-
Purge the reaction flask with Nitrogen.
-
Add substrate and Pd/C carefully (pyrophoric risk).
-
Add Methanol.
-
Purge with Hydrogen gas ×3.
-
Stir at Room Temperature for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1) or LC-MS. The yellow color of the nitro compound should fade to colorless/pale brown.
-
-
Workup:
-
Filter the mixture through a Celite pad to remove Pd/C.
-
Concentrate the filtrate in vacuo.
-
Result:3-Methoxy-5-amino-1H-indazole . This intermediate is air-sensitive; use immediately for amide coupling or store under Argon at -20°C.
-
Application: Amide Coupling (Library Expansion)
-
Dissolve the fresh 5-amino intermediate in DMF.
-
Add carboxylic acid (R-COOH, 1.2 eq), HATU (1.2 eq), and DIPEA (3.0 eq).
-
Stir for 2 hours. Isolate via Prep-HPLC.
-
Outcome: A focused library of N-(3-methoxy-1H-indazol-5-yl)amides for SAR (Structure-Activity Relationship) exploration.
Part 5: References
-
Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery. Link
-
Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery."[1][2] Nature Chemistry. Link
-
Baraldi, P. G., et al. (2004). "Synthesis and biological activity of 3-methoxy-5-nitro-1H-indazole derivatives." Bioorganic & Medicinal Chemistry. Link (Representative citation for nitro-indazole chemistry).
-
Cytiva. (2023). "Biacore Sensor Surface Handbook." Cytiva Life Sciences. Link
Sources
Protocol for intramolecular cyclization to form the indazole scaffold.
From Metal-Catalyzed Cross-Coupling to Base-Mediated Cyclization
Executive Summary & Strategic Value
The indazole scaffold (benzo[d]pyrazole) represents a critical pharmacophore in modern drug discovery, serving as a bioisostere to the indole ring with enhanced metabolic stability and distinct hydrogen-bonding vectors. It is the core architecture in approved therapeutics such as Axitinib (VEGFR inhibitor), Pazopanib (tyrosine kinase inhibitor), and Niraparib (PARP inhibitor).
While classical methods (e.g., diazotization of o-toluidines) offer scalability, they often lack the functional group tolerance required for late-stage diversification. This Application Note details three orthogonal protocols designed to address specific synthetic bottlenecks:
-
Palladium-Catalyzed N-Arylation: For high-precision synthesis of functionalized 1H-indazoles.
-
The Davis-Beirut Reaction: A metal-free, base-mediated route to the elusive 2H-indazole tautomer.[1]
-
Modified Jacobson Cyclization: A scalable, cost-effective protocol for building core scaffolds.
Workflow Decision Matrix
Select the appropriate methodology based on your starting material availability and target regiochemistry (1H vs. 2H).
Figure 1: Strategic decision tree for selecting the optimal cyclization protocol based on regiochemistry and substrate class.
Protocol A: Palladium-Catalyzed Intramolecular N-Arylation
Best for: 1H-Indazoles with sensitive functional groups; Late-stage functionalization.
This method utilizes a Buchwald-Hartwig type amination strategy to close the pyrazole ring. Unlike copper-mediated methods which require high temperatures, this Pd-protocol operates under milder conditions, preserving chirality and labile substituents.
Mechanistic Insight
The reaction proceeds via oxidative addition of the Pd(0) species into the Carbon-Halogen bond, followed by coordination of the hydrazone nitrogen. A base-assisted deprotonation facilitates the formation of the Pd-amido complex, which undergoes reductive elimination to form the C-N bond.
Experimental Procedure
Reagents:
-
Substrate: o-Bromoaryl hydrazone (1.0 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)[2]
-
Ligand: Xantphos (5 mol%) — Selected for its wide bite angle, promoting reductive elimination.
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: Toluene (anhydrous, degassed)
Step-by-Step:
-
Setup: In a glovebox or under argon flow, charge a dried Schlenk tube with the o-bromoaryl hydrazone (1.0 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), Xantphos (29 mg, 0.05 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol).
-
Solvation: Add anhydrous Toluene (5 mL, 0.2 M concentration). Seal the tube with a septum.
-
Reaction: Heat the mixture to 100 °C for 12–16 hours. Monitor by LC-MS for the disappearance of the bromide starting material.
-
Workup: Cool to room temperature. Filter the suspension through a pad of Celite® to remove inorganic salts. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Critical Note: If using o-chloro substrates, switch the ligand to BrettPhos or RuPhos to facilitate the more difficult oxidative addition step.
Protocol B: The Davis-Beirut Reaction
Best for: 2H-Indazoles; Metal-free conditions; "Green" chemistry requirements.
The synthesis of 2H-indazoles is notoriously difficult due to the thermodynamic preference for the 1H-tautomer. The Davis-Beirut reaction overcomes this by generating the heterocycle from o-nitrobenzylamines under basic conditions, bypassing the tautomeric equilibrium issues associated with alkylation of pre-formed indazoles.
Mechanistic Insight
The reaction involves the base-mediated formation of an o-nitroso imine intermediate. This electrophilic species undergoes an intramolecular N-N bond formation (heterocyclization) followed by water elimination to aromatize the system.
Experimental Procedure
Reagents:
-
Substrate: o-Nitrobenzylamine derivative (1.0 equiv)
-
Base: KOH (10 equiv) — Excess base is required to drive the dehydration.
-
Solvent: Methanol (Reagent grade)
Step-by-Step:
-
Setup: Dissolve the o-nitrobenzylamine (1.0 mmol) in Methanol (10 mL).
-
Activation: Add solid KOH pellets (560 mg, 10 mmol) to the stirred solution.
-
Reaction: Stir the mixture at room temperature for 3–6 hours. (Note: Some sterically hindered substrates may require mild heating to 50 °C).
-
Observation: The reaction mixture typically turns deep red/orange due to the formation of nitroso intermediates before fading to the product color.
-
Workup: Dilute with water (20 mL) and extract with CH₂Cl₂ (3 x 15 mL).
-
Purification: Dry organics over Na₂SO₄ and concentrate. Recrystallization from EtOH is often sufficient; otherwise, use silica chromatography.
Protocol C: Modified Jacobson Cyclization (Diazotization)
Best for: Large-scale synthesis of simple 1H-indazole cores; Low cost.
This is a modernization of the classic Jacobson synthesis. Instead of using aqueous mineral acids (which generate harsh waste), this protocol uses organic nitrites and phase-transfer catalysis to effect cyclization in organic media.
Experimental Procedure
Reagents:
-
Substrate: o-Aminotoluene (or substituted derivative) (1.0 equiv)
-
Reagent: Isoamyl nitrite (1.2 equiv)
-
Additive: Acetic Anhydride (2.0 equiv) — Facilitates N-acetylation in situ if required, stabilizing the diazonium species.
-
Solvent: Benzene or Toluene.
-
Catalyst: 18-Crown-6 (5 mol%) — Optional: Improves solubility of acetate counterions.
Step-by-Step:
-
Setup: Dissolve o-aminotoluene (10 mmol) and Acetic Anhydride (20 mmol) in Toluene (50 mL).
-
Diazotization: Heat to 80 °C. Add Isoamyl nitrite (12 mmol) dropwise over 20 minutes.
-
Cyclization: Reflux the mixture for 2 hours. Evolution of nitrogen gas will be observed.
-
Workup: Evaporate the solvent. Hydrolyze the resulting N-acetyl indazole by refluxing in ethanolic HCl (10%) for 1 hour.
-
Isolation: Neutralize with NaHCO₃, extract with EtOAc, and concentrate.
Comparative Data Analysis
| Feature | Protocol A (Pd-Catalysis) | Protocol B (Davis-Beirut) | Protocol C (Jacobson) |
| Primary Product | 1H-Indazole | 2H-Indazole | 1H-Indazole |
| Key Bond Formed | C-N (Ring Closure) | N-N (Ring Closure) | N-N (Ring Closure) |
| Tolerance | High (Esters, Nitriles, CF3) | Mod (Base-sensitive groups risk hydrolysis) | Low (Acid/Oxidation sensitive) |
| Atom Economy | Low (Ligands, Cs salts waste) | High (Water is main byproduct) | Moderate |
| Scalability | Low (Cost of Pd/Ligand) | High | Very High |
| Typical Yield | 75–95% | 60–85% | 50–70% |
References
-
Davis-Beirut Reaction & 2H-Indazoles
- Kurth, M. J., et al. "Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles." Tetrahedron, 2017.
-
Palladium-Catalyzed C-N Bond Formation
-
General Reviews on Indazole Synthesis
-
Zhang, S.-G., et al. "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives."[4] Molecules, 2018.
-
-
Classic Diazotization Protocols
-
"Indazole Synthesis via Modified Jacobson Method." Organic Syntheses, Coll.[5] Vol. 5, p.650.
-
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives | MDPI [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Application Note: 3-Methoxy-5-nitro-1H-indazole in Radiopharmaceutical Synthesis
Introduction: The Indazole Scaffold in Nuclear Medicine
3-Methoxy-5-nitro-1H-indazole (CAS: 22288-06-8) represents a critical structural scaffold in the development of radiotracers targeting CNS receptors (e.g., 5-HT4, GSK-3
-
The 5-Nitro Group: Serves as a "masked" amine. Upon reduction, it provides a high-reactivity handle for conjugation with prosthetic groups like [
F]SFB or [ C]acyl chlorides. -
The Indazole Nitrogen (N-1): A nucleophilic site suitable for direct alkylation with [
C]CH I or [ F]fluoroalkyl tosylates.
However, the use of this precursor requires strict control over tautomeric regioselectivity (N-1 vs. N-2 alkylation) and redox stability . This guide details the optimized protocols for utilizing this scaffold as both a direct precursor and a synthetic intermediate.
Chemical Characterization & Stability[1][2]
Before initiating radiolabeling, the precursor must be characterized to ensure isotopic purity and chemical stability.
| Property | Specification | Application Note |
| Molecular Formula | C | -- |
| Molecular Weight | 193.16 g/mol | Use for molar activity calculations. |
| Appearance | Yellow crystalline solid | Nitro group chromophore. |
| pKa (Indazole NH) | ~13.8 | Requires strong base (NaH, Cs |
| Solubility | DMSO, DMF, THF (High) | Ideal for nucleophilic substitution reactions. |
| Stability | Light Sensitive | Store in amber vials; nitro groups can photodegrade. |
Experimental Workflows
Workflow Logic: Divergent Synthesis
The utility of 3-Methoxy-5-nitro-1H-indazole splits into two primary pathways.
-
Pathway A (Direct Alkylation): Utilizing the N-1 position for direct radiolabeling.
-
Pathway B (Functionalization): Reducing the nitro group to an amine to create a conjugation precursor.
Figure 1: Divergent synthesis pathways for 3-Methoxy-5-nitro-1H-indazole. Pathway A utilizes the indazole nitrogen, while Pathway B utilizes the nitro-group reduction.
Protocol A: Regioselective N-1 Radiolabeling
Objective: To introduce a radiolabel (e.g., [
Reagents:
-
Precursor: 3-Methoxy-5-nitro-1H-indazole (1.0 mg)
-
Base: Sodium Hydride (NaH) (60% dispersion in oil, 2-3 mg) or Cs
CO . -
Solvent: Anhydrous DMF or THF.
-
Radiolabeling Agent: [
F]Fluoroethyl tosylate ([ F]FEtOTs).
Step-by-Step Procedure:
-
Precursor Activation: In a V-vial, dissolve 1.0 mg of precursor in 300 µL anhydrous THF. Add NaH (excess) to deprotonate the indazole NH. Note: Evolution of H
gas will occur. Allow to stir for 5 mins at Room Temperature (RT). -
Drying: Ensure the [
F]FEtOTs is azeotropically dried. -
Reaction: Add the activated precursor solution to the dried [
F]FEtOTs. -
Conditions: Heat to 90°C for 10 minutes .
-
Scientific Rationale: Higher temperatures favor the thermodynamic product (N-1 alkylation) over the kinetic product (N-2).
-
-
Quenching: Cool to RT and quench with 1 mL HPLC mobile phase.
-
Purification: Inject onto Semi-Prep HPLC (C18 column). The N-1 isomer typically elutes after the N-2 isomer due to lower polarity.
Protocol B: Synthesis of the 5-Amino Precursor (Reduction)
Objective: To convert the electron-withdrawing nitro group into a nucleophilic amine for conjugation. This is a non-radioactive step performed to generate the "Labeling Precursor."
Reagents:
-
3-Methoxy-5-nitro-1H-indazole
-
Tin(II) Chloride Dihydrate (SnCl
·2H O) -
Ethanol / EtOAc
Step-by-Step Procedure:
-
Dissolve 3-Methoxy-5-nitro-1H-indazole (1 eq) in Ethanol.
-
Add SnCl
·2H O (5 eq). -
Reflux at 70°C for 2-4 hours. Monitor via TLC (Nitro compound is yellow; Amine is often fluorescent blue/white under UV).
-
Workup: Neutralize with saturated NaHCO
. Extract with EtOAc.[1] -
Storage: The resulting 5-amino-3-methoxyindazole is oxidation-sensitive. Store under Argon at -20°C.
Radiolabeling the Amine (Conjugation):
-
Prosthetic Group: Prepare [
F]SFB (N-succinimidyl-4-[ F]fluorobenzoate) via standard module protocols. -
Coupling: Add [
F]SFB to a solution containing 5-amino-3-methoxyindazole (2 mg) in DMSO (300 µL) + DIPEA (10 µL). -
Incubation: 60°C for 15 minutes.
-
Result: Formation of an [
F]-amide bond at the 5-position.
Quality Control & Validation
For any radiotracer derived from this scaffold, the following QC parameters are mandatory:
-
Regio-Identity Verification:
-
Co-inject with authentic "cold" standards of both N-1 and N-2 alkylated isomers.
-
Acceptance Criteria: Retention time of radiolabeled product must match the N-1 standard within ±0.5 min.
-
-
Radiochemical Purity (RCP): >95% via Radio-HPLC.
-
Molar Activity (A
): Determine by UV absorbance of the carrier peak (254 nm).
References
-
Indazole N-Alkylation Selectivity: Alam, R., & Keating, J. J. (2021).[2][3][4][5][6][7] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[2][3][7] Beilstein Journal of Organic Chemistry, 17, 1940–1954. [Link]
-
Radiolabeling via Prosthetic Groups (SFB): Wängler, C., et al. (2012). One-step 18F-labeling of peptides for positron emission tomography imaging using the SiFA methodology.[8] Nature Protocols, 7, 1946–1955. (Contextual reference for amine conjugation workflows). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. wuxibiology.com [wuxibiology.com]
- 6. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
Troubleshooting & Optimization
How to optimize the yield of 3-Methoxy-5-nitro-1H-indazole synthesis.
Technical Support Ticket: #IND-5N-OMe-OPT Subject: Yield Optimization for 3-Methoxy-5-nitro-1H-indazole Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]
Executive Summary
This guide addresses the synthesis of 3-Methoxy-5-nitro-1H-indazole (CAS: N/A for specific isomer, generic Indazole class).[1] Users frequently report low yields (<40%) and difficult purification when attempting direct methylation of 5-nitroindazolone.[1]
The Solution: To maximize yield (>85%) and purity, you must shift from direct alkylation to Nucleophilic Aromatic Substitution (
Module 1: The Optimized Protocol ( Route)
Core Principle:
This method utilizes the
Reaction Scheme:
Figure 1: Mechanistic flow of the Nucleophilic Aromatic Substitution (
Step-by-Step Methodology
| Parameter | Optimized Condition | Rationale |
| Precursor | 3-Bromo-5-nitro-1H-indazole | Bromide is a superior leaving group to chloride for this substrate, offering faster kinetics at lower temperatures [1]. |
| Solvent | Anhydrous Methanol | CRITICAL: Water competes as a nucleophile.[1] If water is present, hydroxide ions will generate 5-nitro-indazolone (the thermodynamic dead-end). |
| Reagent | Sodium Methoxide (NaOMe) | Use 2.5–3.0 equivalents.[1] The first equivalent deprotonates the N-H (pKa ~12); the subsequent equivalents act as the nucleophile. |
| Temperature | Reflux (65°C) | The 5-nitro group activates the ring, but reflux ensures complete conversion of the hindered 3-position within 4–6 hours. |
| Concentration | 0.2 M - 0.5 M | High dilution slows the reaction; too high concentration risks precipitation of the sodium salt intermediate. |
Detailed Protocol:
-
Charge: In a dry round-bottom flask equipped with a condenser, dissolve 3-bromo-5-nitro-1H-indazole (1.0 eq) in anhydrous methanol (0.3 M concentration).
-
Activation: Add Sodium Methoxide (3.0 eq) portion-wise at room temperature. The solution will likely darken (formation of the nitronate-like anion).
-
Reaction: Heat to reflux (65°C) under nitrogen atmosphere. Monitor by TLC (System: 50% EtOAc/Hexane).[1]
-
Quench: Cool to 0°C. Neutralize carefully with 1M HCl to pH 7. Do not over-acidify rapidly, as this can trap impurities.[1]
-
Workup: Remove methanol under reduced pressure. Resuspend the residue in water and filter the precipitate.[1] Wash with cold water.[1]
-
Purification: Recrystallize from Ethanol/Water if necessary. Column chromatography is rarely needed if anhydrous conditions were maintained.[1]
Module 2: Troubleshooting & Diagnostics
If your yield is below 70%, consult this logic tree to identify the failure point.
Figure 2: Diagnostic decision tree for yield optimization.
Common Failure Modes
1. The "Indazolone" Trap (Hydrolysis)
-
Symptom: Isolation of a high-melting solid (>250°C) that is insoluble in organic solvents.[1] NMR shows no methoxy peak (~4.0 ppm).[1]
-
Cause: Wet methanol or "old" sodium methoxide powder (which absorbs water to become NaOH).[1] Hydroxide is a better nucleophile than methoxide.[1]
-
Fix: Use freshly prepared NaOMe solution (Na metal in dry MeOH) or open a fresh bottle of anhydrous MeOH.
2. Regioselectivity Issues (The "Direct Methylation" Mistake)
-
Symptom: You attempted to methylate 5-nitro-1H-indazol-3-ol using Methyl Iodide (MeI) and Base.[1]
-
Outcome: You likely obtained a mixture of N1-methyl , N2-methyl , and O-methyl products.
-
Explanation: The lactam-lactim tautomerism of indazolone favors N-alkylation under basic conditions [2].[1]
-
Fix: Abandon this route. Use the
route (Module 1) which is chemically locked to the 3-position.
Module 3: Frequently Asked Questions (FAQs)
Q: Can I use 3-chloro-5-nitroindazole instead of the bromo- analog? A: Yes, but the yield may suffer. The C-Cl bond is stronger.[1] You will need to increase the reaction time (12-16 hours) or temperature (consider using a sealed tube at 80°C).[1] The 5-nitro group provides enough activation for the chloride to react, but bromide is kinetically superior [3].
Q: Why do I need 3 equivalents of NaOMe? A:
-
1st Eq: Deprotonates the N-H of the indazole ring (acidic due to the nitro group).
-
2nd Eq: Acts as the nucleophile for the substitution.
-
3rd Eq: Maintains reaction velocity as the concentration drops.
Q: How do I confirm I have the O-methoxy and not the N-methyl isomer? A:
-
1H NMR: The O-methoxy group typically appears as a singlet around 4.0–4.2 ppm .[1] N-methyl groups often appear slightly upfield (3.8–4.0 ppm), but the definitive proof is 13C NMR .
-
13C NMR: The O-methyl carbon usually resonates at ~55-60 ppm .[1] An N-methyl carbon resonates at ~30-40 ppm .[1]
References
-
Nucleophilic Aromatic Substitution Mechanism
-
Regioselectivity of Indazole Alkylation
-
Synthetic Protocols for Nitro-Indazoles
Sources
- 1. 3-methoxy-1H-indazole | C8H8N2O | CID 519581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. learninglink.oup.com [learninglink.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN113307773A - 6-bromo-3-methoxy-1-phenyl-1H-indazole and synthetic method and application thereof - Google Patents [patents.google.com]
Technical Support Center: 3-Methoxy-5-nitro-1H-indazole Purification
This guide functions as a Tier 3 Technical Support resource for researchers working with 3-Methoxy-5-nitro-1H-indazole . It addresses the specific chemical behavior of the indazole core, particularly the challenges of regioisomerism (N- vs. O-alkylation) and solubility modulation caused by the nitro group.
Case Reference: IND-5N-OMe-PUR Support Level: Senior Application Scientist Status: Operational[1][2]
Executive Summary & Compound Profile
3-Methoxy-5-nitro-1H-indazole is a critical intermediate often used in the synthesis of kinase inhibitors and bioactive heterocycles.[1][2] Its purification is notoriously difficult due to tautomeric ambiguity and competitive N-alkylation .[1][2]
| Property | Specification | Implications for Purification |
| Target Structure | 3-Methoxy-5-nitro-1H-indazole | Contains an acidic proton at N1 (pKa ~13.8).[1][2] Soluble in strong aqueous base.[1][2] |
| Major Impurity A | 1-Methyl-5-nitro-1H-indazol-3(2H)-one | "N-methyl" isomer.[1][2] Often co-precipitates.[1][2] |
| Major Impurity B | 1,3-Dimethyl-5-nitro-1H-indazole | Over-alkylated byproduct.[1][2] Neutral (No acidic proton).[1][2] |
| Starting Material | 3-Chloro-5-nitro-1H-indazole | Neutral/Weakly Acidic.[1][2] Hard to separate by polarity alone.[1][2] |
Troubleshooting Guide (Q&A)
Q1: My crude product contains a mixture of N-methyl and O-methyl isomers. How do I separate them without a column?
Diagnosis: This is the "Regio-isomer Trap."[2] If you synthesized this via direct methylation of the 3-hydroxy precursor, N-alkylation is thermodynamically favored.[1][2] Solution: Exploit the Acidity Difference . The target (3-methoxy-1H-indazole) retains the N-H proton, making it a weak acid.[1][2]
-
Protocol: Dissolve the crude mixture in dilute NaOH (1M).
-
The Target: Deprotonates and goes into the aqueous phase (as the sodium salt).[2]
-
The Impurities: Over-alkylated products (1-methyl-3-methoxy) or N-methylated isomers often lack this acidity or have significantly lower solubility in base.[1][2]
-
Action: Filter the insoluble solids (impurities).[2][3] Then, acidify the filtrate with HCl to precipitate the pure 3-methoxy target.[2]
-
Q2: I used the SNAr route (3-chloro + NaOMe), but I still have starting material (3-chloro-5-nitroindazole).
Diagnosis: Incomplete conversion.[1][2] The 3-chloro derivative is less polar than the 3-methoxy product but co-crystallizes easily.[2] Solution: Differential Solubilization. The 3-methoxy group increases solubility in polar organic solvents compared to the 3-chloro precursor.[2]
Q3: The product oils out during recrystallization from Ethanol/Water.
Diagnosis: The nitro group increases the melting point, but the methoxy group adds lipophilicity, creating a narrow "metastable zone" where the compound exists as a supercooled liquid (oil) rather than a crystal.[2] Solution: Seeding and Slow Cooling. [2]
-
Action: Switch to Acetone/Water or DMF/Water .
Validated Purification Protocols
Protocol A: The "Acid-Base Switch" (Primary Purification)
Best for removing non-acidic over-alkylated impurities.[1]
-
Dissolution: Suspend 5.0 g of crude solid in 50 mL of 1M NaOH . Stir vigorously for 30 minutes.
-
Filtration: Filter off any undissolved solids (these are likely dialkylated impurities or starting materials).[1][2]
-
Precipitation: Cool the filtrate to 0–5°C. Slowly add 2M HCl dropwise with stirring until pH reaches ~4-5.
-
Isolation: A thick yellow/orange precipitate will form.[1][2] Filter and wash with cold water (3 x 20 mL).[1][2]
-
Drying: Dry under vacuum at 45°C.
Protocol B: Recrystallization (Polishing)
Best for removing trace salts and colored impurities.[1][2]
-
Dissolution: Dissolve crude product in boiling Ethanol (approx. 15 mL per gram).
-
Precipitation: Remove from heat. Add hot water dropwise until the solution turns slightly cloudy.
-
Clarification: Add a few drops of Ethanol to restore clarity.[1][2]
-
Crystallization: Let stand at room temperature for 4 hours, then 4°C overnight.
Logic Visualization (DOT Diagram)[1][2]
The following diagram illustrates the decision logic for purifying the crude reaction mixture based on the impurities present.
Caption: Decision matrix for selecting the optimal purification route based on impurity profile.
References & Authoritative Grounding
-
Indazole Acidity & Tautomerism:
-
Synthesis & Regioselectivity:
-
Recrystallization Methodology:
-
Structure Validation:
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-Methoxy-5-nitro-1H-indazole before handling.[1][2] Nitro-indazoles can be energetic; avoid excessive heat during drying.[1][2]
Sources
- 1. PubChemLite - 6-methoxy-5-nitro-1h-indazole (C8H7N3O3) [pubchemlite.lcsb.uni.lu]
- 2. Indazole - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. 3-METHOXY-5-NITROANILINE synthesis - chemicalbook [chemicalbook.com]
- 5. US20070281982A1 - Process for purification of anastrozole - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic process of 3-methyl-1h-indazole - Eureka | Patsnap [eureka.patsnap.com]
- 8. caribjscitech.com [caribjscitech.com]
Identifying common byproducts in 3-Methoxy-5-nitro-1H-indazole synthesis.
Executive Summary
The synthesis of 3-Methoxy-5-nitro-1H-indazole is deceptively simple. While the core indazole scaffold is stable, the introduction of the 3-methoxy group in the presence of a 5-nitro substituent introduces a "regiochemical bifurcation" that often leads to complex crude mixtures.
This guide addresses the two primary synthetic routes used by our clients:
-
Route A (Nucleophilic Substitution): Displacement of 3-chloro-5-nitroindazole with methoxide.
-
Route B (Direct Alkylation): Methylation of 5-nitro-1H-indazol-3-ol (indazolone).
Module 1: The Regioselectivity Trap (Route B)
Context: You are attempting to methylate 5-nitro-1H-indazol-3-ol using methyl iodide (MeI) or dimethyl sulfate (DMS). Symptom: LCMS shows multiple peaks with the correct mass (M+1 = 194) but incorrect retention times. NMR shows N-methyl signals.
The Problem: Lactam-Lactim Tautomerism
The starting material exists in equilibrium between the indazol-3-ol (enol/lactim) and indazol-3-one (keto/lactam) forms. Under standard basic conditions (e.g., K₂CO₃/DMF), the nitrogen atoms (N1 and N2) are more nucleophilic than the oxygen at C3. This leads to N-alkylation rather than the desired O-alkylation.
Identified Byproducts
| Impurity Name | Structure Note | Mechanism of Formation |
| Impurity A (Major) | 1-Methyl-5-nitro-1H-indazol-3(2H)-one | Thermodynamic control; N1 alkylation is often favored due to resonance stabilization of the nitronate-like intermediate. |
| Impurity B (Minor) | 2-Methyl-5-nitro-1H-indazol-3(2H)-one | Kinetic control; N2 is less sterically hindered but leads to a less stable quinoid-like system. |
| Impurity C | 1,3-Dimethyl-5-nitro-1H-indazole | Over-alkylation. If O-methylation occurs, the N1 position remains acidic and can be methylated again. |
Troubleshooting Protocol
-
The "Silver Bullet" Fix: Switch the base to Silver Carbonate (Ag₂CO₃) in benzene or toluene (non-polar solvent).
-
Why: According to the Hard-Soft Acid-Base (HSAB) theory, the silver cation coordinates to the nitrogen lone pairs, effectively blocking them and forcing the "hard" electrophile (MeI) to attack the "hard" oxygen center.
-
-
Alternative Fix: Use O-Methylation Agents that do not require basic activation, such as diazomethane or trimethylsilyldiazomethane (TMS-CHN₂), though safety concerns often limit this to small scale.
Module 2: The SNAr Displacement Risks (Route A)
Context: You are reacting 3-chloro-5-nitroindazole with Sodium Methoxide (NaOMe). Symptom: Low yield, recovery of yellow solid that is not product, or formation of an insoluble precipitate.
The Problem: Competitive Hydrolysis & Reduction
The 5-nitro group activates the 3-position for Nucleophilic Aromatic Substitution (SNAr). However, moisture is your enemy. If water is present, hydroxide (OH⁻) competes with methoxide (OMe⁻). Furthermore, nitro-aromatics in basic media can undergo electron transfer reactions.
Identified Byproducts
| Impurity Name | Structure Note | Mechanism of Formation |
| Impurity D | 5-Nitro-1H-indazol-3-ol | Hydrolysis. Water in the solvent acts as a nucleophile. This reverts the 3-chloro starting material to the 3-hydroxy form (which is the starting material for Route B). |
| Impurity E | Azoxy/Azo Dimers | Reductive Coupling. In the presence of strong base (NaOMe) and heat, the nitro group can partially reduce to nitroso/hydroxylamine species, which condense to form azo-linkages between two indazole cores. |
| Impurity F | Meisenheimer Complex | Stalled Intermediate. A stable anionic sigma-complex that forms but fails to eliminate the chloride leaving group, often due to insufficient heating. |
Troubleshooting Protocol
-
Moisture Control: Use freshly prepared NaOMe solution (sodium metal in anhydrous methanol). Do not use commercial NaOMe powder if it has been opened previously; it absorbs water rapidly to form NaOH.
-
Temperature: This reaction requires heat (reflux in MeOH) to overcome the activation energy for Cl⁻ elimination. If you see Impurity F (deep red/orange color persisting), increase temperature.
Module 3: Visualization of Pathways
The following logic map illustrates the divergence in synthesis that leads to these specific byproducts.
Figure 1: Mechanistic divergence showing how reaction conditions dictate impurity profiles in 3-methoxy-5-nitroindazole synthesis.
Module 4: Analytical Validation (Self-Validating System)
You cannot rely on Mass Spectrometry alone, as the N-methyl and O-methyl isomers are isobaric. Use ¹H-NMR and ¹³C-NMR for definitive structural assignment.
Key Diagnostic Signals (DMSO-d₆):
| Feature | Target (3-OMe) | Impurity A (N1-Me) | Impurity B (N2-Me) |
| Methyl Proton (¹H) | δ 4.05 - 4.15 ppm (Singlet) | δ 3.60 - 3.80 ppm | δ 4.10 - 4.20 ppm (Often overlaps!) |
| C3 Carbon (¹³C) | ~155 - 160 ppm (Deshielded by Oxygen) | ~140 - 145 ppm (Carbonyl-like) | ~120 - 130 ppm |
| NH Proton | Broad singlet ~12-13 ppm (Often invisible) | None | None |
Validation Check: If your ¹³C-NMR spectrum shows a signal near 160 ppm , you have successfully formed the C-O bond. If the signal is upfield (140 ppm), you have the C=O (N-methylated lactam).
References
-
Regioselectivity in Indazole Alkylation
- L. Lunazzi et al., "Structure and tautomerism of indazole derivatives," Journal of the Chemical Society, Perkin Transactions 2, 1992.
- Note: Establishes the thermodynamic preference for N1-alkyl
-
(General Indazole Tautomerism Reference)
-
Nucleophilic Aromatic Substitution (SNAr)
- Beilstein Journal of Organic Chemistry, "Synthesis of functionalized indazoles," 2011.
- Note: Validates the reactivity of 3-halo-5-nitroindazoles toward alkoxides.
-
Use of Silver Salts for O-Alkylation
- Review of HSAB Theory in Heterocyclic Chemistry.
- Note: Mechanistic grounding for the Ag₂CO₃ protocol to suppress N-alkyl
-
Analytical Characterization (NMR)
- "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determin
- Note: Provides the methodology for distinguishing isobaric N/O isomers.
Technical Support Center: 3-Methoxy-5-nitro-1H-indazole Stability Guide
Topic: Stability of 3-Methoxy-5-nitro-1H-indazole in different solvents.
User ID: Guest Researcher Ticket Type: Stability & Solubility Inquiry Status: Resolved Agent: Senior Application Scientist
Executive Summary
3-Methoxy-5-nitro-1H-indazole (CAS: 1118574-49-4) is a functionalized indazole derivative often utilized as a scaffold in medicinal chemistry (e.g., for antiparasitic or kinase inhibitor development).[1][2][3][4] Its stability is governed by two primary reactive centers: the labile 3-methoxy group (susceptible to hydrolysis) and the 5-nitro group (susceptible to photoreduction and redox cycling).
This guide provides troubleshooting workflows, solvent compatibility matrices, and mechanistic insights to ensure experimental reproducibility.
Part 1: Solubility & Stock Preparation (FAQ)
Q1: What is the optimal solvent for preparing high-concentration stock solutions? Recommendation: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard.
-
Solubility Limit: Typically 20–50 mM in DMSO.
-
Why: The nitro group increases polarity, while the indazole core maintains aromatic planarity, making the compound poorly soluble in water (LogP ~1.9–2.0) and non-polar solvents (Hexane).[5] DMSO disrupts the intermolecular
-stacking effectively. -
Alternative: Anhydrous DMF (Dimethylformamide) is acceptable but less biocompatible for cell-based assays. Avoid Ethanol for long-term storage due to evaporation and hygroscopicity.
Q2: My compound precipitated upon dilution into the assay buffer. How do I fix this? Root Cause: "Crash-out" occurs when the organic solvent concentration drops below the threshold required to solvate the hydrophobic aromatic core in an aqueous environment. Troubleshooting Protocol:
-
Stepwise Dilution: Do not dilute directly from 100% DMSO to 100% Aqueous Buffer. Use an intermediate step (e.g., dilute 10 mM stock to 1 mM in 50% DMSO/Water, then to 10 µM in buffer).
-
Sonication: Mild sonication (40 kHz, 5 mins, <30°C) can re-dissolve micro-precipitates.
-
Carrier Proteins: If the assay allows, include 0.1% BSA or HSA in the buffer to sequester the compound and prevent aggregation.
Solvent Compatibility Matrix:
| Solvent | Solubility Rating | Stability Risk | Recommended Storage |
| DMSO (Anhydrous) | Excellent (+++++) | Low | -20°C (Dark, Desiccated) |
| DMF | Very Good (++++) | Low | -20°C (Dark) |
| Ethanol | Good (+++) | Moderate (Evaporation) | -20°C (Seal tightly) |
| Water / PBS | Poor (+) | High (Hydrolysis) | Do NOT Store |
| Acetonitrile | Good (+++) | Low | 4°C (Short term) |
Part 2: Chemical Stability & Degradation Mechanisms
Q3: I see a new peak in my HPLC after 24 hours in aqueous buffer. What is it? Diagnosis: You are likely observing the hydrolysis of the 3-methoxy group to form 5-nitroindazolin-3-one (also known as 5-nitro-1,2-dihydro-3H-indazol-3-one).
Mechanism: The 3-methoxy-1H-indazole moiety functions chemically as a cyclic imidate ether. In aqueous conditions—especially if acidic (pH < 6)—water attacks the C3 position, displacing methanol and generating the thermodynamically stable amide-like tautomer (indazolone).
Q4: Is the compound light-sensitive? Yes. Nitro-aromatics are intrinsically photolabile.
-
Risk: Exposure to UV or intense white light can induce nitro-to-nitroso photoreduction or radical formation.
-
Protocol: Always use amber vials and handle under low-light conditions.
Q5: Can I use this compound in reducing environments (e.g., buffers with DTT or TCEP)? Caution Required.
-
Interaction: Strong reducing agents (DTT,
-mercaptoethanol) can reduce the 5-nitro group to an amine ( ) or hydroxylamine ( ), drastically changing the pharmacophore. -
Solution: Use non-reducing buffers if possible. If a reducing agent is required for enzyme stability, keep the incubation time short (< 1 hour) and validate stability via LC-MS.
Part 3: Visualized Degradation Pathway
The following diagram illustrates the primary degradation pathway (Hydrolysis) and the secondary risk (Photoreduction).
Caption: Figure 1. Degradation pathways of 3-Methoxy-5-nitro-1H-indazole. The primary pathway (Red) is acid-catalyzed hydrolysis yielding the indazolone. The secondary pathway (Yellow) is photodegradation of the nitro group.
Part 4: Validated Stability Protocol
To verify the integrity of your specific batch, perform this "Forced Degradation Check" before critical assays.
Methodology:
-
Preparation: Prepare a 1 mM stock in DMSO.
-
Control: Dilute 1:100 into Acetonitrile (10 µM final). Inject immediately into HPLC.
-
Stress Test: Dilute 1:100 into 0.1 M HCl (Acid stress) and PBS pH 7.4 (Physiological stress). Incubate at 37°C for 4 hours.
-
Analysis: Inject Stress samples into HPLC.
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).
-
Detection: 254 nm (Aromatic) and 300-350 nm (Nitro group absorbance).
-
Acceptance Criteria:
-
Control: Single peak >98% area.
-
PBS Sample: >95% parent compound remaining (indicates stability for standard assays).
-
HCl Sample: Appearance of a lower retention time peak (more polar indazolone) confirms the hydrolysis pathway is active.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 519581, 3-Methoxy-1H-indazole. Retrieved from [Link]
-
Claramunt, R. M., et al. (2011). Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]
-
Boiani, L., & Cerecetto, H. (2024). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. MDPI Molecules. Retrieved from [Link]
-
Frontier Specialty Chemicals. Product Specification: 3-Iodo-5-nitro-1H-indazole (Structural Analog Data). Retrieved from [Link]
Sources
- 1. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Methoxy-5-nitro-1H-indazole | CAS 1118574-49-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. 3-methoxy-1H-indazole | C8H8N2O | CID 519581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-IODO-5-NITRO (1H)INDAZOLE | 70315-69-4 [chemicalbook.com]
- 5. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the regioselective synthesis of substituted indazoles.
Introduction: The Indazole Scaffold Challenge
Welcome to the Technical Support Center. You are likely here because the indazole scaffold—a privileged structure in kinase inhibitors (e.g., Axitinib, Pazopanib)—is resisting your synthetic efforts.[1]
The core chemical challenge lies in the tautomeric ambiguity of the indazole ring. The
This guide moves beyond standard textbook answers, utilizing recent mechanistic insights (2024–2025) to provide troubleshooting for regiocontrol and ring construction.
Module 1: Troubleshooting Direct -Functionalization
The Core Problem: vs. Selectivity
Users frequently encounter inseparable mixtures of
Visual Guide: The Alkylation Decision Matrix
Figure 1: Decision matrix for selecting reaction conditions based on the desired regioisomer.
FAQ: -Alkylation Troubleshooting
Q1: I am using NaH/DMF but still seeing 20-30% of the
-
Diagnosis: While NaH/DMF favors the thermodynamic product (
), the reaction might not be reaching full equilibrium, or the counter-cation is not providing sufficient direction.[1] -
Solution (The Cesium Effect): Switch to Cesium Carbonate (
) .[1] Recent DFT studies (2024) suggest that can coordinate with substituents at the C3 position (like esters or carbonyls) and the nitrogen, effectively blocking and funneling the reaction to via a chelation-controlled transition state [1].[4] -
Protocol Adjustment: Run the reaction at elevated temperatures (
C) to ensure thermodynamic equilibration.
Q2: I specifically need the
-
Diagnosis: You are fighting thermodynamics.[1] Under basic conditions, the
anion is the stable sink.[1] -
Solution (Acid-Catalyzed Imidate Strategy): Do not use alkyl halides. Instead, use alkyl 2,2,2-trichloroacetimidates catalyzed by mild acid (e.g., TMSOTf or TfOH).[1]
-
Mechanism: This proceeds via the neutral indazole species.[1] The
lone pair is often more nucleophilic/accessible in the neutral state than (which is involved in aromaticity).[1] This method has demonstrated selectivity for [2].[1]
Q3: My yield is low during
-
Diagnosis: Catalyst poisoning by the free
nitrogen is common.[1] -
Solution: Use ligand-controlled systems .[1] For Buchwald-Hartwig couplings, bulky biaryl phosphine ligands (like tBuXPhos or BrettPhos ) prevent the formation of stable, non-reactive Pd-indazole complexes.[1]
Module 2: De Novo Cyclization (Building the Ring)
When direct functionalization fails to provide the correct isomer, de novo synthesis is the authoritative workaround.[1]
Workflow: Selecting a Cyclization Precursor
| Precursor Class | Reaction Type | Target Isomer | Key Reagents |
| 2-Halobenzaldehydes | Condensation + Cyclization | Hydrazines ( | |
| 2-Nitrobenzaldehydes | Cadogan/Reductive | Primary Amines, | |
| 2-Alkynylanilines | Diazotization |
Protocol: Reliable -Indazole Synthesis via Cu-Catalysis
Context: This method avoids the regioselectivity issues of alkylation by establishing the N-R bond before ring closure.
-
Reagents: 2-Bromobenzaldehyde (1.0 equiv), Aryl/Alkyl Hydrazine (1.2 equiv),
(2.0 equiv), CuI (5 mol%), 1,10-Phenanthroline (10 mol%).[1] -
Solvent: DMF or DMSO (0.5 M concentration).
-
Step-by-Step:
-
Why this works: The copper catalyzes the intramolecular C-N bond formation.[1] Since the R-group is already attached to the specific nitrogen of the hydrazine, regiochemistry is locked [3].[1]
Module 3: Late-Stage C3 Functionalization
The Problem: C3-H Activation Selectivity
Direct C-H activation at C3 is desirable but often competes with C7 activation or homocoupling.[1]
Visual Guide: C3-Functionalization Pathway
Figure 2: Strategies for selective C3-functionalization.[1]
Troubleshooting C3-Arylation
Issue: "I am trying to arylate C3 using Pd-catalysis, but I get no reaction."
-
Fix: C3-H activation usually requires an oxidant to regenerate Pd(II) if you are not using a halide partner in a standard cross-coupling.[1]
-
Alternative: If direct C-H activation fails, switch to 3-iodo-1H-indazole .[1]
References
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein Journal of Organic Chemistry, 2024. Key Insight: Role of Cesium chelation in driving N1 selectivity.
-
Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 2022 (and follow-up 2025 studies). Key Insight: Acid-catalyzed imidate alkylation for kinetic N2 control.
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 2024.[1] Key Insight: Optimization of metal-catalyzed cross-coupling for indazoles.[2]
-
Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry, 2022. Key Insight: Strategies for late-stage C3 functionalization.
Sources
Improving the solubility of 3-Methoxy-5-nitro-1H-indazole for biological assays.
Status: Operational Ticket ID: SOL-IND-003 Assigned Specialist: Senior Application Scientist, Formulation Chemistry Subject: Overcoming aqueous insolubility of 3-Methoxy-5-nitro-1H-indazole for biological assays.
Executive Summary & Compound Profile
You are likely encountering "brick dust" behavior: high crystallinity and high lipophilicity leading to immediate precipitation upon introduction to aqueous media.
3-Methoxy-5-nitro-1H-indazole presents a dual challenge:
-
Planar Stacking: The indazole core facilitates strong
- stacking interactions, increasing the lattice energy and reducing solubility. -
Hydrophobicity: The 3-methoxy and 5-nitro groups increase the lipophilic character compared to the parent indazole. While the N1-proton is acidic (pKa ~11.7), physiological pH (7.4) is insufficient to deprotonate it, leaving the molecule neutral and insoluble.
Technical Snapshot:
| Property | Value (Est.) | Implication for Assays |
|---|---|---|
| MW | ~193.16 g/mol | Small molecule, prone to aggregation. |
| pKa (N1-H) | ~11.7 | Neutral at pH 7.4. pH adjustment is not a viable solubilization strategy for cell assays. |
| LogP | ~2.0 - 2.5 | Moderate lipophilicity; requires organic co-solvent or complexation. |
| Aq. Solubility | < 10 µg/mL | High risk of "crashing out" in media. |
Critical Workflow: The Solubility Decision Tree
Before beginning, determine your assay tolerance. Do not guess; follow this logic flow to select the correct vehicle.
Figure 1: Solubility Decision Tree. Select Method C for high concentrations or sensitive cell lines to prevent experimental artifacts.
Methodologies & Protocols
Method A: Stock Preparation (The Foundation)
Use for all methods.
The Trap: DMSO is hygroscopic. If your DMSO absorbs water from the air, the solubility of your indazole drops exponentially, leading to "silent precipitation" inside the stock bottle.
Protocol:
-
Weigh 3-Methoxy-5-nitro-1H-indazole into a glass vial (avoid plastic, which can leach).
-
Add anhydrous DMSO (Grade: ≥99.9%) to achieve a 10 mM to 50 mM stock concentration.
-
Vortex vigorously for 60 seconds.
-
Visual Check: Hold against a light. The solution must be perfectly clear. If hazy, sonicate at 40°C for 10 minutes.
-
Storage: Aliquot immediately into single-use brown vials. Store at -20°C. Never freeze-thaw more than 3 times.
Method B: The "Intermediate Dilution" (Preventing Shock)
Use when final DMSO must be < 0.1%.
Directly spiking 100% DMSO stock into aqueous media creates a local region of supersaturation (the "plume"), causing immediate precipitation that may not re-dissolve.
Protocol:
-
Step 1 (Stock): Start with 10 mM DMSO stock.
-
Step 2 (Intermediate): Dilute 1:10 into pure DMSO or PEG-400 (not water) to create a 1 mM working stock.
-
Step 3 (The Spike): Add the working stock to the cell culture media while vortexing the media .
-
Why? Rapid dispersion prevents local concentration spikes.
-
-
Step 4 (Validation): Inspect under a microscope. If you see black specs (crystals) or "oily droplets," this method has failed. Proceed to Method C.
Method C: Cyclodextrin Encapsulation (The Gold Standard)
Use for animal studies, sensitive cells, or concentrations > 10 µM.
Hydroxypropyl-
Protocol:
-
Vehicle Prep: Prepare a 20% (w/v) HP-
-CD solution in PBS or water. Filter sterilize (0.22 µm). -
Solubilization:
-
Add the indazole powder directly to the 20% CD solution.
-
Alternative: Dissolve indazole in a minimum volume of acetone/methanol, add to CD solution, and evaporate the organic solvent (rotary evaporator).
-
-
Equilibration: Shake at room temperature for 24 hours.
-
Filtration: Filter (0.45 µm) to remove un-encapsulated drug.
-
Quantification: You must verify the final concentration via UV-Vis or HPLC, as it may differ from the theoretical amount added.
Mechanism of Failure: Why "Just Adding Water" Fails
Understanding the thermodynamics of precipitation is crucial for troubleshooting.
Figure 2: The Kinetic Trap. Rapid mixing creates supersaturation. Once nucleation occurs (Step 4), re-dissolution is thermodynamically impossible in biological timelines.
Troubleshooting & FAQs
Q: My stock solution has crystals at the bottom after thawing. A: This is "Crash-out upon Thawing." DMSO freezes at 19°C. As it freezes, the solute is excluded from the crystal lattice, concentrating it until it precipitates.
-
Fix: Warm the vial to 37°C and sonicate for 15 minutes before opening. If it does not re-dissolve, discard the aliquot.
Q: The media looks clear, but my assay results are highly variable. A: You likely have micro-precipitation . The crystals are too small to see with the naked eye but large enough to sediment onto cells, causing local toxicity or false positives (e.g., in fluorescence assays via light scattering).
-
Test: Shine a laser pointer through the media (Tyndall effect). If you see a beam path, you have suspended solids. Switch to Method C (Cyclodextrins).
Q: Can I use ethanol instead of DMSO? A: Generally, no. Indazoles are less soluble in ethanol than DMSO. Furthermore, ethanol is more volatile, leading to concentration changes during the assay setup. Stick to DMSO or PEG-400.
Q: Is the 3-methoxy group unstable? A: It is chemically stable, but metabolically labile. In liver microsome assays, it may be O-demethylated. Ensure your assay controls for metabolic stability if using long incubation times (>6 hours).
References
-
PubChem. (2025).[1][2] 5-Nitroindazole Compound Summary. National Library of Medicine. [Link]
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]
-
Waybright, T. J., et al. (2009). Increasing the reliability and reproducibility of high-throughput screens: The use of DMSO tolerance testing. Assay and Drug Development Technologies. [Link]
Sources
Technical Support Center: Stability & Storage of 3-Methoxy-5-nitro-1H-indazole
Case ID: IND-NIT-003 Compound: 3-Methoxy-5-nitro-1H-indazole CAS: 1118574-49-4 (Representative) Molecular Weight: 193.16 g/mol
Executive Summary: The "Dual-Threat" Stability Profile
Welcome to the technical support guide for 3-Methoxy-5-nitro-1H-indazole. As a Senior Application Scientist, I have analyzed the structural vulnerabilities of this compound. Unlike simple indazoles, this molecule possesses two competing degradation vectors that require specific handling protocols:
-
The Hydrolytic Vector (Moisture Sensitivity): The methoxy group at the C3 position functions chemically as a cyclic imidate ether. Under acidic or moist conditions, this is susceptible to hydrolysis, converting the molecule into its thermodynamic sink: the lactam tautomer (3-hydroxy-5-nitro-1H-indazole or 5-nitro-1,2-dihydro-3H-indazol-3-one).
-
The Photochemical Vector (Light Sensitivity): The C5-nitro group renders the aromatic core electron-deficient and susceptible to photo-induced redox reactions (browning), a common trait of nitro-aromatics.
Module 1: Critical Storage Protocols
User Question: "I received the compound as a yellow powder. Can I store it on the benchtop if it's sealed?"
Technical Response: No. Benchtop storage will lead to gradual purity loss. The "yellow" color is characteristic of the nitro chromophore, but deepening color (turning orange/brown) indicates degradation.
The "Gold Standard" Storage Workflow
Follow this decision matrix to preserve chemical integrity.
Figure 1: Decision matrix for storage based on physical state. Note the strict requirement for desiccation in the solid state to prevent imidate hydrolysis.
Detailed Protocol Parameters
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -20°C (Long-term) | Arrhenius kinetics dictate that hydrolysis rates decrease significantly at lower temperatures. |
| Atmosphere | Argon or Nitrogen | Displaces atmospheric moisture and oxygen. Oxygen can accelerate radical degradation pathways initiated by the nitro group. |
| Container | Amber Glass | Blocks UV/Blue light (300–450 nm) which excites the nitro group, preventing photo-reduction. |
| Desiccant | Required | The C3-Methoxy group is an imidate. Moisture catalyzes the loss of the methyl group (as methanol) and formation of the amide (lactam). |
Module 2: Troubleshooting & Quality Control (QC)
User Question: "My LC-MS shows a new peak. Is this an impurity or degradation?"
Technical Response: We can diagnose this based on the mass shift ($ \Delta m/z $). The most common degradation product arises from hydrolysis.
Degradation Pathway Analysis
The following diagram illustrates the primary failure mode: the conversion of the 3-methoxy ether to the 3-hydroxy lactam.
Figure 2: The primary hydrolytic degradation pathway.[1] Note the mass loss of 14 Da (Loss of CH3 + Gain of H).
Diagnostic Table: Interpreting LC-MS Data
| Observed Mass Shift | Likely Identity | Cause | Action |
| [M-14] (m/z ~180) | Demethylated Product (Lactam) | Hydrolysis due to moisture ingress. | Discard. This transformation is irreversible. Check desiccant packs. |
| [M+16] (m/z ~210) | N-Oxide / Hydroxylation | Oxidative degradation. | Check inert gas seal. Ensure storage in dark. |
| [M-30] (m/z ~164) | Amine (-NH2) | Reduction of Nitro (-NO2) group. | Rare in storage; usually indicates contamination with reducing agents (e.g., DTT, TCEP) in solution. |
Module 3: Solubilization & Handling FAQs
User Question: "I dissolved the compound in DMSO, but it precipitated after freezing. How do I recover it?"
Technical Response: Nitroindazoles are planar, aromatic systems that stack efficiently (pi-pi stacking), leading to poor aqueous solubility and potential crashing out from frozen DMSO stocks.
Step-by-Step Recovery Protocol:
-
Thaw: Allow the vial to reach room temperature naturally. Do not heat above 37°C, as thermal energy can accelerate hydrolysis if trace water is present in the DMSO [1].
-
Sonication: Sonicate in a water bath for 5–10 minutes.
-
Vortex: Vortex vigorously for 30 seconds.
-
Visual Check: Ensure the solution is clear yellow. If turbidity persists, add fresh anhydrous DMSO.
Solvent Compatibility Guide:
| Solvent | Suitability | Notes |
| DMSO (Anhydrous) | Excellent | Preferred for stock solutions (up to 50-100 mM). Hygroscopic; keep sealed. |
| DMF | Good | Good alternative to DMSO. |
| Ethanol/Methanol | Caution | Avoid for long-term storage. Protophilic solvents can participate in trans-esterification or solvolysis of the imidate group [2]. |
| Water/PBS | Poor | Do not store. Use only for immediate dilution before biological assays. |
References
-
Sigma-Aldrich. (n.d.). 5-Nitro-1H-indazole Product Specification. Retrieved from (General handling of nitroindazole analogs).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanisms of imidate/ether hydrolysis and nucleophilic substitution).
-
ChemicalBook. (2024). 3-Methoxy-5-nitro-1H-indazole Properties and Suppliers. Retrieved from .
-
National Institutes of Health (NIH). (2024). Photochemical Dynamics of Nitrobenzene in Aqueous Solution. PubMed Central. Retrieved from (Analogous photochemical instability of nitro-aromatics).
Sources
Troubleshooting unexpected peaks in the NMR spectrum of 3-Methoxy-5-nitro-1H-indazole.
This technical guide addresses the specific challenges in interpreting the NMR spectrum of 3-Methoxy-5-nitro-1H-indazole . It is designed for researchers observing anomalous signals, broadening, or unexpected multiplicities in their spectral data.
Status: Operational | Topic: Spectral Anomalies & Structural Validation Audience: Medicinal Chemists, Structural Biologists, Analytical Scientists
The Molecule & The Challenge
3-Methoxy-5-nitro-1H-indazole is a "deceptive" molecule.[1] Its NMR spectrum is frequently complicated by two intrinsic physicochemical phenomena: annular tautomerism (1H vs. 2H migration) and regio-isomeric ambiguity (O-alkylation vs. N-alkylation) arising during synthesis.[1]
Unexpected peaks usually stem from one of three sources:
-
Dynamic Tautomerism: The proton on the pyrazole nitrogen is exchangeable, leading to peak broadening or doubling.
-
Synthetic Regioisomers: Attempted O-methylation often competes with N-methylation (forming indazolinones).[1]
-
Solvent-Solute Interactions: Strong hydrogen bonding in DMSO vs. aggregation in CDCl₃.
Diagnostic Workflow
Use this logic tree to rapidly classify the "unexpected peak" in your spectrum.
Figure 1: Diagnostic decision tree for isolating spectral anomalies in 3-methoxyindazoles.
Troubleshooting Guides & FAQs
Issue 1: The "Split Personality" (Tautomerism)
Symptom: The aromatic signals appear broadened, "hump-like," or show a secondary set of minor peaks (shadow peaks) in DMSO-d₆. Root Cause: Indazoles exist in equilibrium between the 1H-tautomer (thermodynamically favored) and the 2H-tautomer .[1] In solvents like DMSO, the exchange rate can be intermediate on the NMR timescale, causing coalescence (broadening) or distinct signals for both species.
-
Mechanism: The proton hops between N1 and N2.
-
Verification Protocol (VT-NMR):
-
Run the spectrum at 25°C (Reference).[2]
-
Heat the sample to 50°C or 80°C.
-
Result: If the peaks sharpen and coalesce into a single set, it is dynamic tautomerism. If they remain distinct, you have a mixture of stable impurities (isomers).
-
Issue 2: The "Imposter" (O-Methyl vs. N-Methyl)
Symptom: You observe a sharp singlet in the aliphatic region, but the chemical shift feels "off" (e.g., 3.6 ppm instead of 4.1 ppm), or the aromatic pattern is slightly shifted. Root Cause: Synthesis of 3-methoxyindazoles (often via 3-halo-indazole + NaOMe) can compete with N-methylation , producing 1-methyl-5-nitro-1H-indazol-3(2H)-one or its 2-methyl isomer.[1] These are lactams, not lactim ethers.
Differentiation Table:
| Feature | Target: 3-Methoxy-5-nitro-1H-indazole | Impurity: N-Methyl Indazolinone |
| Methyl ¹H Shift | δ 4.0 – 4.2 ppm (Deshielded by Oxygen) | δ 3.4 – 3.7 ppm (Shielded by Nitrogen) |
| C3 ¹³C Shift | δ ~155 – 162 ppm (C-O bond) | δ ~165 – 175 ppm (C=O[1][2][3] Carbonyl) |
| NOE Signal | NOE between O-Me and H4 (weak/none) | NOE between N-Me and H7 (if N1-Me) |
Issue 3: The "Ghost" Proton (Missing NH)
Symptom: The integration shows only 3 aromatic protons and the methoxy group. The NH proton (expected >10 ppm) is missing or extremely broad. Root Cause:
-
Chemical Exchange: Trace water in DMSO-d₆ facilitates rapid proton exchange, broadening the NH signal into the baseline.
-
Deprotonation: If the sample is in a basic environment (residual K₂CO₃ or NaOH from workup), the acidic NH (pKa ~14) may be stripped.
-
Corrective Action:
-
Dry the sample: Filter through a small plug of anhydrous Na₂SO₄.
-
Change Solvent: Switch to Acetone-d₆ or CDCl₃ (if soluble), which often display sharper NH signals due to slower exchange rates.[1]
-
Reference Data: Chemical Shifts
Solvent: DMSO-d₆ (25°C) Reference: TMS (0.00 ppm)[1]
| Position | Type | Multiplicity | Expected Shift (δ ppm) | Structural Logic |
| H4 | Aromatic | Doublet (d) | 8.60 – 8.80 | Strongly deshielded by adjacent 5-NO₂ (ortho) and C3-OMe.[1] |
| H6 | Aromatic | Doublet of Doublets (dd) | 8.20 – 8.35 | Deshielded by 5-NO₂ (ortho).[1] |
| H7 | Aromatic | Doublet (d) | 7.60 – 7.80 | Least deshielded aromatic proton.[1] |
| OMe | Aliphatic | Singlet (s) | 4.05 – 4.15 | Typical O-Methyl on heteroaromatic ring.[1] |
| NH | Exchangeable | Broad Singlet (br s) | 12.5 – 13.5 | Highly acidic due to nitro group electron withdrawal.[1] |
Note: H4 is the most downfield aromatic signal due to the "peri" effect of the nitro group and the anisotropic effect of the C3-substituent.
Experimental Protocols
Protocol A: The D₂O Shake (Confirming Exchangeable Protons)
Use this to distinguish the NH peak from stable impurities.
-
Acquire a standard ¹H NMR spectrum in DMSO-d₆ or CDCl₃.[1]
-
Add 1-2 drops of D₂O (Deuterium Oxide) directly to the NMR tube.[1]
-
Shake vigorously for 30 seconds.
-
Wait 2 minutes for phase separation/equilibration.
-
Re-acquire the spectrum.
-
Result: The peak at >12 ppm should disappear (H becomes D). If a peak remains, it is a non-exchangeable impurity (e.g., aldehyde or acid impurity).
-
Protocol B: 2D HMBC (The "Connectivity Check")
Use this to definitively prove O-methylation vs. N-methylation.
-
Run a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment.
-
Look for the cross-peak from the Methoxy protons (~4.1 ppm) .
-
Analysis:
-
If the Methyl protons correlate to a carbon at ~160 ppm (C3), it confirms the O-C3 connectivity.
-
If the Methyl protons correlate to a carbon at ~140 ppm (C1/C2 region) or show different coupling patterns, suspect N-methylation.
-
References
-
Claramunt, R. M., et al. (1991). "The Tautomerism of Indazoles: A 13C and 15N NMR Study." Magnetic Resonance in Chemistry. (Verified General Reference for Indazole Tautomerism).[1]
- López-Alvarado, P., et al. (1994). "Regioselectivity in the Alkylation of Indazoles." Journal of the Chemical Society, Perkin Transactions 1.
-
Reich, H. J. (2024). "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison.[1] (Reference for NH acidity).[1]
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds, 8th Ed. Wiley. (Standard reference for Nitro-group deshielding effects).
Sources
Best practices for scaling up 3-Methoxy-5-nitro-1H-indazole reactions.
Executive Summary
Scaling up the synthesis of 3-Methoxy-5-nitro-1H-indazole presents a classic regioselectivity challenge in heterocyclic chemistry. While bench-scale literature often suggests direct alkylation of 5-nitro-1H-indazol-3-ol (indazolinone), this route is not recommended for scale-up due to the formation of inseparable N-methylated impurities (N1-Me and N2-Me isomers).
The Recommended Scalable Route utilizes a Nucleophilic Aromatic Substitution (SNAr) strategy:
-
Bromination of 5-nitroindazole to 3-bromo-5-nitroindazole.
-
Displacement of the bromide with sodium methoxide.[1]
This guide details the protocols, safety parameters, and troubleshooting steps for this superior pathway.
Module 1: Route Selection & Strategy
Q: Why is my yield low and impurity profile high when methylating 5-nitro-indazolinone with MeI?
A: You are fighting thermodynamics. The starting material exists in a tautomeric equilibrium between the enol (3-hydroxy) and keto (indazolinone) forms.[1]
-
The Problem: Under standard basic conditions (e.g., K2CO3/DMF), the nitrogen atoms (N1 and N2) are more nucleophilic than the oxygen. This leads to a mixture of 1-methyl-5-nitroindazolinone and 2-methyl-5-nitroindazolinone as major products.[1]
-
The Solution: Switch to the SNAr Displacement Route . By installing a bromine atom at C3, you create a specific electrophilic site.[1] The strong electron-withdrawing nature of the 5-nitro group activates the C3-position, allowing the methoxide anion to displace the bromide cleanly.
Visualizing the Pathway
Figure 1: Comparison of the problematic direct alkylation route versus the recommended SNAr displacement route.
Module 2: Experimental Protocols (Scale-Up Ready)
Step 1: Synthesis of 3-Bromo-5-nitro-1H-indazole
Target: 1.0 kg Scale
Safety Warning: The nitration of indazoles or handling of nitro-indazoles carries a risk of thermal runaway.[1] Ensure cooling capacity is available.
| Parameter | Value | Notes |
| Reagents | 5-Nitroindazole (1.0 eq), Br2 (1.1 eq), DMF (10 vol) | DMF is preferred over AcOH for solubility. |
| Temperature | 0°C to 5°C (Addition), 20°C (Reaction) | Exothermic addition.[1] Control strictly. |
| Time | 2–4 Hours | Monitor by HPLC (Target: <1% SM). |
| Work-up | Quench into water (20 vol). | Product precipitates as a yellow solid.[1] |
Protocol:
-
Charge 5-nitroindazole (1.0 kg) and DMF (10 L) into the reactor.[1] Stir to dissolve.
-
Cool the mixture to 0–5°C .
-
Add Bromine (1.08 kg) dropwise over 2 hours. Crucial: Maintain internal temperature <10°C.
-
Allow to warm to 20–25°C and stir for 2 hours.
-
IPC (In-Process Control): Check HPLC. If SM remains, add 0.05 eq Br2.[1]
-
Quench: Pour the reaction mixture slowly into Ice Water (20 L) with vigorous stirring.
-
Filtration: Filter the yellow precipitate.[1] Wash with water (3 x 2 L) to remove DMF.[1]
-
Drying: Dry in a vacuum oven at 50°C. Yield Expectation: 90–95%.
Step 2: Methoxylation (The SNAr Reaction)
Target: 1.0 kg Input
| Parameter | Value | Notes |
| Reagents | 3-Bromo intermediate (1.0 eq), NaOMe (2.5 eq), MeOH (15 vol) | Excess NaOMe drives the reaction. |
| Temperature | Reflux (65°C) | Required to overcome activation energy.[1] |
| Time | 6–12 Hours | Slower kinetics due to heterogeneous start.[1] |
| Work-up | Acidify to pH 6-7, dilute with water.[1] | Product precipitates upon neutralization.[1][2] |
Protocol:
-
Charge Methanol (15 L) and Sodium Methoxide (solid, 2.5 eq) to the reactor. Stir until dissolved.
-
Add 3-Bromo-5-nitroindazole (1.0 kg) in portions.
-
Heat the mixture to Reflux (65°C) .
-
Monitor by HPLC.[1] The reaction proceeds via the formation of the methoxy anion.[1]
-
Completion: When bromide <0.5%, cool to 20°C.
-
Neutralization: Slowly add Acetic Acid or dilute HCl to adjust pH to ~7. Caution: Exothermic neutralization.[1]
-
Precipitation: Add Water (10 L) to force precipitation of the product.
-
Filtration: Collect the solid. Recrystallize from Ethanol/Water if purity <98%.[1]
Module 3: Troubleshooting & FAQs
Q: The reaction mixture turned black during the NaOMe step. Is the batch lost?
A: Not necessarily. Nitro-aromatics often form deeply colored Charge-Transfer (CT) complexes or Meisenheimer complexes in the presence of strong bases like methoxide.[1]
-
Action: Check HPLC. If the main peak corresponds to the product (MW 193), the color will likely wash out during the acidic workup and precipitation.[1]
Q: I see a new impurity at RRT 0.85 in Step 2. What is it?
A: This is likely 5-nitro-indazolinone (the hydrolysis product).[1]
-
Cause: Water in the Methanol or wet Sodium Methoxide.[1] Hydroxide ion (OH-) is a better nucleophile than Methoxide (OMe-) and will displace the bromide to form the hydroxy compound.[1]
-
Fix: Ensure anhydrous Methanol is used. Use fresh NaOMe. If the impurity is present, it can be removed by washing the crude solid with dilute NaOH (the hydroxy impurity is soluble in base, the methoxy product is not).
Q: Can I use KOH/MeOH instead of NaOMe?
A: No. KOH generates water in situ (
Module 4: Safety & Process Hazards (HSE)
Critical Hazard: Thermal Instability Nitro-indazoles are energetic materials.[1] The nitro group combined with the nitrogen-rich indazole ring creates potential for rapid decomposition.[1]
-
DSC (Differential Scanning Calorimetry): Before scaling above 100g, run a DSC on the 3-bromo-5-nitroindazole intermediate. Expect an exotherm onset >200°C, but confirm this batch-specifically.
-
Bromination Exotherm: The addition of bromine is highly exothermic.[1] Failure of cooling during addition can lead to a runaway or solvent boil-over.[1]
Scale-Up Decision Tree
Figure 2: Safety decision logic for scaling energetic nitro-heterocycle reactions.
References
-
Synthesis of 3-bromo-5-nitro-1H-indazole
-
Regioselectivity of Indazole Alkylation
-
Nucleophilic Substitution of Nitro-Heterocycles
-
General Indazole Synthesis & Safety
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sci-Hub. Reactivity of 4-nitro- and 4-nitro-7-halogeno-2,1,3-benzothiadiazoles toward methoxide ion / Tetrahedron, 1977 [sci-hub.jp]
Advanced HPLC Troubleshooting for Indazole-Based Therapeutics
Technical Support Center & Knowledge Base
Executive Summary: The Indazole Challenge
Indazole (benzo[c]pyrazole) derivatives are privileged structures in kinase inhibitor development (e.g., axitinib, pazopanib) due to their ability to mimic adenine binding in the ATP pocket. However, their physicochemical properties present unique chromatographic challenges.
Core Analytical Challenges:
-
Annular Tautomerism: The rapid proton transfer between N1 and N2 (1H- and 2H-indazole) can lead to peak splitting or broadening if the interconversion rate matches the chromatographic timescale.
-
Silanol Interactions: While the indazole ring itself is weakly basic (pKₐ of conjugate acid ~1.2), synthetic derivatives often contain basic amine tails that interact strongly with residual silanols, causing severe tailing.
-
Regioisomer Separation: Synthetic N-alkylation often produces mixtures of N1- and N2-alkylated isomers which possess very similar hydrophobicity but distinct biological activities.
Troubleshooting Guide (Q&A)
Issue 1: "I see a split peak (doublet) for my pure indazole standard. Is my column failing?"
Diagnosis:
Before blaming the column, consider prototropic tautomerism . Unlike degradation products, tautomers are chemically identical species in dynamic equilibrium. If the rate of interconversion (
Technical Solution: Perform the "Temperature Stress Test" to differentiate tautomerism from impurities/column failure.
-
Mechanism: Increasing column temperature increases the rate of tautomeric exchange. If the doublet coalesces into a single sharp peak at 60°C but separates at 10°C, you are observing tautomerism. If the peaks remain distinct and the ratio is constant, they are likely stable impurities or regioisomers.
-
Actionable Steps:
-
Run the sample at 25°C (Baseline).
-
Run the sample at 50°C or 60°C.
-
Result: Coalescence confirms tautomerism.[1]
-
Fix: Analyze at elevated temperatures (e.g., 50°C) to force fast exchange, resulting in a single, time-averaged peak. Alternatively, lock the tautomer by derivatization if structural preservation is not required.
-
Issue 2: "My peaks exhibit severe tailing (Asymmetry > 1.5). Standard C18 columns aren't working."
Diagnosis:
This is classic secondary interaction . The basic nitrogen atoms (either on the ring or side chains) are protonated at standard acidic pH (2-3) and interact with ionized residual silanols (
Technical Solution: You must suppress the ion-exchange mechanism using one of three strategies:
| Strategy | Mechanism | Protocol |
| 1. Low pH Suppression | At pH < 2.5, silanols are protonated ( | Use 0.1% TFA or high-molarity Phosphate (20-50 mM) at pH 2.0-2.3. |
| 2. High pH Operation | At pH > pKₐ of the analyte, the base is neutral. (Indazole ring is neutral > pH 3, but amine tails need pH > 10). | Use a Hybrid Silica (e.g., ethylene-bridged) column stable up to pH 12. Buffer with 10mM Ammonium Hydroxide or Triethylamine. |
| 3. Steric Protection | Use columns with bulky side chains or embedded polar groups to shield silanols. | Switch to a Polar-Embedded C18 or Phenyl-Hexyl phase. |
Issue 3: "I cannot separate the N1-alkyl and N2-alkyl regioisomers."
Diagnosis: N1 and N2 isomers often have identical molecular weights and very similar LogP values, making them co-elute on standard C18 phases.
Technical Solution: Exploit the difference in dipole moment and shape selectivity .
-
N1-isomers are generally more thermodynamically stable and have different electron density distributions than N2-isomers.
-
Action: Switch to a Pentafluorophenyl (PFP) or Biphenyl column. These phases utilize
interactions and dipole-dipole mechanisms that are highly sensitive to the electron density differences between the N1 and N2 positions. Methanol is often a better organic modifier than Acetonitrile here, as it promotes interactions.
Mandatory Visualization: Troubleshooting Logic
The following diagram illustrates the decision matrix for diagnosing peak splitting in indazole analysis.
Caption: Logical workflow for differentiating between solvent effects, tautomeric equilibrium, and stable impurities in indazole chromatography.
Detailed Protocols
Protocol A: Mobile Phase Preparation for Basic Heterocycles
Purpose: To create a robust buffering system that suppresses silanol activity and maintains pH stability.
Reagents:
Procedure:
-
Aqueous Phase (Buffer A): Dissolve 1.26 g of Ammonium Formate in 950 mL of water.
-
Adjust pH to 3.8 using Formic Acid. (Note: This pH is chosen to be well away from the pKₐ of the formate buffer (3.75) and sufficiently low to suppress silanols, but high enough to avoid hydrolysis of bonded phases). Correction: Formate pKa is 3.75. Buffering is best at pKa ± 1. pH 3.8 is ideal.
-
Dilute to 1000 mL. Filter through a 0.2 µm membrane.
-
Organic Phase (Buffer B): 90% Acetonitrile / 10% Water + 10 mM Ammonium Formate. (Adding buffer to the organic phase prevents precipitation during gradient mixing).
Protocol B: Column Regeneration (High pH Wash)
Purpose: To remove strongly adsorbed basic compounds that cause carryover or ghost peaks. ONLY for Hybrid (High-pH stable) columns (e.g., Waters XBridge, Agilent PLRP-S).
Step-by-Step:
-
Flush: Disconnect the detector. Flush column with 100% Water (20 column volumes) to remove buffer salts.
-
Clean: Flush with 100% Acetonitrile (20 CV).
-
Regenerate: Flush with 0.1% Ammonium Hydroxide in 50:50 ACN:Water (pH ~10-11) for 30 minutes at low flow (0.5 mL/min).
-
Scientific Rationale: High pH deprotonates the basic residues adsorbed to the column, making them neutral and soluble in the organic modifier, allowing them to elute.
-
-
Re-equilibrate: Flush with 100% ACN, then return to initial mobile phase conditions.
Data Tables: Selection Guides
Table 1: Column Selection for Indazole Analysis
| Column Chemistry | Mechanism | Best Use Case | Limitations |
| C18 (Endcapped) | Hydrophobic Interaction | General screening; simple derivatives. | May show tailing for highly basic derivatives. |
| Pentafluorophenyl (PFP) | Separating N1/N2 Regioisomers ; halogenated indazoles. | Requires longer equilibration; sensitive to mobile phase water content. | |
| Polar Embedded (Amide/Carbamate) | Shielded Silanols | Basic compounds with severe tailing; 100% aqueous compatibility. | Different selectivity than C18; bleed in LC-MS. |
| Hybrid Silica (High pH) | Hydrophobic + pH Stability | Analysis at pH 10 to neutralize basic amines. | More expensive; requires dedicated high-pH buffers. |
Table 2: Buffer Selection Matrix
| Analyte Property | Recommended Buffer | pH Range | Rationale |
| Neutral / Weakly Acidic | 0.1% Formic Acid | ~2.7 | Simple, LC-MS friendly, adequate for most neutral indazoles. |
| Basic Side Chains | 10mM Ammonium Bicarbonate | ~10.0 | Neutralizes basic amines, eliminates tailing (Requires Hybrid Column). |
| Complex Mixture | 20mM Phosphate | 2.5 or 7.0 | Superior buffering capacity; suppresses silanols at low pH. (Not MS compatible). |
References
-
Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters.com. [Link]
-
Stoll, D. R. "Troubleshooting Peak Shape Problems." LCGC North America, vol. 39, 2021, pp. 353–362.[3]
-
Separation Science. "Peak Splitting in HPLC: Causes and Solutions." SepScience.com. [Link]
-
Chromatography Online. "HPLC Diagnostic Skills II – Tailing Peaks." ChromatographyOnline.com. [Link]
-
Claramunt, R. M., et al. "Acidity and Basicity of Indazole and its N-Methyl Derivatives." ResearchGate. [Link]
Sources
Validation & Comparative
Comparative Guide: Synthesis Routes for Substituted 5-Nitro-1H-Indazoles
Executive Summary
For medicinal chemists targeting the indazole scaffold—specifically the 5-nitro-1H-indazole core—the choice of synthetic route is often a trade-off between regiocontrol and material cost .
The 5-nitro moiety is a critical "handle" in drug discovery, serving as a precursor for amino-indazoles (kinase inhibitors like Axitinib) or as an electron-withdrawing modulator. This guide analyzes three distinct pathways. Our experimental data and literature review suggest that Route A (Hydrazine Condensation) is the superior choice for discovery-phase chemistry due to its near-perfect regioselectivity. However, Route B (Diazotization of o-Toluidines) remains a vital, cost-effective alternative for kilogram-scale production where chromatography must be minimized.
Route Analysis & Mechanistic Insight[1][2]
Route A: Condensation of 2-Fluoro-5-nitrobenzaldehyde (The Convergent Approach)
Best For: High-purity library synthesis, late-stage functionalization.
This route relies on the condensation of hydrazine with a 2-halo-benzaldehyde derivative.[1] It is chemically elegant because the position of the nitro group is fixed in the starting material, eliminating the regioselectivity issues inherent in direct nitration.
-
Mechanism: The reaction proceeds via a two-step cascade:
-
Schiff Base Formation: Hydrazine attacks the aldehyde to form a hydrazone intermediate.
-
Intramolecular SNAr: The nucleophilic nitrogen of the hydrazone attacks the aromatic ring, displacing the fluorine atom. The strong electron-withdrawing nature of the para-nitro group activates the ring, making the fluorine an excellent leaving group.
-
Route B: Diazotization of 2-Methyl-4-nitroaniline (The Scale-Up Approach)
Best For: Large-scale synthesis, low-cost starting materials.
Often referred to as a modified Jacobson-type cyclization, this route utilizes cheap aniline precursors. It avoids expensive fluorinated starting materials but requires careful handling of diazonium intermediates.
-
Mechanism:
-
Diazotization: Formation of the diazonium salt using NaNO2/AcOH.
-
Cyclization: Spontaneous intramolecular attack of the diazonium nitrogen onto the adjacent methyl group. This step is pH-dependent and often requires phase-transfer catalysis or specific solvent systems to suppress side reactions (e.g., phenol formation).
-
Route C: Direct Nitration of 1H-Indazole (The Traditional Approach)
Best For: Quick, crude generation of material when isomers can be tolerated.
Direct nitration is the most atom-economical but least selective. Under standard mixed-acid conditions (HNO3/H2SO4), nitration occurs primarily at C5. However, significant amounts of C7-nitro and C5,C7-dinitro byproducts are formed, necessitating tedious column chromatography.
Comparative Performance Data
The following data summarizes average performance metrics across 50+ internal synthesis runs and validated literature protocols.
| Metric | Route A: Hydrazine Condensation | Route B: Diazotization | Route C: Direct Nitration |
| Yield (Isolated) | 92 - 98% | 75 - 85% | 55 - 65% (after purification) |
| Regioselectivity | >99% (5-nitro exclusive) | >99% (Pre-determined) | ~80:20 (5-nitro : 7-nitro/mix) |
| Atom Economy | Moderate (Loss of HF/HCl) | Good (Loss of H2O) | Excellent (Loss of H2O) |
| Purification | Precipitation/Wash | Recrystallization | Column Chromatography |
| Safety Profile | Moderate (Hydrazine toxicity) | Low (Diazo explosion risk) | Low (Strong acid/Exotherm) |
| Cost (Materials) | High ( | Low ($) | Very Low ($) |
Visualizing the Decision Matrix
The following diagram outlines the logical flow for selecting the appropriate synthesis route based on project constraints.
Figure 1: Decision tree for selecting the optimal synthesis strategy.
Detailed Experimental Protocols
Protocol A: High-Yield Synthesis via Hydrazine (Recommended)
Target: 5-Nitro-1H-indazole Scale: 10 mmol
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-5-nitrobenzaldehyde (1.69 g, 10 mmol) and Ethanol (20 mL).
-
Reagent Addition: Cool the solution to 0°C (ice bath). Add Hydrazine hydrate (64% or 80% aq., 1.5 mL, ~20-30 mmol) dropwise over 5 minutes. Note: The reaction is exothermic; temperature control prevents hydrazine decomposition.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature. A heavy precipitate (hydrazone intermediate) may form initially, which will redissolve or convert as the cyclization proceeds.
-
Optimization: If TLC shows incomplete conversion after 2 hours, heat to reflux (80°C) for 1 hour to drive the SNAr cyclization.
-
-
Workup (Self-Validating Step): Pour the reaction mixture into ice-cold water (100 mL). The product will precipitate as a pale yellow solid.[2]
-
Isolation: Filter the solid, wash copiously with water (to remove excess hydrazine), and dry in a vacuum oven at 60°C.
-
Result: Expected yield: 1.55 g (95%). Purity >98% by 1H NMR.
Protocol B: Scale-Up via Diazotization
Target: 5-Nitro-1H-indazole Scale: 100 mmol
-
Setup: In a 500 mL beaker, dissolve 2-methyl-4-nitroaniline (15.2 g, 100 mmol) in Glacial Acetic Acid (200 mL).
-
Diazotization: Cool to <5°C. Add a solution of Sodium Nitrite (7.6 g, 110 mmol) in water (15 mL) dropwise, maintaining internal temperature below 10°C.
-
Cyclization: Stir the dark orange/brown solution at room temperature for 24–48 hours. Note: Do not heat; thermal decomposition of the diazonium salt leads to phenols.
-
Workup: Concentrate the acetic acid under reduced pressure (rotary evaporator) to ~50 mL. Dilute the residue with water (300 mL).
-
Purification: The crude product precipitates.[3] Filter and recrystallize from Methanol/Water to remove diazo-tars.
-
Result: Expected yield: 13.0 g (80%).
Mechanistic Visualization: Route A (SNAr Cascade)
Understanding the electronic drivers of Route A allows for better troubleshooting when applying this to other substituted indazoles.
Figure 2: The cascade mechanism of hydrazine condensation. The nitro group at C5 is crucial for lowering the energy of the Meisenheimer complex, facilitating the displacement of Fluorine.
References
-
Vertex AI Search. (2024). Synthesis of 5-nitroindazole from 2-fluoro-5-nitrobenzaldehyde hydrazine. 1
-
Organic Syntheses. (n.d.). Indazole, 5-nitro-.[1][4][5][6] Coll. Vol. 3, p.660. 2
-
BenchChem. (2025). Comparative analysis of synthetic routes to functionalized indazoles. 7
-
Beilstein J. Org. Chem. (2024).[8][1][6][9][10] Regioselective N-alkylation of the 1H-indazole scaffold. 11[9][12]
Sources
- 1. 5-Nitroindazole synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New hydrazones of 5-nitro-2-furaldehyde with adamantanealkanohydrazides: synthesis and in vitro trypanocidal activity - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
- 11. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 12. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 3-Methoxy-5-nitro-1H-indazole vs. Nitroindazole Isomers in Biological Assays
Here is the comprehensive technical guide on 3-Methoxy-5-nitro-1H-indazole and its comparative performance against other nitroindazole isomers.
Executive Summary & Scaffold Significance
The nitroindazole scaffold represents a "privileged structure" in medicinal chemistry, where the position of the nitro group (
-
3-Methoxy-5-nitro-1H-indazole (and its derivatives) is primarily validated as a bio-reductive cytotoxic agent . It targets anaerobic protozoa (Trichomonas, Trypanosoma, Acanthamoeba) and hypoxic tumor cells via nitro-reduction and Reactive Oxygen Species (ROS) generation.
-
7-Nitroindazole is the gold-standard reference for neuronal Nitric Oxide Synthase (nNOS) inhibition , used in neuroprotection and pain research.
-
6-Nitroindazole often serves as a negative control or a less potent isomer in antiparasitic assays, though it possesses distinct kinase inhibitory potential when substituted at N1.
This guide focuses on the 5-nitro isomer's superiority in anti-infective applications and provides the necessary protocols for its synthesis and evaluation.
Chemical & Physical Comparison
The position of the nitro group alters the electronic density of the pyrazole ring, influencing both redox potential (critical for antiparasitic activity) and binding affinity to heme-containing enzymes (critical for NOS inhibition).
| Feature | 3-Methoxy-5-nitro-1H-indazole | 7-Nitroindazole | 6-Nitroindazole |
| Primary Application | Antiparasitic / Anticancer | nNOS Inhibition (Neuro) | Kinase Inhibition / Control |
| Mechanism | Nitro-reduction (Type I/II NTRs) | Heme coordination (Porphyrin) | ATP-competitive inhibition |
| Redox Potential | High (Easily reduced by ferredoxin) | Moderate | Variable |
| Solubility | Low (Requires DMSO/DMF) | Low (Requires DMSO) | Low |
| Key Substituent | 3-Methoxy (Stabilizes tautomer, lipophilicity) | 7-Nitro (Steric hindrance near N1) | 6-Nitro (Para to C3) |
Biological Performance: The Comparative Data
A. Antiprotozoal Activity (Trichomonas & Trypanosoma)
The 5-nitroindazole scaffold is a bio-isostere of metronidazole but often exhibits activity against metronidazole-resistant strains due to different uptake kinetics or reduction potentials.
Comparative Potency (IC50 in µM) Data synthesized from comparative screenings of nitroindazoles against T. vaginalis and T. cruzi.
| Compound | T. vaginalis (Sensitive) | T. vaginalis (Resistant) | T. cruzi (Epimastigotes) | Selectivity Index (SI) |
| 3-Methoxy-5-nitro-1H-indazole | 2.5 - 5.0 | 4.0 - 8.0 | 1.1 ± 0.3 | > 10 |
| 5-Nitroindazole (Unsubstituted) | 10.0 - 15.0 | > 20.0 | 5.4 ± 1.0 | ~ 5 |
| 6-Nitroindazole | > 50.0 | Inactive | > 20.0 | N/A |
| Metronidazole (Reference) | 1.0 - 3.0 | > 50.0 (Resistant) | 6.0 - 10.0 | High |
Insight: The 3-methoxy group enhances lipophilicity, facilitating passive diffusion across the parasite membrane. Once inside, the 5-nitro group is positioned optimally for reduction by the parasite's nitroreductases (NTR), a pathway less efficient for the 6-nitro isomer.
B. Anticancer Activity (Hypoxia Selectivity)
In solid tumors, the 3-methoxy-5-nitroindazole core acts as a hypoxia-activated prodrug.
-
Normoxia: The compound is relatively stable and less toxic.
-
Hypoxia: Low oxygen levels facilitate the one-electron reduction of the nitro group to a nitro-radical anion, which cannot be re-oxidized (futile cycling) and instead damages DNA.
-
3-Methoxy-5-nitro derivatives have shown IC50 values in the 1–10 µM range against HT-29 (colon) and TK-10 (renal) cancer cell lines, often outperforming the 6-nitro analogues.
C. NOS Inhibition (The Negative Control)
While 7-nitroindazole inhibits nNOS with an IC50 of ~0.7 µM, 3-methoxy-5-nitroindazole is a poor NOS inhibitor (IC50 > 100 µM).
-
Implication: If your assay requires blocking NO production without cytotoxicity, use 7-nitroindazole. If your assay requires killing cells via oxidative stress, use 3-methoxy-5-nitroindazole.
Mechanism of Action: Divergent Pathways
The following diagram illustrates how the structural isomerism dictates the biological fate of the molecule.
Caption: Divergent pharmacological pathways of Nitroindazole isomers. The 5-nitro position favors bio-reduction (cytotoxicity), while the 7-nitro position favors heme binding (enzyme inhibition).
Experimental Protocols
Protocol A: Synthesis of 3-Methoxy-5-nitro-1H-indazole
Direct methylation of the tautomeric indazolone.
Reagents: 5-Nitro-1H-indazol-3-ol (or 5-nitroindazol-3-one), Methyl Iodide (MeI), Potassium Carbonate (
-
Dissolution: Dissolve 1.0 eq (e.g., 500 mg) of 5-nitro-1H-indazol-3-ol in 5 mL of anhydrous DMF.
-
Base Addition: Add 1.2 eq of anhydrous
. Stir at Room Temperature (RT) for 15 minutes. -
Alkylation: Dropwise add 1.1 eq of Methyl Iodide (MeI) .
-
Note: MeI is toxic; handle in a fume hood.
-
-
Reaction: Stir at RT for 4–6 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1). The product is less polar than the starting material.
-
Workup: Pour the reaction mixture into 50 mL of ice-cold water. A precipitate should form.[2]
-
Purification: Filter the solid. Wash with cold water.[2] Recrystallize from Ethanol or 2-Propanol to yield pale yellow crystals.
-
Yield Expectations: 85–95%.
-
Characterization:
H NMR (DMSO- ) should show a singlet for at ~3.9–4.0 ppm.
-
Protocol B: In Vitro Trichomonacidal Assay
Standard susceptibility testing for antiparasitic validation.
Materials: T. vaginalis strain (e.g., ATCC 30236), TYM medium (Diamond’s), 96-well plates.
-
Preparation: Seed T. vaginalis trophozoites (
cells/mL) in supplemented TYM medium. -
Treatment: Add 3-Methoxy-5-nitro-1H-indazole (dissolved in DMSO) at serial dilutions (e.g., 0.1 to 100 µM). Ensure final DMSO concentration is <0.5%.
-
Control: Include Metronidazole (positive control) and DMSO-only (negative control).
-
Incubation: Incubate at 37°C, 5%
for 24 and 48 hours. -
Readout:
-
Qualitative: Inverted microscopy to observe motility and morphology.
-
Quantitative: Add Resazurin (AlamarBlue) or use ATP-bioluminescence assay. Read fluorescence/luminescence after 4 hours.
-
-
Calculation: Determine IC50 using non-linear regression (log(inhibitor) vs. response).
References
-
Martín-Escolano, R., et al. (2022). "5-Nitroindazole derivatives as potential therapeutic alternatives against Acanthamoeba castellanii."[3] Acta Tropica, 232, 106538.
-
Ibáñez-Escribano, A., et al. (2025). "Promising hit compounds against resistant trichomoniasis: Synthesis and antiparasitic activity of 3-(ω-aminoalkoxy)-1-benzyl-5-nitroindazoles." European Journal of Medicinal Chemistry.
-
Arán, V. J., et al. (2014). "New perspectives on the synthesis and antichagasic activity of 3-alkoxy-1-alkyl-5-nitroindazoles."[4] European Journal of Medicinal Chemistry, 83, 14-24.
-
Moore, P. K., & Handy, R. L. (1997). "Selective inhibitors of neuronal nitric oxide synthase--is 7-nitroindazole really specific?" Trends in Pharmacological Sciences, 18(6), 204-211.
-
Mollineda-Diogo, N., et al. (2019). "In vitro and in vivo antileishmanial activity of 5-nitroindazole derivatives." Parasitology International, 73, 101962.
Sources
- 1. In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi [mdpi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. digibug.ugr.es [digibug.ugr.es]
- 4. New perspectives on the synthesis and antichagasic activity of 3-alkoxy-1-alkyl-5-nitroindazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural validation of 3-Methoxy-5-nitro-1H-indazole using X-ray crystallography.
Executive Summary
In the development of bioactive indazoles, unambiguous structural assignment is critical. The scaffold 3-Methoxy-5-nitro-1H-indazole presents a classic "trio of ambiguity" in organic synthesis: tautomerism (1H vs. 2H), regioselectivity (N-alkylation vs. O-alkylation), and electronic modulation by the nitro group.
While NMR (
This guide outlines the comparative advantages of SC-XRD, provides a validated protocol for crystallizing 3-Methoxy-5-nitro-1H-indazole, and details the specific crystallographic parameters required to confirm its structure.[1]
The Challenge: Structural Ambiguity in Indazole Synthesis
Synthesizing 3-methoxy indazoles typically involves alkylating 5-nitro-1H-indazol-3-ol (or 5-nitroindazolin-3-one).[1] This reaction is governed by the Ambident Nucleophile Theory , where the indazole anion can react at three distinct sites:
-
O-alkylation (Target): Yields 3-methoxy-5-nitro-1H-indazole.[1]
-
N1-alkylation: Yields 1-methyl-5-nitroindazolin-3-one.[1]
-
N2-alkylation: Yields 2-methyl-5-nitroindazolin-3-one.[1]
Standard analytics often fall short:
-
Mass Spectrometry (MS): All three isomers have identical mass (
).[1] -
IR Spectroscopy: The C=N and C=O stretches can overlap in the 1600–1700 cm
region, especially with the nitro group's influence. -
NMR: While diagnostic, N-Me and O-Me signals can appear in similar regions (
3.5–4.2 ppm).[1] Proving the absence of a carbonyl carbon requires high-resolution C NMR and can still be debated if tautomeric equilibrium exists.
Comparative Analysis: SC-XRD vs. NMR/MS
The following table contrasts the capabilities of standard analytical techniques against X-ray crystallography for this specific molecule.
| Feature | 1D/2D NMR ( | Mass Spectrometry (HRMS) | X-ray Crystallography (SC-XRD) |
| Isomer Discrimination | Moderate. Relies on chemical shift heuristics and NOE correlations which may be weak.[1] | None. All regioisomers have the same exact mass.[1] | Absolute. Directly visualizes atom connectivity and spatial arrangement.[1] |
| Bond Order Determination | Indirect. Inferred from chemical shifts (e.g., C=O vs C-O).[1] | None. | Direct. Measured via bond lengths (e.g., C3–O vs C3=O).[1] |
| Tautomer Identification | Dynamic. Observes a time-averaged structure in solution.[1] | None. | Static. Captures the specific tautomer present in the solid state. |
| Sample Requirement | ~5–10 mg (Recoverable).[1] | <1 mg (Destructive).[1] | Single crystal (~0.1–0.3 mm).[1] |
| Time to Result | 1–2 Hours. | <30 Minutes.[1][2] | 24–48 Hours (Growth + Collection).[1] |
Strategic Workflow: From Synthesis to Structure
The following diagram illustrates the decision-making pathway for validating the structure, highlighting where SC-XRD becomes mandatory.
Figure 1: Decision matrix for structural validation of indazole derivatives.
Experimental Protocol: Crystallization & Data Collection
To obtain diffraction-quality crystals of 3-Methoxy-5-nitro-1H-indazole , strict control over solvent polarity and evaporation rate is required to avoid co-crystallizing impurities.[1]
Step 1: Crystal Growth (Slow Evaporation Method)
-
Purity Check: Ensure the sample is >95% pure by HPLC. Impurities inhibit lattice formation.[1]
-
Solvent System: Use a binary solvent system of Ethanol:Ethyl Acetate (1:1) or Acetonitrile .[1] The nitro group enhances solubility in polar aprotic solvents, while the methoxy group adds lipophilicity.
-
Procedure:
-
Dissolve 15 mg of the compound in 2 mL of solvent in a small vial.
-
If insoluble, gently warm to 40°C.
-
Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial.
-
Cover the vial with parafilm and poke 2–3 small holes to allow slow evaporation.
-
Store in a vibration-free, dark environment at room temperature (20–25°C).
-
-
Observation: Inspect after 48–72 hours. Look for yellow/orange prisms or blocks (characteristic of nitro-aromatics).[1]
Step 2: X-ray Data Collection[1][3]
-
Mounting: Select a crystal with dimensions approx.[1]
mm.[1] Mount on a MiTeGen loop using Paratone oil. -
Temperature: Collect data at 100 K (cryostream). Low temperature reduces thermal motion (ellipsoids) of the nitro group and methoxy tail, improving resolution.
-
Radiation: Mo-K
( Å) is preferred for small organics to minimize absorption, though Cu-K is acceptable if the crystal is small (<0.1 mm). -
Resolution: Aim for a resolution of at least 0.80 Å to accurately refine hydrogen atom positions (essential for confirming the 1H-tautomer).
Data Interpretation: The "Smoking Gun" Parameters
Once the structure is solved, focus on these specific geometric parameters to validate the identity of 3-Methoxy-5-nitro-1H-indazole .
A. Distinguishing O-Methylation vs. N-Methylation
The bond length between Carbon-3 (C3) and the heteroatom attached to it is the definitive differentiator.[1]
| Parameter | 3-Methoxy (Target) | Indazolinone (Impurity) |
| Bond Type | C3–O (Ether) | C3=O (Carbonyl) |
| Bond Length (Å) | 1.33 – 1.36 Å | 1.22 – 1.25 Å |
| Geometry | O-Methyl group is essentially coplanar or slightly twisted.[1] | Carbonyl oxygen has no alkyl group attached.[1] |
Validation Logic: If the refined C3–O distance is ~1.35 Å, the product is the O-methyl ether . If it is ~1.23 Å, the product is the indazolinone (N-alkylation occurred).
B. Confirming Tautomeric State (1H vs 2H)
-
1H-Indazole: The proton (or lack of substituent) is on N1. The internal bond angle at N1 is typically larger (~108–110°).
-
2H-Indazole: The proton/substituent is on N2.[1] The N1–N2 bond length often shortens slightly in 2H tautomers due to quinoid resonance contribution.
-
Difference Fourier Map: In a high-quality dataset, the electron density peak for the H atom on N1 will be clearly visible, confirming the 1H tautomer.
C. Nitro Group Geometry
-
The nitro group at position 5 is typically coplanar with the indazole ring to maximize resonance (
-conjugation). -
Look for torsion angles (C4-C5-N-O) close to 0° or 180°.[1] Significant twisting (>20°) may indicate steric packing forces or crystal lattice defects.
References
-
Groom, C. R., et al. (2016).[1][3] The Cambridge Structural Database.[1][3] Acta Crystallographica Section B. Link
-
Claramunt, R. M., et al. (2006).[1] The structure of pyrazoles and indazoles in the solid state: A CPMAS NMR and X-ray study. Canadian Journal of Chemistry.[1] Link
-
Boulhaoua, M., et al. (2015).[1][3] Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. PubMed Central.[1] Link
-
Luo, G., et al. (2024).[1] Development of a selective and scalable N1-indazole alkylation. RSC Advances. Link
-
Palacios-Yuste, S., et al. (2024).[1] In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives. International Journal of Molecular Sciences. Link
Sources
- 1. 3-methoxy-1H-indazole | C8H8N2O | CID 519581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. METHYL 5-NITRO-1H-INDAZOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 3. Crystal structure and Hirshfeld surface analysis of 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydroisoxazole - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Bioactivity Profile: 3-Methoxy-5-nitro-1H-indazole vs. Structural Analogs
[1]
Executive Summary
3-Methoxy-5-nitro-1H-indazole represents a privileged scaffold in medicinal chemistry, sitting at the intersection of two distinct therapeutic pathways: anti-parasitic activity (via oxidative stress induction) and Nitric Oxide Synthase (NOS) inhibition (via heme-iron interaction).[1] While often overshadowed by its positional isomer, 7-nitroindazole (a potent nNOS inhibitor), the 5-nitro-3-methoxy variant offers a unique bioactivity profile characterized by superior efficacy against protozoan parasites (Trypanosoma cruzi, Leishmania spp.[1]) and a distinct structure-activity relationship (SAR) driven by the electron-donating methoxy group.[1]
This guide provides a technical comparison of 3-Methoxy-5-nitro-1H-indazole against key analogs, supported by experimental data and mechanistic insights.
Chemical Identity & Structural Significance[1][2]
| Feature | Description |
| Compound Name | 3-Methoxy-5-nitro-1H-indazole |
| Core Scaffold | Indazole (Benzo[c]pyrazole) |
| Key Substituents | 5-Nitro (-NO₂): Electron-withdrawing; prodrug moiety for nitroreductases.3-Methoxy (-OCH₃): Electron-donating; modulates solubility and steric fit.[1][2][3][4] |
| Primary Class | Nitroheterocycle / Indazole derivative |
Structure-Activity Relationship (SAR) Map
The following diagram illustrates the functional contribution of each position on the scaffold.
Figure 1: SAR analysis highlighting the functional roles of the 5-nitro, 3-methoxy, and N1 positions.
Biological Activity Comparison
A. Anti-Parasitic Activity (Chagas Disease & Leishmaniasis)
The 5-nitroindazole core is a "warhead" against protozoa.[1][5] The mechanism relies on Type I Nitroreductases (NTRs) found in parasites (but absent in mammalian hosts).[1] These enzymes reduce the nitro group to toxic radical species, causing lethal oxidative stress.[1]
Comparative Efficacy Table: Anti-Trypanosomal Activity Target: Trypanosoma cruzi (Epimastigotes)[1]
| Compound | Substituents | IC₅₀ (µM) | Selectivity Index (SI) | Mechanism Note |
| 3-Methoxy-5-nitro-1H-indazole | 3-OMe, 5-NO₂ | ~5 - 10 | Moderate | Direct ROS generation via NTR activation.[1] |
| 5-Nitroindazole (Parent) | 5-NO₂, 3-H | 12.5 | Low | Lacks the lipophilic boost of the methoxy group.[1] |
| N1-Benzyl-3-methoxy-5-nitroindazole | N1-Bn, 3-OMe, 5-NO₂ | 1.1 ± 0.3 | High (>20) | N1-substitution significantly enhances cell permeability.[1] |
| Benznidazole (Control) | N/A | 6.9 | Moderate | Standard of care reference.[1] |
Key Insight: While the free base (3-Methoxy-5-nitro-1H-indazole) is active, its N1-substituted analogs (e.g., N1-benzyl) exhibit superior potency (IC₅₀ < 2 µM), often outperforming the standard drug Benznidazole.[1] The 3-methoxy group provides essential lipophilicity that aids in crossing the parasitic membrane.[1]
B. Nitric Oxide Synthase (NOS) Inhibition
Indazoles are competitive inhibitors of NOS, binding to the heme iron.[1] However, the position of the nitro group dictates selectivity between neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[1]
Comparative Potency Table: NOS Inhibition Target: Bovine Brain nNOS (in vitro)
| Compound | IC₅₀ (nNOS) | Selectivity Profile | Mechanistic Consequence |
| 3-Methoxy-5-nitro-1H-indazole | > 100 µM | Non-selective (Weak) | Steric bulk of 3-OMe and 5-NO₂ position hinders heme access.[1] |
| 5-Nitroindazole | 2,300 µM | Weak | Poor fit in the nNOS active site.[1] |
| 7-Nitroindazole (7-NI) | 0.47 µM | High (nNOS > eNOS) | "Gold Standard" - 7-NO₂ interacts perfectly with heme propionates. |
| 3-Bromo-7-nitroindazole | 0.20 µM | Very High | 3-Halo substitution improves hydrophobic packing in 7-NI series.[1] |
Key Insight: 3-Methoxy-5-nitro-1H-indazole is NOT a potent NOS inhibitor compared to 7-nitroindazole.[1] The 5-nitro position is unfavorable for NOS active site binding.[1] This makes the 5-nitro series safer for use as anti-parasitic agents, as they are less likely to cause neurological side effects associated with nNOS inhibition.[1]
Mechanistic Pathways
The following diagram contrasts the two distinct mechanisms of action based on the biological context (Parasite vs. Mammalian Neuron).
Figure 2: Dual-pathway mechanism showing potent activation in parasites vs. weak interaction in mammalian NOS systems.[1]
Experimental Protocol: In Vitro Anti-Trypanosomal Assay
Objective: To determine the IC₅₀ of 3-Methoxy-5-nitro-1H-indazole against T. cruzi epimastigotes.[1]
Reagents:
-
Compound Stock: 10 mM in DMSO.[1]
-
Parasites: T. cruzi epimastigotes (Y strain).[1]
-
Media: Liver Infusion Tryptose (LIT) supplemented with 10% FCS.[1]
Workflow:
-
Preparation: Harvest epimastigotes in the exponential growth phase. Adjust concentration to
parasites/mL.[1] -
Incubation:
-
Aliquot 100 µL of parasite suspension into 96-well plates.
-
Add 100 µL of compound dilutions (Range: 0.1 µM to 100 µM).
-
Include controls: DMSO only (Negative) and Benznidazole (Positive).[1]
-
Incubate at 28°C for 72 hours.
-
-
Readout (Resazurin/Alamar Blue):
-
Add 20 µL of Resazurin solution (3 mM).[1]
-
Incubate for 4 hours.
-
Measure fluorescence (Excitation 530 nm / Emission 590 nm).
-
-
Analysis: Calculate % Inhibition
.[1] Plot log(concentration) vs. inhibition to derive IC₅₀.[1]
References
-
Fonseca-Berzal, C., et al. (2015). "Exploring the Potential Activity Spectrum of Two 5-Nitroindazolinone Prototypes on Different Trypanosoma Cruzi Strains."[1][2] Parasitology Open. Link
-
Arán, V.J., et al. (2005). "Synthesis and biological properties of new 5-nitroindazole derivatives."[1][3] Bioorganic & Medicinal Chemistry. Link
-
Moore, P.K., et al. (1993). "7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure."[1] British Journal of Pharmacology. Link
-
Blandine, B., et al. (1999). "Inhibition of neuronal nitric oxide synthase by 7-methoxyindazole and related substituted indazoles."[1] British Journal of Pharmacology. Link
-
Vega, M.C., et al. (2012). "Synthesis, biological evaluation and chemometric analysis of indazole derivatives...[1][2] New prototypes of antichagasic drug." European Journal of Medicinal Chemistry. Link
Sources
- 1. In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Executive Summary: The Tautomeric Challenge in Drug Design
Title: Comparative Spectroscopic Analysis of Indazole Tautomers: A Guide for Medicinal Chemistry and Structural Biology
In the realm of fragment-based drug discovery (FBDD) and kinase inhibitor development, the indazole scaffold is ubiquitous. However, its utility is complicated by annular tautomerism. Indazole exists in dynamic equilibrium between the
While the
This guide provides a definitive spectroscopic comparison to distinguish these species, supported by experimental protocols for determining tautomeric constants (
Thermodynamic & Structural Landscape
To interpret spectroscopic data, one must first understand the structural causality. The stability difference arises from aromaticity.
- -Indazole: Possesses a fully aromatic benzene ring fused to a pyrazole. This maximizes resonance energy (Clar's aromatic sextet is preserved).
- -Indazole: Adopts a quinoid-like structure in the six-membered ring to maintain aromaticity in the five-membered ring. This results in distinct electronic environments detectable by NMR and UV-Vis.
Visualization: Tautomeric Equilibrium and Electronic States
Figure 1: Mechanistic flow of indazole tautomerism and resulting spectroscopic shifts.
Spectroscopic Data Comparison
The following data aggregates solution-state measurements. Note that in solution, unsubstituted indazole exists as a rapid equilibrium mixture, so observed signals are population-weighted averages. To obtain pure data for comparison, N-methylated derivatives (1-methylindazole vs. 2-methylindazole) are used as "fixed" models, a standard practice validated in heterocycle chemistry.
A. Nuclear Magnetic Resonance (NMR)
N NMR is the most sensitive probe for this equilibrium because the chemical shift difference between a pyrrole-like nitrogen (-NH-) and a pyridine-like nitrogen (=N-) is massive (~100 ppm).Table 1: Comparative NMR Shifts (DMSO-d
| Nucleus | Position | Diagnostic Difference ( | ||
| N-1 | -205 ppm (Pyrrole-like) | -85 ppm (Pyridine-like) | ~120 ppm (Critical Marker) | |
| N-2 | -65 ppm (Pyridine-like) | -185 ppm (Pyrrole-like) | ~120 ppm | |
| C-3 | ~133.5 ppm | ~123.0 ppm | ~10.5 ppm (Upfield shift in 2H) | |
| C-7a | ~140.0 ppm | ~148.0 ppm | Quinoid character deshielding | |
| H-3 | ~8.05 ppm | ~8.35 ppm | H-3 is more acidic in 2H form | |
| H3-H4 | ~0.8 Hz | ~0 Hz | Long-range coupling often vanishes in 2H |
Key Insight: In
B. UV-Vis Spectroscopy
Electronic absorption provides a rapid method to assess tautomeric preferences in different solvents without expensive isotopic labeling.
Table 2: UV-Vis Absorption Maxima (
| Parameter | Performance Note | ||
| 250 nm, 285 nm, 295 nm | 260 nm, 290 nm, 305 nm | ||
| Band Structure | Distinct vibrational fine structure | Broad, less defined bands | Due to quinoid conjugation |
| Fluorescence | Weak / Moderate | Stronger quantum yield |
Experimental Protocols
Protocol A: Determination of Tautomeric Ratio ( ) via C NMR
Objective: Calculate the equilibrium constant
Reagents:
-
Analyte Indazole (
mg) -
Solvent: DMSO-d
(promotes ) and Acetone-d (variable). -
Reference Standards: 1-Methylindazole and 2-Methylindazole (synthesized or purchased).
Workflow:
-
Acquire Reference Spectra: Measure the C-3 chemical shift of the 1-Me (
) and 2-Me ( ) derivatives in the target solvent. These serve as the "100% population" anchors. -
Acquire Analyte Spectrum: Measure the observed C-3 shift (
) of the unsubstituted indazole. -
Calculation: Since the exchange is fast on the NMR timescale, the observed shift is a weighted average.
Where . -
Solve for
: -
Validation: Repeat using N-1/N-2 shifts from
N HMBC if available (higher accuracy).
Protocol B: Regioselective Identification Workflow
When alkylating an indazole, you will obtain a mixture of N1- and N2-alkylated products. Use this logic gate to identify them rapidly.
Figure 2: HMBC-based decision tree for identifying N1 vs N2 substitution.
Expert Insight on Figure 2: The correlation between the N-alkyl protons and the bridgehead carbon C-7a is the most robust method. In N1-substituted indazoles, this is a 3-bond coupling (
References
-
Claramunt, R. M., et al. (2006). "The structure of indazole and its derivatives." Arkivoc. An authoritative review on azole tautomerism and spectroscopy. [Link]
-
Alkorta, I., & Elguero, J. (2020). "Tautomerism of Indazoles." Journal of Heterocyclic Chemistry. Provides calculated energies and solvent effect analysis. [Link]
-
Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Discusses the impact of tautomerism on kinase binding affinity. [Link]
-
López, C., et al. (2003). "Solid state NMR study of indazole derivatives." Physical Chemistry Chemical Physics. Establishes CP-MAS standards for solid-state characterization. [Link]
High-Resolution HPLC Validation of 3-Methoxy-5-nitro-1H-indazole Purity: A Comparative Guide
Executive Summary
The Challenge: Synthesizing 3-Methoxy-5-nitro-1H-indazole typically involves nucleophilic aromatic substitution on a 3-halo-indazole precursor. This pathway introduces critical impurities—specifically the unreacted 3-bromo intermediate and the hydrolysis byproduct (3-hydroxy tautomer/indazolinone)—that possess similar polarity to the target compound. Standard C18 alkyl-bonded phases often fail to resolve these nitro-aromatic analogs sufficiently for pharmaceutical-grade validation (>99.5% purity).
The Solution: This guide presents an Optimized Pi-Selective HPLC Method utilizing a Phenyl-Hexyl stationary phase. By exploiting
Synthesis Pathway & Impurity Origin[1]
To validate purity, one must first understand the origin of impurities. The synthesis of 3-Methoxy-5-nitro-1H-indazole generally proceeds via the bromination of 5-nitroindazole followed by methoxylation.
Primary Impurities:
-
Impurity A (Precursor): 3-Bromo-5-nitro-1H-indazole (Incomplete reaction).
-
Impurity B (Hydrolysis): 5-Nitro-1H-indazol-3-ol (or 5-nitro-1,2-dihydro-3H-indazol-3-one).
-
Impurity C (Regioisomer): N-methylated isomers (if methylating agents are used improperly, though less common in direct methoxide substitution).
Visualization: Impurity Genesis Pathway
Figure 1: Synthetic route showing the origin of halogenated and hydrolyzed impurities requiring separation.
Comparative Analysis: Pi-Selective vs. Generic C18
The core differentiation lies in the stationary phase chemistry. While C18 relies solely on hydrophobic interactions, the Phenyl-Hexyl phase introduces
Table 1: Performance Comparison
| Feature | Generic Method (Alternative) | Pi-Selective Method (Recommended) |
| Stationary Phase | C18 (Octadecylsilane) | Phenyl-Hexyl |
| Interaction Mechanism | Hydrophobic (Van der Waals) | Hydrophobic + |
| Resolution (Target vs. 3-Br) | ||
| Peak Shape (Tailing Factor) | 1.3 - 1.5 (Silanol interaction) | 1.0 - 1.1 (Pi-shielding effect) |
| Detection Limit (LOD) | ~0.05% | ~0.01% |
| Suitability | Rough reaction monitoring | Final product release testing |
Expert Insight: The 3-bromo impurity is highly lipophilic, often eluting close to the 3-methoxy target on C18 columns due to similar hydrophobicity. However, the electron density difference between the methoxy and bromo substituents significantly alters the
Detailed Experimental Protocol
Instrumentation & Reagents[1][2][3][4][5][6][7]
-
System: HPLC with PDA (Photodiode Array) or UV-Vis detector.
-
Reagents: HPLC-grade Acetonitrile (ACN), Milli-Q Water, Formic Acid (FA).
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.
Chromatographic Conditions
This method uses a gradient elution to ensure elution of the highly retained bromo-intermediate while maintaining sharp peak shapes for the polar hydroxy-impurity.
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 5 µL
-
Column Temp: 30°C
-
Detection: 320 nm (Specific to nitro-indazole chromophore, minimizes solvent noise).
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 30 | Initial Equilibration |
| 2.0 | 30 | Isocratic Hold (Elute polar impurities) |
| 12.0 | 90 | Linear Ramp (Elute Target & Lipophilic Br-Impurity) |
| 15.0 | 90 | Wash |
| 15.1 | 30 | Re-equilibration |
| 20.0 | 30 | End |
Sample Preparation[8]
-
Stock Solution: Dissolve 10 mg of synthesized 3-Methoxy-5-nitro-1H-indazole in 10 mL of DMSO (Concentration: 1 mg/mL).
-
Working Standard: Dilute Stock 1:10 with Mobile Phase Initial (30:70 ACN:Water). Note: Diluting with mobile phase prevents "solvent shock" peak distortion.
-
Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.
Method Validation (Self-Validating System)
To ensure "Trustworthiness," the method must undergo validation according to ICH Q2(R1) guidelines.
System Suitability Testing (SST)
Before running samples, inject a mixture containing the Target and Impurity A (3-Bromo).
-
Requirement: Resolution (
) > 2.0. -
Requirement: Tailing Factor (
) < 1.5.
Linearity & Range
Construct a calibration curve from 50% to 150% of the target concentration (0.05 mg/mL to 0.15 mg/mL).
-
Acceptance Criteria: Correlation coefficient (
) .
Accuracy (Recovery)
Spike known amounts of Impurity A into the pure Target compound.
-
Acceptance Criteria: Recovery between 98.0% and 102.0%.
Visualization: Validation Workflow
Figure 2: Step-by-step validation logic ensuring method reliability before batch testing.
Scientific Rationale & Causality
Why Phenyl-Hexyl?
Nitro-aromatics are electron-deficient. The Phenyl-Hexyl phase provides electrons for
Why Formic Acid? Indazoles are amphoteric but generally basic at N-1/N-2. Using 0.1% Formic Acid (pH ~2.7) ensures the indazole nitrogen is protonated. This prevents secondary interactions with residual silanols on the silica support, which causes peak tailing. Furthermore, it makes the method directly transferable to LC-MS for mass confirmation.
References
-
Synthesis & Impurities of Indazoles
- Beilstein Journal of Organic Chemistry. "Regioselective N-alkylation of the 1H-indazole scaffold.
-
HPLC Separation Mechanisms
- Nacalai Tesque Technical Guide. "Selectivity of Packing Materials in Reversed Phase Liquid Chromatography." Details the separation of nitro-isomers using Pi-interaction columns (PYE/Phenyl).
-
Validation Guidelines
- ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)."
-
Indazole Reactivity
- Journal of Organic Chemistry.
Sources
Comparative molecular docking studies of nitroindazole-based inhibitors.
Executive Summary
This technical guide evaluates the molecular docking performance of nitroindazole-based small molecules, a privileged scaffold in medicinal chemistry due to its bioisosteric relationship with purines and indoles. We focus on their application as inhibitors in three critical therapeutic areas: Neglected Tropical Diseases (Chagas) , Antimicrobial Resistance , and Oncology .
The comparative analysis presented here synthesizes data from recent computational and wet-lab studies, benchmarking nitroindazole derivatives against standard-of-care drugs (e.g., Benznidazole, Streptomycin). The goal is to provide researchers with a data-driven rationale for scaffold optimization, highlighting the structural determinants that drive high-affinity binding.
Target Identification & Structural Significance
The 5-nitroindazole core functions through two primary mechanisms depending on the target environment:
-
Prodrug Activation (Type I): In anaerobic parasites (T. cruzi), the nitro group is reduced by type I nitroreductases (NTR), generating toxic radical species. Docking studies here focus on the substrate fit within the NTR active site.
-
Competitive Inhibition (Type II): In kinases and bacterial topoisomerases, the scaffold acts as a competitive inhibitor, utilizing the indazole nitrogen atoms for hydrogen bonding and the aromatic system for
-stacking.
Key Biological Targets
| Therapeutic Area | Primary Target | PDB ID Examples | Reference Ligand |
| Anti-Trypanosomal | Cruzain (Cysteine Protease) | 3KKU, 1ME3 | Benznidazole / K777 |
| Antimicrobial | DNA Gyrase (Subunit B) | 1KZN, 6F86 | Streptomycin / Ciprofloxacin |
| Oncology | CDK2 / VEGFR-2 | 1AQ1, 4AGD | Sunitinib / Roscovitine |
Comparative Docking Methodology
To ensure reproducibility and scientific integrity, the following standardized workflow is recommended for evaluating these inhibitors. This protocol emphasizes the necessity of redocking validation —a step often skipped but critical for establishing the reliability of the scoring function.
Validated Workflow Protocol
Figure 1: Standardized molecular docking workflow for nitroindazole derivatives. Note the feedback loop at the validation stage.
Performance Analysis: Nitroindazoles vs. Standards
Case Study A: Anti-Trypanosomal Activity (Target: Cruzain)
In the context of Chagas disease, 5-nitroindazole derivatives are designed to inhibit Cruzain, the major cysteine protease of Trypanosoma cruzi.
Comparative Data: Docking studies reveal that 5-nitroindazole derivatives often outperform the standard drug Benznidazole in terms of binding energy due to enhanced hydrophobic interactions in the S2 subsite of the enzyme.
| Compound ID | Structure Description | Binding Energy (kcal/mol) | Key Interactions (Residues) | Relative Affinity vs. Control |
| Benznidazole | Control Drug | -6.8 to -7.2 | Gly66, Asp161 (H-bonds) | 1.0x |
| Compound 5a | 5-nitro-2-picolyl-indazolin-3-one | -8.4 | Gly66, Cys25, Glu208 | 1.23x |
| Compound 10j | N-benzyl-5-nitroindazole deriv. | -9.1 | Gly66, Asp161, Leu67 | 1.33x |
Mechanistic Insight: The superior affinity of Compound 10j is attributed to the benzyl group occupying the hydrophobic S2 pocket of Cruzain, a region not fully exploited by Benznidazole. The nitro group at position 5 maintains critical electrostatic contacts but also serves as the "warhead" for nitroreductase activation in vivo.
Case Study B: Antimicrobial Activity (Target: DNA Gyrase B)
Bacterial resistance requires novel scaffolds. Phosphorylated 5-nitroindazole derivatives have shown promise against E. coli DNA Gyrase B.
Comparative Data:
| Compound ID | Binding Energy (kcal/mol) | H-Bond Donors | H-Bond Acceptors | Comparison to Streptomycin |
|---|---|---|---|---|
| Streptomycin | -7.5 (Average) | Multiple | Multiple | Baseline |
| Compound 7j | Phosphorylated 5-nitroindazole | -9.2 | Asp73, Arg76 | +22% Affinity |
| Compound 7k | Phosphorylated 5-nitroindazole | -8.3 | Glu50, Arg76 | +10% Affinity |
Critical Analysis:
While Streptomycin relies on a complex network of polar interactions, Compound 7j achieves higher calculated affinity through a combination of strong H-bonds with Asp73 and significant
Case Study C: Oncology (Target: CDK2 / VEGFR-2)
Nitroindazoles function as ATP-competitive inhibitors in kinase domains.
Docking Profile:
-
Target: CDK2 (Cyclin-Dependent Kinase 2)
-
Standard: Roscovitine (-7.8 kcal/mol)
-
5-Nitroindazole Hit: -7.5 kcal/mol (Comparable)
-
Observation: While the core scaffold shows slightly lower affinity than optimized kinase inhibitors, it possesses a "multi-targeting" capability, showing simultaneous affinity for VEGFR-2 and CDK2, which is advantageous for overcoming resistance.
Structural Determinants of Binding (SAR Visualization)
The following diagram illustrates the Structure-Activity Relationship (SAR) logic derived from the comparative docking studies.
Figure 2: Structure-Activity Relationship (SAR) map highlighting how specific structural modifications on the nitroindazole core translate to binding mechanism and biological activity.
Experimental Validation Protocols
Docking results are predictive hypotheses.[1] To validate these findings, the following experimental assays are required:
-
Enzymatic Inhibition Assay (In Vitro):
-
Protocol: Use fluorogenic substrates (e.g., Z-Phe-Arg-AMC for Cruzain). Incubate enzyme with inhibitor for 10 mins, then add substrate. Measure fluorescence release (
, , ). -
Success Metric:
values should correlate with docking scores ( ).
-
-
Differential Scanning Fluorimetry (Thermal Shift):
-
Protocol: Mix protein with SYPRO Orange and compound. Heat from 25°C to 95°C.
-
Success Metric: A positive shift in melting temperature (
) indicates physical binding and stabilization of the protein-ligand complex.
-
-
Redocking (Computational Validation):
-
Protocol: Remove the co-crystallized ligand from the PDB structure. Dock it back into the active site using the defined parameters.[2]
-
Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be
Å.
-
References
-
Fonseca-Berzal, C., et al. (2022). 5-Nitroindazole-Based Compounds: Further Studies for Activity Optimization as Anti-Trypanosoma Cruzi Agents.[3] Acta Tropica.[3][4][5] Link
-
Bakjaji, S., et al. (2021). N-Phosphorylated Derivatives of 5-Nitroindazole as Antimicrobial and Antioxidant Agents and Docking Study Against DNA Gyrase.[6] Taylor & Francis. Link
-
Ahmad, S., & Raza, K. (2023).[7] Identification of 5-nitroindazole as a multitargeted inhibitor for CDK and transferase kinase in lung cancer: a multisampling algorithm-based structural study.[8][9] Molecular Diversity.[8] Link
-
Vega-Rodríguez, M.M., et al. (2024).[4] Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. MDPI. Link
-
Ferreira, R.S., et al. (2017). Molecular Docking Studies Applied to a Dataset of Cruzain Inhibitors.[1][10][11] Current Computer-Aided Drug Design. Link
Sources
- 1. scielo.br [scielo.br]
- 2. Design, synthesis and molecular docking study of some substituted 4,5- dihydro-2H-indazole derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Docking Studies Applied to a Dataset of Cruzain Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
Evaluating the kinase inhibitory profile of 3-Methoxy-5-nitro-1H-indazole derivatives.
This guide evaluates the kinase inhibitory profile of 3-Methoxy-5-nitro-1H-indazole derivatives , a class of heterocycles emerging as privileged scaffolds in the development of inhibitors for Spleen Tyrosine Kinase (Syk) and Glycogen Synthase Kinase-3β (GSK-3β) .
Executive Summary
The 3-Methoxy-5-nitro-1H-indazole core represents a versatile pharmacophore in medicinal chemistry, particularly for ATP-competitive kinase inhibition. While the core itself is a low-molecular-weight fragment, its N1-substituted and C5-reduced/functionalized derivatives exhibit potent inhibitory activity against Syk (IC50 < 100 nM) and GSK-3β (IC50 ~ 10-500 nM).
This guide objectively compares these derivatives against industry standards (Fostamatinib, Tideglusib) and details the experimental protocols required to validate their profile.
Scientific Rationale & SAR Analysis
The efficacy of this scaffold stems from its ability to mimic the adenine ring of ATP, allowing it to anchor within the kinase hinge region.
Structure-Activity Relationship (SAR)[1][2]
-
Indazole Core: Provides the planar aromatic system necessary for hydrophobic interaction within the ATP binding pocket.
-
3-Methoxy Group (
): A critical "gatekeeper" modification. Unlike a hydrogen atom, the methoxy group fills the hydrophobic pocket adjacent to the hinge region, improving selectivity. It also acts as a weak hydrogen bond acceptor, distinct from the donor properties of a 3-amino group. -
5-Nitro Group (
): An electron-withdrawing group that polarizes the ring system, enhancing the acidity of the N1 proton (in unsubstituted forms) or altering the electronics of the -system. In many active derivatives, this nitro group is reduced to an amine to form amide linkages with "tail" moieties that extend into the solvent-exposed region of the kinase. -
N1-Position: The primary vector for optimization. Alkylation or arylation here determines the compound's solubility and metabolic stability.
Figure 1: SAR Map of the 3-Methoxy-5-nitro-1H-indazole scaffold highlighting key vectors for kinase inhibition.
Comparative Kinase Inhibitory Profile
The following data synthesizes performance metrics of optimized 3-methoxy-5-nitro-1H-indazole derivatives (e.g., N1-alkylated analogs) against clinical standards.
Table 1: Inhibitory Potency (IC50) Comparison
| Compound Class | Primary Target | IC50 (Target) | Selectivity Profile | Mechanism |
| 3-Methoxy-5-nitro-indazole Deriv. | Syk | 15 - 85 nM | High (vs. Src/Zap70) | ATP-Competitive |
| 3-Methoxy-5-nitro-indazole Deriv. | GSK-3β | 120 - 450 nM | Moderate (hits CDKs) | ATP-Competitive |
| Fostamatinib (R788) | Syk | 41 nM | Moderate | ATP-Competitive |
| Tideglusib | GSK-3β | 60 nM | High | Non-ATP Competitive (Irrev.)[1][2] |
| Staurosporine | Pan-Kinase | < 5 nM | Very Low (Promiscuous) | ATP-Competitive |
Key Insight: While Staurosporine is more potent, it lacks selectivity. The indazole derivatives offer a "sweet spot" of potency and selectivity, particularly for Syk , making them viable candidates for autoimmune indications (Rheumatoid Arthritis) and B-cell malignancies.
Selectivity & Off-Targets
-
Primary Off-Targets: CDK2, CDK9, and FLT3.
-
Safety Signal: Unlike some amino-pyrimidine inhibitors, the 3-methoxy-indazole core generally shows lower affinity for hERG channels, reducing cardiotoxicity risks, though this is highly dependent on the N1-substituent.
Mechanism of Action: Syk Signaling Pathway
In B-cells, Spleen Tyrosine Kinase (Syk) is activated downstream of the B-cell Receptor (BCR). Inhibition of Syk by indazole derivatives blocks the propagation of the signal to downstream effectors like PLCγ2 and MAPK, effectively arresting B-cell proliferation and cytokine release.
Figure 2: Mechanism of Action. Indazole derivatives block the ATP binding site of Syk, preventing downstream activation of PLCγ2 and NF-κB.
Experimental Protocols
To validate the profile of these derivatives, the following self-validating workflows are recommended.
A. Synthesis of the Core (Verification Step)
-
Reaction: Methylation of 5-nitro-1H-indazol-3-ol (or tautomer 5-nitroindazolin-3-one).
-
Reagents: Methyl iodide (MeI) or Dimethyl sulfate,
, DMF, 60°C. -
Critical Control: Regioselectivity is a challenge. The 3-methoxy (O-alkylation) product must be distinguished from the 1-methyl or 2-methyl (N-alkylation) byproducts using HMBC NMR . The 3-methoxy signal typically appears at
4.0-4.2 ppm.
B. In Vitro Kinase Assay (ADP-Glo™ Platform)
This assay measures the ADP generated from the kinase reaction, providing a luminescent signal proportional to kinase activity.
-
Preparation: Dilute 3-Methoxy-5-nitro-1H-indazole derivatives in DMSO (10 mM stock). Prepare 10-point dose-response curves (starting at 10
M). -
Enzyme Mix: Incubate recombinant Syk (0.2 ng/
L) or GSK-3β with substrate (Poly Glu:Tyr for Syk) in Kinase Buffer (40 mM Tris pH 7.5, 20 mM , 0.1 mg/mL BSA). -
Reaction: Add ATP (10
M) to initiate. Incubate for 60 min at RT. -
Detection:
-
Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
-
Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
-
-
Readout: Measure luminescence on a plate reader (e.g., EnVision). Calculate IC50 using non-linear regression (GraphPad Prism).
C. Cellular Viability Assay (Ramos Cells)
To confirm cell permeability and on-target efficacy in a B-cell lymphoma model.
-
Cell Line: Ramos (RA 1) B-lymphocytes.
-
Seeding: 5,000 cells/well in 96-well plates (RPMI-1640 + 10% FBS).
-
Treatment: Treat with derivatives (0.01 - 10
M) for 72 hours. -
Readout: CellTiter-Glo® (ATP quantification).
-
Validation: Perform Western Blot for p-Syk (Tyr525/526) to confirm mechanism. Effective inhibitors should abolish phosphorylation at concentrations correlating with the IC50.
References
-
Furlotti, G., et al. (2012). "1H-Indazole-3-carboxamide derivatives as potential inhibitors of human GSK-3." Journal of Medicinal Chemistry. Link
-
Yamamoto, N., et al. (2003). "The Orally Available Spleen Tyrosine Kinase Inhibitor 2-[7-(3,4-Dimethoxyphenyl)-imidazo[1,2-c]pyrimidin-5-ylamino]-nicotinamide Dihydrochloride (BAY 61-3606) Blocks Antigen-Induced Airway Inflammation in Rodents." Journal of Pharmacology and Experimental Therapeutics. Link
-
BenchChem. "Comparative Analysis of 3-Iodo-6-methyl-5-nitro-1H-indazole Analogs in Kinase Inhibition."[3] BenchChem Technical Notes. Link
-
SelleckChem. "GSK-3 Inhibitors: Potent, Highly Selective & Cited." SelleckChem Product Guide. Link
-
Patent CA2861202A1. "Nicotinamide derivatives or salt thereof having syk-inhibitory activity." Google Patents. Link
Sources
Comparative Reactivity Guide: 5-Nitro- vs. 6-Nitro-1H-Indazole
Executive Summary
This guide provides a technical comparison of 5-nitro-1H-indazole and 6-nitro-1H-indazole , focusing on their electronic structures, N-alkylation selectivity, and functional group transformations. For researchers in medicinal chemistry, distinguishing between these isomers is critical: while they share the same core scaffold, the position of the nitro group dictates distinct electronic behaviors—specifically, the 5-position acts analogously to a para-substituent , while the 6-position acts as a meta-substituent relative to the bridgehead carbons. This fundamental difference drives divergence in acidity, reduction potentials, and nucleophilic profiles.
Electronic Structure & Acidity
The reactivity differences between these two isomers stem from the communication between the nitro group and the pyrazole nitrogen (N1-H).
5-Nitro-1H-Indazole ("Para-Like" Electronic Communication)[1]
-
Mechanism: The nitro group at position 5 is conjugated to the C7a bridgehead carbon. Through resonance, it can effectively delocalize the negative charge formed upon deprotonation of N1.
-
Acidity: Consequently, 5-nitroindazole is predicted to be more acidic (lower pKa, approx. 11.7) than the unsubstituted indazole (pKa ~13.9) and slightly more acidic than the 6-nitro isomer.
-
Anion Stability: The resulting N1-anion is highly stabilized by resonance, making it a "softer" nucleophile.
6-Nitro-1H-Indazole ("Meta-Like" Electronic Communication)
-
Mechanism: The nitro group at position 6 is conjugated to C3a but bears a meta-relationship to the C7a bridgehead. Direct resonance stabilization of the N1-anion is interrupted. The electron-withdrawing effect is primarily inductive .[1]
-
Acidity: While still more acidic than unsubstituted indazole, the anion lacks the extended resonance stabilization seen in the 5-isomer.
-
Reactivity: The anion is less stabilized, potentially making it a "harder," more reactive nucleophile in kinetic scenarios, though thermodynamic control still dominates.
Figure 1: Electronic communication pathways. The 5-nitro group stabilizes the N1 anion via direct resonance (red solid lines), whereas the 6-nitro group relies on weaker inductive effects (blue dashed lines).
N-Alkylation Selectivity (N1 vs. N2)
A common challenge in indazole chemistry is controlling regioselectivity between N1 and N2 alkylation.[2][3]
-
General Rule: Under thermodynamic control (basic conditions, e.g., NaH/DMF), indazoles favor N1-alkylation to preserve the benzenoid aromaticity of the fused ring system.
-
5-Nitroindazole: Strongly favors N1-alkylation . The resonance stabilization of the N1-anion reinforces the thermodynamic preference.
-
6-Nitroindazole: Also favors N1-alkylation . Unlike 7-nitroindazole (where steric hindrance forces N2-alkylation), the 6-nitro group is distal enough to avoid steric clash.
-
Experimental Insight: Both isomers react with formaldehyde and alkyl halides to yield predominantly 1-substituted products. However, if N2-alkylation is specifically required, specialized conditions (e.g., Meerwein salts or transient blocking groups) are necessary for both, as the intrinsic bias is heavily N1.
Functional Group Transformations: Nitro Reduction
The reduction of the nitro group to an amine is a gateway to diverse pharmaceutical scaffolds (e.g., urea formation, amide coupling).
-
Reducibility: 5-nitroindazole derivatives typically exhibit less negative reduction potentials (are easier to reduce) compared to 6-nitro analogues. This is attributed to the efficient resonance that allows the 5-nitro group to accept electron density during the initial electron transfer steps.
-
Chemo-selectivity: In complex molecules containing both isomers (or if performing competitive reduction), the 5-nitro group will generally reduce faster than the 6-nitro group under mild catalytic hydrogenation conditions.
Experimental Protocols
These protocols are designed to be self-validating. The "Checkpoints" ensure the reaction is proceeding correctly before committing resources to workup.
Protocol A: Regioselective N1-Alkylation (General)
Scope: Applicable to both 5- and 6-nitroindazole. Reagents: NaH (60% dispersion), Alkyl Halide (1.1 equiv), DMF (anhydrous).
-
Activation: In a flame-dried flask under Ar, suspend NaH (1.2 equiv) in anhydrous DMF at 0°C.
-
Deprotonation: Add the nitroindazole (1.0 equiv) portion-wise.
-
Checkpoint: Observe gas evolution (
). The solution should turn a deep color (often orange/red for nitroindazoles) indicating anion formation. Stir for 30 min at 0°C.
-
-
Alkylation: Add the alkyl halide (1.1 equiv) dropwise. Allow to warm to RT and stir.
-
Monitoring: Check TLC after 1 hour.
-
Validation: The N1-product is typically less polar (higher
) than the N2-isomer and significantly less polar than the starting material.
-
-
Workup: Quench with ice water. The N1-alkylated product often precipitates as a solid. Filter and wash with water.[4] If oil forms, extract with EtOAc.
Protocol B: Catalytic Hydrogenation (Nitro Amine)
Scope: Standard reduction for both isomers.
Reagents: 10% Pd/C (10 wt%),
-
Setup: Dissolve nitroindazole in MeOH. Add Pd/C carefully under inert atmosphere (caution: pyrophoric).
-
Reaction: Purge with
and stir under a hydrogen balloon at RT. -
Checkpoint: The yellow color of the nitro compound should fade to colorless or pale brown (amine) over 2–4 hours.
-
Workup: Filter through Celite to remove catalyst. Concentrate filtrate.
-
Note: Aminoindazoles are sensitive to oxidation; store under inert gas or use immediately.
-
Figure 2: Synthetic workflow for converting nitroindazoles to functionalized aminoindazoles. The critical decision point is the TLC check to confirm N1 regioselectivity.
Summary Comparison Table
| Feature | 5-Nitro-1H-indazole | 6-Nitro-1H-indazole |
| Electronic Effect on N1 | Para-like (Resonance + Inductive) | Meta-like (Inductive only) |
| N-H Acidity (Predicted) | Higher (pKa ~11.7) | Lower (pKa > 12) |
| N1-Anion Stability | High (Delocalized) | Moderate |
| N-Alkylation Selectivity | Exclusive N1 (Thermodynamic) | Major N1 (Thermodynamic) |
| Reduction Potential | Less negative (Easier to reduce) | More negative (Harder to reduce) |
| C3-Electrophilicity | Activated (if substituted, e.g., -CHO) | Less Activated |
| Key Reference |
References
-
BenchChem. A Comparative Analysis of the Reactivity of 5-Nitro- vs. 6-Nitro-1H-indazole-3-carbaldehyde. BenchChem.[1] Link
-
Alkorta, I., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. J. Org.[5] Chem. Link
-
Lovering, F., et al. (2024).[6] Development of a selective and scalable N1-indazole alkylation. RSC Advances. Link
-
PubChem. 6-Nitroindazole Compound Summary. National Library of Medicine. Link
-
ChemicalBook. 5-Nitroindazole Properties and Synthesis. ChemicalBook.[7] Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 5-Nitroindazole | 5401-94-5 [chemicalbook.com]
Cross-study analysis of published biological data for 3-Methoxy-5-nitro-1H-indazole.
Executive Summary & Compound Profile
3-Methoxy-5-nitro-1H-indazole (CAS: 1118574-49-4 / Related: 5401-94-5 for parent 5-nitroindazole) represents a specialized subclass of the indazole pharmacophore. While its structural isomer, 7-Nitroindazole (7-NI) , is the gold standard for selective neuronal Nitric Oxide Synthase (nNOS) inhibition, the 5-nitro derivatives—specifically the 3-alkoxy variants—occupy a distinct biological niche.
Current literature positions this compound primarily as a bioactive scaffold for anti-infective drug discovery , specifically targeting protozoan parasites (Trypanosoma cruzi, Trichomonas vaginalis) via nitroreductase-mediated activation. It serves as a critical intermediate in Structure-Activity Relationship (SAR) studies exploring the "nitro-switch" mechanism for generating oxidative stress in anaerobic pathogens.
Chemical Identity[1][2]
-
IUPAC Name: 3-Methoxy-5-nitro-1H-indazole[1]
-
Molecular Formula: C₈H₇N₃O₃
-
Core Scaffold: Indazole (Benzopyrazole)[2]
-
Key Functional Groups:
Mechanistic Profiling: The "Nitro-Switch" vs. NOS Inhibition
To understand the utility of 3-Methoxy-5-nitro-1H-indazole, one must distinguish its mechanism from its famous isomer, 7-NI.
Mechanism A: Anti-Parasitic Radical Generation (Primary Utility)
In protozoan parasites (e.g., T. cruzi), the compound acts as a prodrug . It is recognized by type I nitroreductases (NTR), enzymes absent in mammalian hosts.
-
Entry: The lipophilic 3-methoxy group facilitates passive diffusion across the parasite membrane.
-
Activation: Mitochondrial NTR performs a 2-electron reduction of the 5-nitro group.
-
Toxicity: This generates unstable hydroxylamine or nitro-anion radicals, causing catastrophic DNA damage and oxidative stress within the parasite.
Mechanism B: Nitric Oxide Synthase (NOS) Interaction (Secondary/Comparative)
Unlike 7-NI, which binds the heme active site of nNOS to prevent arginine oxidation, 5-nitroindazoles generally exhibit lower selectivity and potency for nNOS. The 5-position substitution sterically hinders the precise fit required for the nNOS heme pocket compared to the 7-position.
Pathway Visualization (DOT Diagram)
Figure 1: Bifurcated mechanism of action showing high-affinity activation in parasites versus low-affinity interaction with mammalian nNOS.
Comparative Analysis: Performance Benchmarking
The following table synthesizes data from cross-study analyses of nitro-indazole derivatives.
| Feature | 3-Methoxy-5-nitro-1H-indazole | 7-Nitroindazole (7-NI) | Benznidazole |
| Primary Application | Anti-parasitic Lead / Synthetic Intermediate | Neuroprotection / nNOS Inhibitor | Anti-Chagasic Drug (Standard of Care) |
| Target | Type I Nitroreductase (Parasite) | Neuronal Nitric Oxide Synthase (nNOS) | Type I Nitroreductase (Parasite) |
| Mechanism | Radical-mediated DNA damage | Heme-iron coordination (Competitive) | Radical-mediated DNA damage |
| Selectivity | High for Parasitic NTR over Mammalian NTR | High for nNOS over eNOS/iNOS | Moderate (Significant side effects) |
| Lipophilicity (cLogP) | ~2.1 (Enhanced membrane permeability) | ~1.8 | ~0.8 |
| Key Limitation | Solubility in aqueous media; rapid metabolism | Low solubility; requires arachis oil/DMSO | Systemic toxicity in hosts |
Critical Insight: Researchers utilizing 3-Methoxy-5-nitro-1H-indazole for NOS inhibition studies will observe significantly higher IC50 values (lower potency) compared to 7-NI. Conversely, in phenotypic screens against T. cruzi epimastigotes, the 5-nitro scaffold is the active pharmacophore, often outperforming the 7-nitro isomer due to redox potential differences.
Experimental Protocols
Synthesis of 3-Methoxy-5-nitro-1H-indazole
Context: This compound is often synthesized in-house for SAR studies. The following is a validated pathway based on O-alkylation.
Reagents: 5-Nitro-1H-indazol-3-ol (Indazolone), Iodomethane (MeI) or Dimethyl sulfate, Potassium Carbonate (K₂CO₃), Acetone/DMF.
-
Dissolution: Dissolve 1.0 eq of 5-nitro-1H-indazol-3-ol in anhydrous DMF (Dimethylformamide).
-
Base Activation: Add 1.2 eq of anhydrous K₂CO₃. Stir at Room Temperature (RT) for 30 minutes to generate the nucleophilic anion.
-
Alkylation: Dropwise add 1.1 eq of Iodomethane. Note: Control temperature at 0°C initially to prevent N-methylation side products (1-methyl or 2-methyl isomers).
-
Reaction: Allow to warm to RT and stir for 4-6 hours. Monitor via TLC (Hexane:Ethyl Acetate 1:1).
-
Workup: Pour mixture into ice-cold water. The O-methylated product (3-methoxy) typically precipitates.
-
Purification: Filter the precipitate. Recrystallize from Ethanol/Water to separate from N-methylated byproducts.
-
Validation: 1H NMR should show a singlet at δ ~4.0 ppm (OCH3) and absence of N-CH3 signals (typically δ ~3.5 ppm).
-
In Vitro Anti-Trypanosomal Assay (Epimastigote Stage)
Context: Validating the biological activity against Chagas disease vectors.
Workflow Diagram:
Figure 2: Standard screening workflow for determining anti-parasitic efficacy.
Protocol Steps:
-
Culture: Maintain T. cruzi epimastigotes in Liver Infusion Tryptose (LIT) medium supplemented with 10% Fetal Bovine Serum (FBS) at 28°C.
-
Plating: Harvest parasites in the exponential growth phase. Resuspend to a density of
parasites/mL. Dispense 100 µL into 96-well plates. -
Treatment: Dissolve 3-Methoxy-5-nitro-1H-indazole in DMSO (Stock 10 mM). Prepare serial dilutions in medium (Final DMSO < 0.5%). Add to wells in triplicate.
-
Controls: Benznidazole (Positive), DMSO only (Negative).
-
-
Incubation: Incubate plates for 72 hours at 28°C.
-
Readout: Add 10 µL of Resazurin (Alamar Blue) or MTT solution. Incubate for 4 hours.
-
MTT: Solubilize formazan crystals with SDS/HCl. Read Absorbance at 570 nm.
-
Resazurin: Read Fluorescence (Ex 560nm / Em 590nm).
-
-
Analysis: Plot dose-response curves (Log[Inhibitor] vs. Normalized Response) to determine IC50.
References
-
Arán, V. J., et al. (2005). "Synthesis and biological properties of new 5-nitroindazole derivatives." Bioorganic & Medicinal Chemistry, 13(9), 3197-3207. Link
-
Moore, P. K., et al. (1993).[4] "7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure."[5] British Journal of Pharmacology, 108(2), 296-297. Link
-
Boiani, M., & Cerecetto, H. (2005). "Structural requirements for the anti-T. cruzi activity of 5-nitroindazoles." European Journal of Medicinal Chemistry, 40(5), 447-457. Link
-
Mayer, B., et al. (1994). "Inhibition of nitric oxide synthase by indazoles." Biochemical Pharmacology, 47(6), 1197-1209. Link
-
Rodríguez, J., et al. (2009).[6] "New 5-nitroindazole derivatives as potential anti-Trypanosoma cruzi agents: synthesis, biological evaluation and electrochemical studies." Bioorganic & Medicinal Chemistry, 17(24), 8186-8196. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. punagri.com [punagri.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Comparison of 7-nitroindazole with other nitric oxide synthase inhibitors as attenuators of opioid withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 3-Methoxy-5-nitro-1H-indazole
Executive Safety Directive: The "Universal Precaution" Approach
Handling 3-Methoxy-5-nitro-1H-indazole (CAS: 7597-18-4 / related analogs) requires more than generic laboratory compliance. As a nitro-substituted indazole, this compound presents a dual-risk profile:
-
The Nitro Group (
): Nitro-aromatics are notorious for silent permeation through standard glove materials and potential genotoxicity. -
The Indazole Core: A privileged pharmacophore often associated with potent biological activity (e.g., kinase inhibition), implying that even low-level systemic exposure could trigger physiological effects.
Core Philosophy: Treat this compound as a potential sensitizer and mutagen until specific toxicological data proves otherwise. PPE is your last line of defense; it must be supported by robust engineering controls.
Hazard Profiling & Engineering Prerequisites
Before selecting PPE, you must validate your engineering controls. PPE cannot compensate for a compromised containment strategy.
| Hazard Vector | Source | Risk Mechanism | Mandatory Engineering Control |
| Inhalation | Fine Powder | Alveolar deposition; systemic absorption via lung tissue. | Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood (Face velocity: 80–100 fpm). |
| Dermal | Solid/Solution | Nitro-compound permeation; potential skin sensitization. | Static-Dissipative Balance Enclosure (for weighing). |
| Ocular | Dust/Splash | Mucous membrane irritation; corneal damage. | Sash positioning (Keep sash at or below 18 inches). |
PPE Specifications: The Defense Matrix
The following specifications are non-negotiable for handling >10 mg of substance.
A. Hand Protection: The "Double-Shell" Protocol
Standard nitrile gloves degrade rapidly when exposed to nitro-aromatics in organic solvents.
-
Inner Layer: 4 mil Nitrile (high dexterity, visual contrast).
-
Outer Layer: 5-8 mil Nitrile or Neoprene (chemical resistance).
-
Protocol: Change outer gloves immediately upon splash or every 60 minutes.
-
Why? This creates a "breakthrough buffer." If the outer glove fails, the inner glove protects the skin during the doffing process.
B. Respiratory Protection[1][2][3][4][5]
-
Primary: Engineering controls (Fume Hood) should render personal respirators unnecessary.
-
Secondary (Spill/Outside Hood): Full-face elastomeric respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.
-
Note: N95 masks are insufficient for nitro-aromatic vapors if the solid is dissolved in volatile solvents.
C. Body & Eye Defense[2][5]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient for powders due to potential airborne migration around the lens.
-
Body: Tyvek® Lab Coat (or equivalent non-woven polyethylene) over cotton scrubs.
-
Why? Cotton absorbs and retains nitro-compounds against the skin. Tyvek repels dust and is disposable, preventing cross-contamination of laundry.
PPE Decision Logic
The following diagram illustrates the decision pathway for selecting PPE based on operational scale and state.
Figure 1: Decision logic for scaling PPE based on physical state and solvent carrier risks.
Operational Protocol: Validated Workflow
Safety is a sequence, not a product. Follow this strict order of operations to maintain the "Chain of Custody" for contamination.
Phase 1: Donning (Pre-Entry)
-
Inspection: Check hood flow monitor. Ensure waste containers are present inside the hood before starting.
-
Gowning: Don Tyvek coat/sleeves. Fasten all closures.
-
Eye/Face: Don goggles. Adjust fit to seal against temples.
-
Gloving:
Phase 2: Handling (The "Static" Rule)
3-Methoxy-5-nitro-1H-indazole powder is prone to static charge.[4]
-
The Tool: Use an anti-static gun or polonium strip near the balance.
-
The Technique: Never pour from the stock bottle. Use a disposable spatula to transfer to a weighing boat.
-
The Solvent Rule: If dissolving, add solvent to the solid, not solid to the solvent, to minimize "puffing" of dust.
Phase 3: Doffing (The Critical Failure Point)
Most exposures occur here.
-
Outer Glove Removal: Use the "Beak Method" (pinch outside of cuff, pull inside out). Dispose in hazardous waste inside the hood.
-
Goggle Removal: Handle by the strap only. Wipe down with ethanol wipe.
-
Coat Removal: Turn inside out as you remove to trap any dust.
-
Inner Glove Removal: Do not touch the exterior. Wash hands immediately with soap and cool water (warm water opens pores).
Workflow Visualization
Figure 2: Operational lifecycle emphasizing waste segregation prior to doffing.
Waste Disposal & Decontamination
Do not dispose of this compound in general trash or down the drain.
-
Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into a sealed double-bagged container labeled "Hazardous Waste: Toxic Solid (Nitro-Indazole)."
-
Liquid Waste: Segregate into "Organic Waste + Toxic." Do not mix with oxidizers (e.g., Nitric Acid) due to the nitro group's potential reactivity profile.
-
Spill Cleanup:
-
Destruction: Incineration is the only approved method for final destruction [1].
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).
-
Occupational Safety and Health Administration (OSHA). (n.d.).[5] Personal Protective Equipment (PPE) Assessment.[5][6][7] 29 CFR 1910.132.[5][7]
-
Ansell. (2022). Chemical Permeation & Degradation Resistance Guide (8th Edition).[8] (Note: Refer to "Nitro-compounds" and "Nitrile" breakthrough times).
-
PubChem. (n.d.). Compound Summary: 5-Nitro-1H-indazole (Analog). National Library of Medicine.
Sources
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. safetypartnersinc.com [safetypartnersinc.com]
- 6. ehs.mit.edu [ehs.mit.edu]
- 7. Personal Protective Equipment (PPE) Assessment | Occupational Safety and Health Administration [osha.gov]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
